3-Fluoro-5-morpholino-1-bromobenzene
Description
Properties
IUPAC Name |
4-(3-bromo-5-fluorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYWHREXXDPCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659729 | |
| Record name | 4-(3-Bromo-5-fluorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129541-62-3 | |
| Record name | 4-(3-Bromo-5-fluorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-5-morpholino-1-bromobenzene: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoro-5-morpholino-1-bromobenzene (IUPAC Name: 4-(3-Bromo-5-fluorophenyl)morpholine; CAS Number: 1129541-62-3). As a key building block in contemporary medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), a thorough understanding of this compound's characteristics is paramount for its effective utilization. This document details its physicochemical properties, provides insights into its synthesis, explores its applications in drug discovery, and outlines essential safety and handling protocols. The information presented herein is intended to empower researchers to leverage the unique attributes of this molecule in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of Fluorinated Morpholinyl Bromobenzenes in Medicinal Chemistry
The strategic incorporation of fluorine and morpholine moieties into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the morpholine group often enhances aqueous solubility and provides a key interaction point with biological targets. This compound combines these advantageous features with a bromine atom, which serves as a versatile synthetic handle for a variety of cross-coupling reactions. This trifecta of functional groups makes it an exceptionally valuable building block, particularly for the synthesis of complex molecules like PROTACs, which are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 4-(3-Bromo-5-fluorophenyl)morpholine |
| CAS Number | 1129541-62-3[1] |
| Molecular Formula | C₁₀H₁₁BrFNO[1] |
| Molecular Weight | 260.1 g/mol [1] |
| Purity | ≥98% |
Chemical Structure:
Caption: Chemical structure of this compound.
Tabulated Physical Properties
While experimentally determined physical properties for this compound are not extensively reported in publicly available literature, the following table provides key identifiers and data for closely related compounds to offer valuable context and estimation.
| Property | This compound | 4-(3-Bromo-5-chlorophenyl)morpholine | 4-(4-Bromophenyl)morpholine |
| CAS Number | 1129541-62-3[1] | 1259445-15-2[2] | 30483-75-1[3] |
| Molecular Formula | C₁₀H₁₁BrFNO[1] | C₁₀H₁₁BrClNO[2] | C₁₀H₁₂BrNO[3] |
| Molecular Weight | 260.1 g/mol [1] | 276.56 g/mol [2] | 242.11 g/mol [3] |
| Melting Point | Data not available | Data not available | 114-118 °C[3] |
| Boiling Point | Data not available | Data not available | Data not available |
| Density | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| Storage | Room temperature[1] | Sealed in dry, 2-8°C[2] | Data not available |
Synthesis and Chemical Reactivity
General Synthetic Approach: Buchwald-Hartwig Amination
A common and effective method for the formation of the C-N bond between an aryl halide and an amine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is well-suited for the synthesis of 4-aryl morpholine derivatives.
Reaction Scheme:
References
A Technical Guide to 3-Fluoro-5-morpholino-1-bromobenzene: A Key Building Block in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Executive Summary
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 3-Fluoro-5-morpholino-1-bromobenzene (CAS: 1129541-62-3) has emerged as a trifunctional scaffold of significant interest to researchers in drug discovery.[1][2] This guide provides an in-depth analysis of its chemical identity, physicochemical properties, a robust synthesis protocol, and its strategic applications. The molecule's architecture, featuring a bromine atom for synthetic elaboration, a fluorine atom for metabolic and binding modulation, and a morpholino group for pharmacokinetic enhancement, makes it a highly valuable intermediate, particularly in the synthesis of targeted protein degraders and compound libraries for high-throughput screening.[1][2][3]
Chemical Identity and Structure
A precise understanding of a compound's nomenclature and structure is the foundation of its application in complex synthetic workflows.
IUPAC Nomenclature
The systematic naming of this compound can be approached from two perspectives, both of which are recognized by IUPAC rules. The most common designation is 4-(3-Bromo-5-fluorophenyl)morpholine .[4] This name treats the morpholine ring as the parent structure, substituted at its nitrogen (position 4) with a 3-bromo-5-fluorophenyl group.
Alternatively, the compound can be named by treating the benzene ring as the parent structure: 1-Bromo-3-fluoro-5-morpholinobenzene . In this construction, the substituents (bromo, fluoro, and morpholino) are listed alphabetically. The numbering of the benzene ring is assigned to give the lowest possible locant set to the substituents.
Chemical Structure Elucidation
The core of the molecule is a benzene ring substituted at the 1, 3, and 5 positions.
-
Position 1: A bromine atom (-Br), which serves as an excellent leaving group and a reactive handle for various cross-coupling reactions.[5]
-
Position 3: A fluorine atom (-F), a bioisostere of hydrogen that can profoundly influence the molecule's electronic properties, pKa, metabolic stability, and binding affinity to target proteins.[3][6]
-
Position 5: A morpholino group, a saturated heterocycle attached via its nitrogen atom. This moiety is frequently incorporated into drug candidates to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[7]
Structural Diagram
Caption: 2D structure of 1-Bromo-3-fluoro-5-morpholinobenzene.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a building block dictate its handling, reactivity, and suitability for specific experimental conditions.
Data Summary Table
| Property | Value | Source |
| CAS Number | 1129541-62-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrFNO | [2] |
| Molecular Weight | 260.10 g/mol | [1][2] |
| Appearance | Not Available | - |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Not Available | - |
| Purity | ≥98% (typical commercial) | [2] |
Rationale for Properties in Drug Design
While detailed experimental data is sparse in public literature, the calculated properties of this molecule are highly instructive. With a molecular weight of 260.10 g/mol , it sits well within the range suitable for a fragment or building block in drug design campaigns, including those targeting molecules "beyond the Rule of 5" (bRo5) where initial fragments are progressively elaborated.[8] The presence of the morpholine group is anticipated to confer a degree of aqueous solubility, a critical factor for oral bioavailability and formulation.
Synthesis and Mechanistic Insights
A reliable and scalable synthesis is crucial for the utility of any chemical building block. The synthesis of this compound can be logically achieved via nucleophilic aromatic substitution (SNAᵣ).
Proposed Synthetic Strategy
The most field-proven and logical approach involves the reaction of 1-bromo-3,5-difluorobenzene with morpholine . This pathway is favored due to the high commercial availability of the starting materials and the predictable reactivity of the aryl fluoride.
Rationale for Method Selection
The benzene ring in 1-bromo-3,5-difluorobenzene is "electron-deficient" due to the strong electron-withdrawing inductive effects of the two fluorine atoms and the bromine atom. This electronic state activates the ring towards attack by nucleophiles like morpholine. The substitution preferentially occurs at one of the fluorine-bearing carbons (C3 or C5) rather than the bromine-bearing carbon. This regioselectivity is because fluorine is a much better activating group for SNAᵣ reactions than bromine and the C-F bond is more readily cleaved in this context than the C-Br bond. The reaction typically proceeds under thermal conditions, often in the presence of a base to neutralize the hydrofluoric acid (HF) byproduct.
Detailed Experimental Protocol (Exemplary)
This protocol is an exemplary representation based on established chemical principles for SNAᵣ reactions and should be adapted and optimized under appropriate laboratory conditions.
-
Reaction Setup: To a sealed reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., Nitrogen or Argon), add 1-bromo-3,5-difluorobenzene (1.0 eq.), morpholine (1.2-1.5 eq.), and a suitable high-boiling point polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture. The base acts as a scavenger for the HF generated during the reaction.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine to remove the solvent and residual base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as the final product.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in the synergistic interplay of its three functional components, making it a powerful tool for medicinal chemists.
Role as a Versatile Scaffolding Moiety
The trifunctional nature of the molecule allows for staged, regioselective modifications:
-
Vector 1 (Bromine): The C-Br bond is a prime site for introducing molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the attachment of diverse aryl, heteroaryl, or alkyl groups.
-
Vector 2 (Fluorine): The fluorine atom remains post-synthesis to exert its beneficial electronic and metabolic effects on the final molecule.
-
Vector 3 (Morpholine): The morpholine group provides a stable, polar handle that enhances solubility and often imparts favorable pharmacokinetic properties.
The Strategic Importance of Fluorine
Incorporating fluorine into drug candidates is a well-established strategy in medicinal chemistry.[3] The C-F bond is exceptionally strong, which can block sites of metabolism (e.g., P450-mediated oxidation) on the aromatic ring, thereby increasing the drug's half-life.[6] Furthermore, fluorine's high electronegativity can alter the acidity of nearby functional groups and lead to more potent interactions with protein targets through favorable electrostatic or hydrogen-bonding interactions.[3]
Application in Protein Degraders
The compound is explicitly marketed as a "Protein Degrader Building Block".[2] This points to its utility in synthesizing Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule with a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This building block is ideal for constructing the "warhead" (the part that binds the target protein) or the linker itself. The bromine atom allows for straightforward coupling to the rest of the PROTAC molecule, while the fluoro-morpholino-phenyl scaffold can be optimized to achieve high-affinity binding to the protein of interest.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its unique combination of a reactive handle (bromine), a metabolic stabilizer (fluorine), and a pharmacokinetic modulator (morpholine) provides researchers with a versatile and powerful tool. Its application in the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation, underscores its importance and ensures its continued relevance for scientists and drug development professionals.
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Synthesis route for 3-Fluoro-5-morpholino-1-bromobenzene
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-5-morpholino-1-bromobenzene
Abstract
This technical guide provides a comprehensive overview of the synthetic routes leading to this compound, a key structural motif and versatile building block in modern medicinal chemistry.[1][2] The strategic incorporation of fluorine and a morpholine moiety into drug candidates can significantly enhance pharmacological properties, including metabolic stability, potency, and solubility.[3][4] This document details two primary synthetic pathways, with a focus on a highly efficient, single-step Buchwald-Hartwig amination. We provide in-depth analysis of the reaction mechanisms, step-by-step experimental protocols, and the critical rationale behind the selection of reagents and conditions, designed for researchers and professionals in drug development.
Introduction: The Strategic Value of Fluorinated Morpholine Scaffolds
The 1,3,5-trisubstituted aromatic scaffold is a privileged structure in drug discovery. The specific combination of fluoro, bromo, and morpholino groups in this compound offers a unique confluence of properties.
-
Fluorine's Role: The introduction of a fluorine atom can profoundly alter a molecule's physical and chemical properties. Its high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolism, often leading to improved pharmacokinetic profiles.[3][4]
-
The Morpholine Moiety: The morpholine ring is a common feature in approved drugs. It is typically incorporated to enhance aqueous solubility, improve metabolic stability, and serve as a hydrogen bond acceptor, thereby optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) properties.
-
The Bromo Group: The bromine atom serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making the title compound a valuable intermediate for library synthesis.
Given these advantages, robust and scalable synthetic access to this compound is of critical importance to the pharmaceutical research community.
Retrosynthetic Analysis and Strategy
Two logical retrosynthetic pathways can be envisioned for the synthesis of the target molecule. The choice between these routes depends on factors such as starting material availability, desired scalability, and overall efficiency.
Figure 1: Retrosynthetic pathways for this compound.
Route A involves a two-step sequence starting from a nitroaromatic precursor. This is a classic approach but is less convergent. Route B represents a more modern and direct strategy, forming the key C-N bond in a single, highly efficient cross-coupling step. This guide will focus on Route B as the recommended pathway while also providing details on the alternative.
Recommended Synthesis: The Buchwald-Hartwig Amination Pathway (Route B)
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for its remarkable efficiency and functional group tolerance in forming C-N bonds.[5] This reaction is the most direct and reliable method for coupling morpholine with the 1,3-dibromo-5-fluorobenzene core.
Principle and Mechanistic Overview
The reaction couples an aryl halide (1,3-dibromo-5-fluorobenzene) with an amine (morpholine) in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally accepted to proceed via three key stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[5]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Key Reagents and Parameter Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For the mono-amination of 1,3-dibromo-5-fluorobenzene, the following parameters are critical.
| Component | Recommended Choice | Rationale & Key Insights |
| Aryl Halide | 1,3-Dibromo-5-fluorobenzene | The two bromine atoms are electronically similar, making regioselective mono-amination a statistical probability that can be controlled by stoichiometry. |
| Amine | Morpholine | A secondary cyclic amine that is a common nucleophile in this reaction. Using a slight excess can drive the reaction to completion. |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source that readily enters the catalytic cycle. |
| Ligand | XPhos or BINAP | Bulky, electron-rich phosphine ligands are essential. They promote oxidative addition and reductive elimination while preventing catalyst decomposition. XPhos is often a first-choice ligand for its broad applicability.[5] |
| Base | NaOt-Bu (Sodium tert-butoxide) | A strong, non-nucleophilic base is required to deprotonate the coordinated amine. NaOt-Bu is highly effective but moisture-sensitive.[6] |
| Solvent | Toluene or Dioxane | Anhydrous, degassed, non-polar aprotic solvents are necessary to ensure catalyst stability and prevent side reactions. |
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.
Materials:
-
1,3-Dibromo-5-fluorobenzene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (Pd₂(dba)₃) and the phosphine ligand (XPhos).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the sodium tert-butoxide, followed by 1,3-dibromo-5-fluorobenzene.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide. Finally, add the morpholine via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
Alternative Synthetic Route: The Nitro-Reduction Pathway (Route A)
While less direct, this classic route remains a viable option, particularly if 1-bromo-3-fluoro-5-nitrobenzene is a more readily available starting material.[7]
Step 1: Reduction of 1-bromo-3-fluoro-5-nitrobenzene
The conversion of the nitro group to an aniline is a fundamental transformation. The Bechamp reduction, using iron powder in the presence of a weak acid like ammonium chloride, is a cost-effective and reliable method.[8]
Protocol: Synthesis of 3-bromo-5-fluoroaniline
-
Prepare a suspension of iron powder (e.g., 3-4 equivalents) and ammonium chloride (e.g., 0.5 equivalents) in a mixture of ethanol and water.
-
Heat the suspension to reflux (approx. 80-90 °C) with vigorous stirring.
-
Add a solution of 1-bromo-3-fluoro-5-nitrobenzene (1.0 equiv) in ethanol portion-wise to control the exotherm.
-
After the addition is complete, maintain the reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture and filter it through a pad of Celite to remove the iron salts, washing thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate and perform a standard aqueous workup and extraction to isolate the crude 3-bromo-5-fluoroaniline, which can be purified by chromatography or recrystallization.[8]
Step 2: Formation of the Morpholine Ring
This step involves the N-alkylation of the newly formed 3-bromo-5-fluoroaniline with a bis-electrophile, such as bis(2-chloroethyl) ether, in the presence of a base. This method can be challenging due to competing side reactions, such as mono-alkylation and polymerization, and often requires careful optimization of reaction conditions to achieve acceptable yields. Due to these complexities, the direct Buchwald-Hartwig approach (Route B) is generally superior.
Conclusion
The synthesis of this compound is most efficiently achieved via a single-step, palladium-catalyzed Buchwald-Hartwig amination of 1,3-dibromo-5-fluorobenzene. This method offers high yields, excellent functional group tolerance, and operational simplicity, making it the preferred strategy for drug discovery and development settings. The alternative two-step route involving nitro-reduction provides a viable, albeit less convergent, pathway. This guide provides the necessary technical detail and scientific rationale to enable researchers to confidently synthesize this valuable chemical building block for the advancement of medicinal chemistry programs.
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An In-depth Technical Guide to 3-Fluoro-5-morpholino-1-bromobenzene: A Key Building Block for Targeted Protein Degradation
Introduction
In the rapidly evolving landscape of drug discovery, the strategic design of molecular entities that can modulate biological processes with high precision is of paramount importance. Among the innovative therapeutic modalities, targeted protein degradation has emerged as a powerful strategy to eliminate disease-causing proteins. This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific protein targets. The efficacy and specificity of these degraders are critically dependent on the chemical scaffolds used in their construction.
This technical guide provides a comprehensive overview of 3-Fluoro-5-morpholino-1-bromobenzene, also known by its IUPAC name 4-(3-Bromo-5-fluorophenyl)morpholine. This compound has garnered significant interest as a versatile building block in the synthesis of novel therapeutics, particularly in the realm of targeted protein degradation. Its unique trifunctional nature—a reactive brominated aromatic ring, a fluorine substituent for modulating electronic properties, and a morpholine moiety—offers medicinal chemists a valuable platform for constructing complex molecular architectures.
This document will delve into the physicochemical properties, synthesis, characterization, and applications of this compound, with a particular focus on its role in the development of next-generation protein degraders. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, chemical biology, and pharmacology.
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design. The key identifiers and properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1129541-62-3 |
| Molecular Formula | C₁₀H₁₁BrFNO |
| Molecular Weight | 260.1 g/mol |
| IUPAC Name | 4-(3-Bromo-5-fluorophenyl)morpholine |
| Product Family | Protein Degrader Building Blocks |
Synthesis and Mechanistic Insights
The synthesis of 4-(3-Bromo-5-fluorophenyl)morpholine can be approached through several established synthetic methodologies. The most logical and widely applicable methods for forming the crucial aryl-nitrogen bond are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SₙAr).
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The Palladium-catalyzed Buchwald-Hartwig amination represents a robust and high-yielding method for the formation of C-N bonds. This reaction is particularly well-suited for the coupling of aryl halides with amines. The proposed synthesis of 4-(3-Bromo-5-fluorophenyl)morpholine commences with the commercially available starting material, 1,3-dibromo-5-fluorobenzene. The regioselectivity of the mono-amination is a key consideration in this synthesis.
Causality of Experimental Choices: The selection of the Buchwald-Hartwig amination is predicated on its broad substrate scope and tolerance of various functional groups. The use of a palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the oxidative addition of the aryl bromide to the palladium center, followed by amine coordination, deprotonation, and reductive elimination to furnish the desired product. The choice of a bulky electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing catalyst decomposition. A strong, non-nucleophilic base is required to deprotonate the morpholine, enabling its coordination to the palladium complex.
Caption: Proposed Buchwald-Hartwig synthesis workflow.
Experimental Protocol (Proposed)
Disclaimer: The following protocol is a proposed method based on standard Buchwald-Hartwig amination procedures and has not been experimentally validated from a specific cited source for this exact transformation. Optimization may be required.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dibromo-5-fluorobenzene (1.0 eq), morpholine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-Bromo-5-fluorophenyl)morpholine.
Structural Characterization (Expected)
The definitive identification and purity assessment of the synthesized 4-(3-Bromo-5-fluorophenyl)morpholine would be achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine and the aromatic protons.
-
The protons on the carbons adjacent to the oxygen of the morpholine ring would appear as a triplet at approximately 3.8-3.9 ppm.
-
The protons on the carbons adjacent to the nitrogen of the morpholine ring would appear as a triplet at approximately 3.1-3.2 ppm.
-
The aromatic region would display three distinct signals corresponding to the three protons on the phenyl ring, with splitting patterns dictated by fluorine-proton and proton-proton coupling.
-
-
¹³C NMR: The carbon NMR spectrum would show ten distinct signals.
-
The two magnetically non-equivalent carbons of the morpholine ring adjacent to the oxygen and nitrogen would appear at approximately 66-67 ppm and 48-49 ppm, respectively.
-
The six aromatic carbons would appear in the range of 100-165 ppm, with the carbon attached to the fluorine atom showing a large one-bond carbon-fluorine coupling constant.
-
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound. The spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity corresponding to the [M+H]⁺ and [M+Br+H]⁺ ions, where M is the mass of the molecule with the ⁷⁹Br isotope and M+2 is the mass with the ⁸¹Br isotope.
Applications in Targeted Protein Degradation
4-(3-Bromo-5-fluorophenyl)morpholine is a valuable building block for the synthesis of PROTACs and other molecular glues. Its utility stems from the strategic placement of its functional groups.
Caption: Role in PROTAC synthesis.
The bromine atom serves as a versatile synthetic handle for the introduction of a linker through various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions. This linker is then connected to a ligand that binds to the protein of interest (POI).
The morpholine moiety is often incorporated as a component of the E3 ligase ligand or as a solubilizing group to improve the physicochemical properties of the final PROTAC molecule. The fluorine atom can be used to fine-tune the electronic properties of the molecule, potentially influencing binding affinity, metabolic stability, and cell permeability.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that proper safety precautions must be observed when handling any chemical. While a specific safety data sheet (SDS) for 4-(3-Bromo-5-fluorophenyl)morpholine is not widely available, a hazard assessment can be made based on its constituent functional groups, particularly morpholine.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards of Morpholine: Morpholine is known to be flammable, corrosive, and toxic. It can cause severe skin burns and eye damage. Therefore, 4-(3-Bromo-5-fluorophenyl)morpholine should be treated as a potential skin and eye irritant.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the material safety data sheet for the specific reagents being used in the synthesis and handling of this compound.
Conclusion
References
Note: As a specific, citable synthesis for 4-(3-Bromo-5-fluorophenyl)morpholine was not found in the literature, the references below pertain to the starting materials, related synthetic methods, and the broader context of its application.
Spectroscopic Characterization of 3-Fluoro-5-morpholino-1-bromobenzene: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic signature of 3-Fluoro-5-morpholino-1-bromobenzene (CAS No: 1129541-62-3), a specialized aromatic compound with applications in medicinal chemistry and materials science.[1][2] Given the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, leveraging established spectroscopic principles and data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Implications
This compound is a substituted aromatic compound with a molecular formula of C₁₀H₁₁BrFNO and a molecular weight of approximately 260.1 g/mol .[1] Its structure features a benzene ring substituted with a bromine atom, a fluorine atom, and a morpholino group.[2] Each of these functional groups imparts distinct electronic and structural effects that are critical for interpreting its spectroscopic data.
-
Bromine (Br): As a halogen, bromine is an electronegative, deactivating substituent. Its most significant impact is observed in mass spectrometry due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br). In NMR, it influences the chemical shifts of adjacent carbon and proton atoms.
-
Fluorine (F): The highly electronegative fluorine atom strongly influences the electronic environment of the benzene ring, causing significant changes in ¹H, ¹³C, and especially ¹⁹F NMR spectra. Fluorine's spin quantum number of ½ leads to observable coupling with both protons and carbons.
-
Morpholino Group: This bulky, electron-donating group contains C-O-C and C-N-C bonds, which will produce characteristic signals in both IR and NMR spectra. Its connection to the benzene ring via the nitrogen atom will influence the chemical shifts of the aromatic protons and carbons.
Below is a diagram illustrating the molecular structure and numbering scheme used for the predictive analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary information.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals for both the aromatic and morpholino protons. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H-2 | 6.8 - 7.2 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| Aromatic H-4 | 6.6 - 7.0 | Triplet of doublets (td) or dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| Aromatic H-6 | 6.7 - 7.1 | Triplet or dd | J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 |
| Morpholino -CH₂-N- | 3.1 - 3.4 | Triplet (t) | J(H-H) ≈ 4-6 |
| Morpholino -CH₂-O- | 3.8 - 4.1 | Triplet (t) | J(H-H) ≈ 4-6 |
Interpretation:
-
The aromatic protons will appear in the downfield region (6.6-7.2 ppm) due to the deshielding effect of the benzene ring.
-
The fluorine atom will cause splitting of the signals for H-2 and H-4 due to through-bond coupling.
-
The morpholino protons will appear as two distinct triplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, respectively. The protons next to the more electronegative oxygen will be further downfield.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show ten distinct carbon signals. The chemical shifts are highly dependent on the attached functional groups and their position on the benzene ring.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J, Hz) | | :--- | :--- | :--- | :--- | | Aromatic C-1 (C-Br) | 120 - 125 | ~3-5 | | Aromatic C-2 | 110 - 115 | ~20-25 | | Aromatic C-3 (C-F) | 160 - 165 | ~240-250 | | Aromatic C-4 | 100 - 105 | ~20-25 | | Aromatic C-5 (C-N) | 150 - 155 | ~10-15 | | Aromatic C-6 | 115 - 120 | ~3-5 | | Morpholino -CH₂-N- | 48 - 52 | - | | Morpholino -CH₂-O- | 66 - 70 | - |
Interpretation:
-
The carbon directly attached to the fluorine (C-3) will exhibit the largest chemical shift and a very large one-bond C-F coupling constant.
-
The carbon bonded to bromine (C-1) is expected to be shielded due to the "heavy atom effect".[3]
-
The carbons ortho and para to the fluorine atom (C-2, C-4, and C-6) will show smaller C-F coupling constants.
-
The morpholino carbons will appear in the aliphatic region of the spectrum.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum will provide specific information about the fluorine environment.
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic C3-F | -110 to -115 | Triplet of triplets (tt) |
Interpretation:
-
A single resonance is expected for the fluorine atom.
-
This signal will be split into a triplet of triplets due to coupling with the two ortho protons (H-2 and H-4) and the two meta protons (H-6 and the proton on C-5 if it were present, in this case, the influence will be from H-6 and H-4).
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for the chosen solvent.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-N stretch | 1250 - 1350 |
| C-O stretch (ether) | 1050 - 1150 |
| C-F stretch | 1000 - 1400 |
| C-Br stretch | 500 - 600 |
Interpretation:
-
The spectrum will be dominated by strong absorptions from the C-O and C-F bonds.
-
The aromatic C=C stretching bands will confirm the presence of the benzene ring.
-
The C-H stretching region will show both aromatic and aliphatic absorptions.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 259/261 | Molecular ion peak with a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |
| [M-C₄H₈NO]⁺ | 173/175 | Loss of the morpholino group. |
| [M-Br]⁺ | 180 | Loss of the bromine atom. |
Interpretation:
-
The most telling feature will be the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units, confirming the presence of one bromine atom.
-
Fragmentation is likely to occur via the loss of the bromine atom or the morpholino group.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Ionization: Ionize the sample molecules. EI is a common method for small, volatile molecules and often results in significant fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram outlines a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: A typical workflow for the spectroscopic analysis of an organic compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. While experimental verification is pending, the theoretical data and interpretation presented herein offer a robust framework for researchers to identify and characterize this compound. The provided protocols outline standard methodologies for acquiring high-quality spectroscopic data.
References
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Vertex AI Search Result. 1.
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Benchchem. 2.
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PubChem. .
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NIST Chemistry WebBook. .
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Chemistry Stack Exchange. .
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NIST Chemistry WebBook. .
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The Royal Society of Chemistry. .
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Solubility of 3-Fluoro-5-morpholino-1-bromobenzene in common organic solvents
An In-depth Technical Guide to the Solubility of 3-Fluoro-5-morpholino-1-bromobenzene in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 1129541-62-3), a compound of interest in contemporary drug discovery and chemical synthesis. In the absence of extensive published solubility data, this document synthesizes theoretical principles of solubility with established experimental methodologies to offer predictive insights and a robust framework for empirical determination. We will explore the physicochemical properties of the title compound, predict its solubility in a range of common organic solvents, and provide a detailed, step-by-step protocol for accurate experimental validation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution.
Introduction: The Significance of Solubility
Solubility is a critical physicochemical parameter that profoundly influences the trajectory of a chemical entity from laboratory synthesis to industrial application. For a molecule like this compound, which belongs to the family of protein degrader building blocks[1], understanding its solubility is paramount. In drug development, poor solubility can lead to low bioavailability, hindering the therapeutic potential of a promising compound. In process chemistry, solubility dictates the choice of solvents for reactions, purification, and formulation, directly impacting yield, purity, and cost-effectiveness.
This guide addresses the current information gap regarding the solubility of this compound. By examining its structural attributes, we can logically deduce its likely behavior in various solvent environments, providing a valuable starting point for experimental work.
Molecular Structure and Physicochemical Properties Analysis
The solubility of a compound is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent.[2][3] The molecular structure of this compound, with the chemical formula C₁₀H₁₁BrFNO[1], presents a fascinating case of competing structural motifs that influence its overall polarity and, consequently, its solubility.
-
The Aromatic Core: The bromofluorobenzene ring is largely non-polar and hydrophobic. Halogenated aromatic hydrocarbons tend to have low water solubility and favor organic solvents.[4][5] The presence of bromine and fluorine atoms, while electronegative, contributes to the molecule's overall lipophilicity.
-
The Morpholine Substituent: In contrast, the morpholine group introduces polarity. Morpholine itself is a versatile organic compound that is miscible with water and many organic solvents due to its ability to act as a hydrogen bond acceptor (via the oxygen and nitrogen atoms) and the overall polarity of the ether and amine functional groups.[6][7][8][9]
The interplay between the hydrophobic aromatic ring and the hydrophilic morpholine moiety suggests that this compound will exhibit a nuanced solubility profile, likely favoring polar aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding with the solute.
Predicted Solubility Profile
Based on the structural analysis, we can predict the relative solubility of this compound in a range of common organic solvents. This prediction is qualitative and serves as a hypothesis for experimental verification.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents can effectively solvate the polar morpholine group through dipole-dipole interactions without being strong hydrogen bond donors. The organic nature of these solvents will also accommodate the non-polar aromatic ring. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl groups of alcohols can act as hydrogen bond donors and acceptors. While they can interact with the morpholine group, the non-polar aromatic core may limit high solubility. Shorter-chain alcohols are expected to be better solvents than longer-chain ones. |
| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Low to Moderate | DCM, being a chlorinated solvent, may show some solubility due to its ability to interact with the halogenated benzene ring. Toluene may offer some solubility through pi-stacking interactions with the aromatic ring. Hexane is predicted to be a poor solvent due to its inability to solvate the polar morpholine group effectively. |
| Aqueous | Water | Very Low | The large, non-polar bromofluorobenzene core is expected to dominate, leading to poor aqueous solubility despite the presence of the morpholine group. |
Experimental Protocol for Solubility Determination
To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a solvent.[10][11][12]
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Methodology
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: To a series of vials, add a known volume (e.g., 1 mL) of each test solvent. Add an excess amount of this compound to each vial to create a slurry. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method. Determine the concentration of this compound in the diluted samples by comparing the peak areas to the calibration curve.
-
Calculation: Calculate the solubility of the compound in each solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Conclusion
References
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Morpholine (CAS: 110-91-8)
- How to determine the solubility of a substance in an organic solvent? (2024, May 28).
- Experiment: Solubility of Organic & Inorganic Compounds.
- EXPERIMENT 1 DETERMIN
- Morpholine hydrochloride | Solubility of Things.
- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
- Solubility of organic compounds. Khan Academy.
- Morpholine.
- Morpholine. Wikipedia.
- MORPHOLINE.
- This compound, min 98%, 25 grams.
- Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons.
- Bromobenzene. Solubility of Things.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. chem.ws [chem.ws]
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- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. polybluechem.com [polybluechem.com]
- 7. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]
- 8. Morpholine - Wikipedia [en.wikipedia.org]
- 9. atamankimya.com [atamankimya.com]
- 10. youtube.com [youtube.com]
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- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Technical Guide to the Reactivity of the C-Br Bond in 3-Fluoro-5-morpholino-1-bromobenzene
Abstract
3-Fluoro-5-morpholino-1-bromobenzene is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its utility stems from the strategic placement of three distinct functional groups on the benzene ring: a bromine atom, a fluorine atom, and a morpholino moiety. The bromine atom, in particular, serves as a versatile synthetic handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.[1] This guide provides an in-depth analysis of the reactivity of the carbon-bromine (C-Br) bond, grounded in an understanding of the electronic and steric landscape of the molecule. We will explore the causality behind its participation in key synthetic methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as lithiation and Grignard reagent formation, offering field-proven insights and detailed protocols for its application in complex molecule synthesis.
Molecular Architecture: Electronic and Steric Landscape
The reactivity of the bromine atom at the C1 position is not considered in isolation. It is profoundly influenced by the electronic and steric contributions of the substituents at the C3 (fluoro) and C5 (morpholino) positions. A clear understanding of this interplay is critical for predicting reaction outcomes and optimizing conditions.
1.1. Electronic Effects
The benzene ring of this compound is subject to a "push-pull" electronic environment that modulates the reactivity of the C-Br bond.
-
Morpholino Group (+M > -I): The nitrogen atom of the morpholino group possesses a lone pair of electrons that is delocalized into the aromatic π-system. This strong positive mesomeric (+M) or resonance effect significantly increases the electron density of the ring, particularly at the positions ortho (C4, C6) and para (C2) to the morpholino group. While there is a minor inductive withdrawal (-I) effect due to the electronegativity of nitrogen and oxygen, the resonance donation is the dominant electronic contribution.
-
Fluoro Group (-I > +M): Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing (-I) effect. This effect deactivates the ring towards electrophilic substitution and, more importantly in this context, increases the acidity of adjacent protons.[2][3] While fluorine also has lone pairs capable of a positive mesomeric (+M) effect, its -I effect is dominant in influencing reactivity.
-
Bromo Group (-I > +M): Like fluorine, bromine is an electron-withdrawing group via induction and a weak resonance donor.
Combined Influence: The potent electron-donating morpholino group makes the overall aromatic system electron-rich. This increased electron density can influence the kinetics of catalytic cycles, for instance, by modulating the rate of oxidative addition in palladium-catalyzed reactions.[4][5] Conversely, the strong inductive effect of the fluorine atom at C3 significantly acidifies the protons at C2 and C4, creating a potential for competitive side reactions, such as directed ortho-metalation, when using strong bases.[6][7]
1.2. Steric Considerations
The morpholino group, while not exceedingly large, imparts a degree of steric bulk. This can influence the approach of catalysts and reagents, particularly at the adjacent C4 and C6 positions.[8][9] The bromine atom at C1, however, is flanked by a hydrogen atom at C6 and the fluorine atom at C2, which is relatively small. This leaves the C-Br bond highly accessible for insertion by metal catalysts, a crucial first step in most cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity
The C-Br bond in this compound is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern drug discovery, enabling the reliable and modular formation of carbon-carbon and carbon-heteroatom bonds.[10][11] The general reactivity of aryl halides in these transformations follows the trend I > Br > OTf >> Cl, positioning aryl bromides as a cost-effective and highly reactive substrate class.[12]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds to form biaryl structures.[12][13]
Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The choice of a palladium(0) precatalyst, a suitable ligand, and a base is paramount. The base activates the organoboron species, facilitating the crucial transmetalation step where the organic moiety is transferred from boron to palladium.[13] For an electron-rich substrate like this compound, the oxidative addition of the C-Br bond to the Pd(0) center is typically efficient and is the rate-determining step for many aryl bromides.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Assembly: To an oven-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).
-
Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 88 |
| 3 | Pyridine-3-boronic acid | CataXCium A Pd G3 (2) | K₃PO₄ | THF/H₂O | 85 | 85[14] |
| 4 | Methylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 95 | 78 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with a wide range of amines, a transformation of immense value in pharmaceutical synthesis.[15][16]
Causality and Mechanistic Insight: This reaction is highly dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium intermediates.[17][18] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which forms the final C-N bond.[19] A strong, non-nucleophilic base, such as sodium tert-butoxide, is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[18]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Assembly: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C).
-
Monitoring & Work-up: Follow the procedure outlined for the Suzuki-Miyaura coupling.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/XPhos (1/2) | NaOt-Bu | Toluene | 100 | 95 |
| 2 | Piperidine | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | Dioxane | 110 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃/BINAP (1.5/3) | NaOt-Bu | Toluene | 90 | 91 |
| 4 | Ammonia (equiv.) | Pd(OAc)₂/Josiphos (2/2.5) | K₃PO₄ | Dioxane | 110 | 75[19] |
Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting aryl halides with terminal alkynes.[20] This reaction is a powerful tool for introducing the versatile alkyne functional group.[21]
Causality and Mechanistic Insight: The Sonogashira reaction is unique in that it typically employs a dual-catalyst system.[22] A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the arylpalladium(II) complex. The use of an amine base (e.g., Et₃N or DIPEA) is crucial, serving both as the base and often as the solvent.[22][23]
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Assembly: To a reaction vessel, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent/Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Monitoring & Work-up: Follow the procedure outlined for the Suzuki-Miyaura coupling. The workup may include an aqueous ammonium chloride wash to remove copper salts.
Table 3: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | RT | 94 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (2) | DIPEA | DMF | 40 | 87 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (1.5) | Et₃N | THF/Et₃N | 50 | 91 |
| 4 | 4-Ethynylanisole | Pd(PPh₃)₄ (3) | CuI (2) | Et₃N | THF | RT | 90[22] |
Formation of Organometallic Intermediates
Beyond cross-coupling, the C-Br bond is a precursor for generating potent carbon nucleophiles through halogen-metal exchange or insertion of magnesium metal. These intermediates open up an entirely different set of synthetic possibilities.
Halogen-Metal Exchange (Lithiation)
Treating this compound with a strong organolithium base can result in a halogen-metal exchange, replacing the bromine with lithium to form a highly reactive aryllithium species.[24]
Causality and Competing Pathways: The success of this reaction hinges on kinetic control. The desired Br-Li exchange is typically very fast at low temperatures (e.g., -78 °C). However, a significant competing pathway is directed ortho-metalation (DoM), where the organolithium base acts as a Brønsted-Lowry base, abstracting an acidic proton from the ring.[2] The fluorine atom is a powerful ortho-directing group, making the protons at C2 and C4 susceptible to deprotonation.[3][7] To favor halogen-metal exchange, one must use a non-nucleophilic but strong base (like n-BuLi or t-BuLi) and maintain cryogenic temperatures to suppress the kinetically slower, but thermodynamically viable, deprotonation pathway.
Caption: Competing pathways in the lithiation of the target molecule.
Experimental Protocol: General Procedure for Halogen-Metal Exchange
-
Assembly: Under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.0-1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 30-60 minutes at -78 °C.
-
Electrophilic Quench: Add the desired electrophile (e.g., dry CO₂ gas, an aldehyde, or a ketone, 1.2 equiv) slowly at -78 °C.
-
Warming & Work-up: Allow the reaction to warm slowly to room temperature. Quench with saturated aqueous NH₄Cl solution and proceed with a standard aqueous work-up.
Grignard Reagent Formation
The reaction with elemental magnesium provides another classic route to an organometallic intermediate, the Grignard reagent.[25][26] This species is a powerful nucleophile, widely used for additions to carbonyls and other electrophiles.[27]
Causality and Practical Considerations: The formation of a Grignard reagent is a surface reaction that requires direct contact between the aryl bromide and activated magnesium metal.[28] The primary challenge is often initiation, as a passivating layer of magnesium oxide can prevent the reaction from starting.[25] The use of initiators like a small crystal of iodine or mechanical grinding is common practice.[27][28] The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent.[26]
Caption: Experimental workflow for Grignard reagent formation and reaction.
Experimental Protocol: General Procedure for Grignard Formation
-
Assembly: Place magnesium turnings (1.2-1.5 equiv) in a flame-dried flask under an inert atmosphere. Add a small crystal of iodine.
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF. Gently warm the flask until the iodine color fades and bubbling (refluxing) begins, indicating the reaction has started.
-
Addition: Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: Once the addition is complete, continue to stir until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.
-
Reaction: Cool the Grignard solution in an ice bath and add a solution of the desired electrophile in the same anhydrous solvent dropwise.
-
Work-up: After the addition is complete and the reaction has stirred, quench by slowly adding saturated aqueous NH₄Cl or dilute HCl. Perform a standard aqueous work-up.
Conclusion
This compound is a highly versatile and synthetically valuable building block. The reactivity of its bromine atom is robust, enabling a wide range of high-yielding transformations that are central to modern organic synthesis and drug discovery. The electron-rich nature of the aromatic ring, conferred by the morpholino group, renders it an excellent substrate for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, the C-Br bond provides a reliable entry point for the formation of potent organometallic nucleophiles via lithiation or Grignard formation. A careful consideration of the electronic interplay between the activating morpholino group and the deactivating/directing fluoro group is essential for controlling regioselectivity and maximizing yields, particularly when employing strong organometallic bases. By understanding the causal relationships between the molecule's structure and its reactivity, researchers can confidently leverage this compound to construct complex molecular architectures.
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Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. [Link]
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Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints. [Link]
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Dehli, J. R., & Schlosser, M. (2005). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA. [Link]
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The Morpholino Group: An In-depth Technical Guide to its Electronic Effects in Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholino Group in Modern Chemistry
The morpholino moiety, a saturated heterocycle containing both an amine and an ether functional group, is a prevalent structural motif in medicinal chemistry.[1][2] Its unique physicochemical properties, including enhanced aqueous solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor, make it a "privileged pharmacophore."[1][2] While much has been written about its steric and pharmacokinetic advantages, a deeper understanding of its electronic influence within an aromatic system is crucial for predicting and modulating the reactivity of aryl-morpholino compounds. This guide provides a comprehensive analysis of the electronic effects of the morpholino group when substituted on an aryl bromide, a common building block in synthetic and medicinal chemistry.
Section 1: Deconstructing the Electronic Character of the Morpholino Substituent
The overall electronic effect of any substituent on an aromatic ring is a combination of two fundamental forces: the inductive effect and the resonance effect.[3][4] Understanding the interplay of these two effects is paramount to predicting the chemical behavior of morpholino-substituted aryl bromides.
The Inductive Effect (-I): An Electron-Withdrawing Influence
The inductive effect is transmitted through the sigma (σ) bonds of a molecule and is primarily governed by the electronegativity of the atoms involved.[3][5] The oxygen and nitrogen atoms within the morpholino ring are more electronegative than carbon. Consequently, the morpholino group exerts an electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bond framework.[4][5] This effect tends to decrease the electron density on the aryl ring, making it more electrophilic.
The Resonance Effect (+R): An Electron-Donating Contribution
The resonance effect, also known as the mesomeric effect, involves the delocalization of π electrons or lone pairs of electrons across a conjugated system.[3][6] The nitrogen atom of the morpholino group possesses a lone pair of electrons that can be delocalized into the π system of the aromatic ring. This donation of electron density to the ring is termed a positive resonance effect (+R).[4] This effect is most pronounced at the ortho and para positions of the aryl ring, increasing the electron density at these sites.
The Net Electronic Effect: A Balance of Opposing Forces
The morpholino group presents a classic case of competing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[4][5] In most aromatic systems, the resonance effect of amine-like substituents is generally considered to be the dominant factor, leading to an overall electron-donating character, particularly at the para position.[7] This net electron-donating nature activates the aromatic ring towards electrophilic aromatic substitution, preferentially directing incoming electrophiles to the ortho and para positions.
Section 2: Quantifying the Electronic Influence: Hammett and Related Parameters
To move beyond qualitative descriptions, the electronic effects of substituents can be quantified using linear free-energy relationships, most notably the Hammett equation.[8][9] The Hammett substituent constant, σ, provides a numerical measure of the electronic-donating or -withdrawing nature of a substituent.
Hammett Substituent Constants (σ)
The Hammett equation is expressed as: log(K/K₀) = σρ or log(k/k₀) = σρ, where K and k are the equilibrium and rate constants for a reaction of a substituted aromatic compound, and K₀ and k₀ are the corresponding constants for the unsubstituted compound.[9] The reaction constant, ρ, is specific to the reaction being studied, while the substituent constant, σ, is characteristic of the substituent itself.[9]
-
σp (para-substituent constant): This value reflects the combined inductive and resonance effects of the substituent. A negative σp value indicates a net electron-donating group, while a positive value signifies a net electron-withdrawing group.[7]
-
σm (meta-substituent constant): At the meta position, the resonance effect is minimal, so σm primarily reflects the inductive effect of the substituent.[7]
Table 1: Hammett Constants for Common Substituents [10]
| Substituent | σmeta | σpara |
| -N(CH₃)₂ | -0.15 | -0.83 |
| -NH₂ | -0.16 | -0.66 |
| -OCH₃ | 0.12 | -0.27 |
| -OH | 0.10 | -0.37 |
| -CH₃ | -0.07 | -0.17 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
This table provides context by comparing the expected electronic effects of the morpholino group to other common substituents.
Section 3: Impact on the Reactivity of the Aryl Bromide Moiety
The electronic nature of the morpholino substituent has a profound impact on the reactivity of the aryl bromide, particularly in transition metal-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic chemistry.[11][12]
Oxidative Addition in Cross-Coupling Reactions
The first and often rate-determining step in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) is the oxidative addition of the aryl halide to the low-valent metal center.[11] The rate of this step is influenced by the electron density at the carbon atom of the C-Br bond. Electron-donating groups, like the morpholino group, increase the electron density on the aromatic ring, which can slow down the rate of oxidative addition compared to aryl bromides bearing electron-withdrawing groups.[13] However, for highly active catalyst systems, this effect may be less pronounced.
Directing Effects in Electrophilic Aromatic Substitution
As previously mentioned, the net electron-donating character of the morpholino group makes the aryl ring more susceptible to electrophilic attack than benzene itself. The delocalization of the nitrogen lone pair increases the electron density at the ortho and para positions, thus directing incoming electrophiles to these sites. This is a critical consideration when planning multi-step syntheses involving morpholino-substituted aryl bromids.
Section 4: Experimental and Computational Approaches to Characterize Electronic Effects
Several experimental and computational techniques can be employed to probe and quantify the electronic influence of the morpholino group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for assessing the electron density at different positions on the aromatic ring.[14][15]
-
¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electronic environment.[14] Electron-donating groups will cause an upfield shift (to lower ppm values) of the ortho and para protons compared to benzene (δ ≈ 7.34 ppm), reflecting increased shielding due to higher electron density.[16]
-
¹³C NMR: Similarly, the chemical shifts of the aromatic carbons provide information about the local electronic environment.[15][17] The ortho and para carbons of a morpholino-substituted benzene ring are expected to be shifted upfield relative to benzene (δ ≈ 128.5 ppm).
Cyclic Voltammetry
Cyclic voltammetry can be used to determine the oxidation potential of morpholino-substituted aryl compounds.[18] The ease of oxidation is related to the energy of the Highest Occupied Molecular Orbital (HOMO). Electron-donating groups raise the HOMO energy, making the molecule easier to oxidize (i.e., a lower oxidation potential). By comparing the oxidation potentials of a series of substituted aryl compounds, the electronic influence of the morpholino group can be quantified.[18][19]
Computational Chemistry
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic properties of molecules.[20] These calculations can be used to:
-
Determine the distribution of electron density and generate electrostatic potential maps.
-
Calculate orbital energies (HOMO and LUMO).
-
Predict NMR chemical shifts.
-
Estimate Hammett constants for substituents where experimental data is lacking.[20][21]
Section 5: Practical Implications in Drug Discovery and Development
The electronic effects of the morpholino group are not merely of academic interest; they have significant practical consequences in the design and synthesis of new therapeutic agents.
-
Modulation of Reactivity: A thorough understanding of how the morpholino group influences the reactivity of an aryl bromide allows medicinal chemists to design more efficient synthetic routes to complex target molecules.[22][23] For example, the choice of catalyst and reaction conditions for a cross-coupling reaction may need to be adjusted based on the electronic nature of the morpholino substituent.[13][24]
-
Structure-Activity Relationships (SAR): The electronic properties of the morpholino group can directly impact the biological activity of a drug molecule.[1] By influencing the electron distribution in the aromatic ring, the morpholino group can affect how the molecule interacts with its biological target, for instance, by altering the strength of π-π stacking or hydrogen bonding interactions.
-
Pharmacokinetic Properties: While primarily known for its influence on solubility and metabolism, the electronic character of the morpholino group can also subtly affect a molecule's pharmacokinetic profile.[2] For example, the basicity of the morpholino nitrogen (pKa of morpholine is ~8.5) can be modulated by its attachment to an aromatic ring, which in turn can influence drug absorption and distribution.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Morpholino-Substituted Aryl Bromide
This protocol provides a representative example of a common cross-coupling reaction where the electronic effects of the morpholino group would be a factor.
-
Reaction Setup: To an oven-dried reaction vessel, add the morpholino-substituted aryl bromide (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a suitable degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Interplay of Inductive and Resonance Effects
Caption: Competing electronic effects of the morpholino group on an aryl ring.
Diagram 2: Experimental Workflow for Analyzing Electronic Effects
Caption: Workflow for the experimental and computational analysis of electronic effects.
Conclusion
The morpholino group, while often incorporated for its favorable steric and pharmacokinetic properties, exerts a significant and nuanced electronic influence on aryl bromides. Its dual nature as an inductive electron-withdrawer and a resonance electron-donor results in a net electron-donating character that activates the aromatic ring, particularly at the ortho and para positions. This electronic profile has direct and predictable consequences for the reactivity of the aryl bromide in key synthetic transformations and can play a crucial role in the molecule's interaction with biological targets. A comprehensive understanding of these electronic effects, quantified through experimental and computational methods, is essential for the rational design and efficient synthesis of novel morpholino-containing compounds in drug discovery and development.
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PubMed (2017). Synthesis and biological evaluation of 8-aryl-2-morpholino-7-O-substituted benzo[e][21][25]oxazin-4-ones against DNA-PK, PI3K, PDE3A enzymes and platelet aggregation. Available from:
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The Strategic Application of 3-Fluoro-5-morpholino-1-bromobenzene in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. This guide provides an in-depth technical overview of 3-Fluoro-5-morpholino-1-bromobenzene, a versatile synthetic intermediate poised for significant applications in medicinal chemistry. We will explore the intrinsic properties of its constituent functional groups—the fluorine atom, the morpholine ring, and the reactive bromine handle—and their collective contribution to desirable pharmacokinetic and pharmacodynamic profiles. This document will further detail the synthesis of this key building block and provide exemplar protocols for its elaboration via palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. Finally, we will delineate its potential applications in the construction of high-value scaffolds for therapeutic targets, including kinase inhibitors, underscoring its utility for researchers, scientists, and drug development professionals.
Introduction: A Building Block of Strategic Importance
This compound (also known as 4-(3-bromo-5-fluorophenyl)morpholine) is a trifunctionalized aromatic compound that has emerged as a valuable scaffold in medicinal chemistry. Its structure is a carefully orchestrated convergence of three key chemical motifs, each imparting distinct and advantageous properties to a nascent drug candidate.
-
The Bromine Atom: This halogen serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile and controlled introduction of a wide array of molecular complexity, enabling the exploration of diverse chemical space in the quest for potent and selective binders of biological targets.
-
The Fluorine Atom: The strategic placement of a fluorine atom on the phenyl ring is a well-established strategy in modern drug design.[1][2] Its high electronegativity can profoundly influence the electronic properties of the molecule, potentially enhancing binding affinity through favorable electrostatic interactions with the target protein. Furthermore, the carbon-fluorine bond is exceptionally stable to metabolic degradation, often leading to improved metabolic stability and a more favorable pharmacokinetic profile.[1]
-
The Morpholine Moiety: The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility and improve oral bioavailability.[3][4] Its basic nitrogen can engage in crucial hydrogen bonding interactions within a protein's binding pocket, contributing to both potency and selectivity. The morpholine group is a common feature in a multitude of approved drugs, attesting to its favorable physicochemical and pharmacokinetic properties.[4]
The confluence of these three functionalities in a single, readily accessible building block makes this compound a powerful tool for the medicinal chemist.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below, adapted from established synthetic methodologies.
Experimental Protocol: Synthesis of 4-(3-bromo-5-fluorophenyl)morpholine
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,5-difluorobenzene (1.0 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a sufficient volume of dimethyl sulfoxide (DMSO) to dissolve the reactants.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(3-bromo-5-fluorophenyl)morpholine.
Diagram of Synthesis:
Caption: Synthesis of this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound provides a reactive site for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex pharmaceutical agents.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of biaryl structures, which are prevalent in many classes of therapeutic agents, including kinase inhibitors.
Experimental Protocol: Exemplar Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid or ester, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add Pd(dppf)Cl₂ to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common structural motif in pharmaceuticals.[5] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines.
Experimental Protocol: Exemplar Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired arylamine.
Potential Applications in Kinase Inhibitor Scaffolds
The structural features of this compound make it an ideal building block for the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that is often functionalized with an arylamine or biaryl moiety to occupy the ATP-binding site.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrFNO |
| Molecular Weight | 260.10 g/mol |
| CAS Number | 1129541-62-3 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents |
Hypothetical Application in a Kinase Inhibitor Scaffold:
The following diagram illustrates a hypothetical synthetic route to a kinase inhibitor scaffold, demonstrating the utility of this compound.
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Technical Guide: 3-Fluoro-5-morpholino-1-bromobenzene as a Strategic Building Block for PROTAC Synthesis
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2][3][4] The design and synthesis of these heterobifunctional molecules—which consist of a warhead for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—present unique chemical challenges.[5][6][7][] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex formation.[5][] This guide provides an in-depth technical analysis of 3-Fluoro-5-morpholino-1-bromobenzene, a versatile and highly valuable building block for the rational design and synthesis of next-generation PROTACs. We will explore the strategic advantages conferred by its distinct structural motifs—the reactive bromophenyl core, the property-enhancing morpholino group, and the metabolically robust fluoro group—and provide practical guidance for its incorporation into PROTAC discovery workflows.
The PROTAC Paradigm: An Introduction to Targeted Protein Degradation
PROTACs operate via a catalytic mechanism, recruiting an E3 ubiquitin ligase to a specific protein of interest, leading to the protein's polyubiquitination and subsequent degradation by the proteasome.[3][6][10] This event-driven pharmacology distinguishes PROTACs from traditional small-molecule inhibitors that rely on occupancy-driven inhibition.[3] The success of a PROTAC hinges on the synergistic interplay of its three components. While the selection of POI and E3 ligands determines the targets, the linker chemistry governs the molecule's overall drug-like properties and its ability to achieve a degradation-competent orientation.[5][11] Therefore, the choice of chemical building blocks to construct these linkers is a cornerstone of modern PROTAC design.[1][2][]
Anatomy of a Strategic Building Block: this compound
This building block offers a pre-packaged combination of functionalities that address several key challenges in PROTAC development. Its utility stems from the unique contribution of each of its constituent parts.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 1129541-62-3 | [12][13] |
| Molecular Formula | C10H11BrFNO | [12] |
| Molecular Weight | 260.1 g/mol | [12] |
| Appearance | Varies (typically solid) | - |
The Functional Components: A Trifecta of Advantages
-
Bromobenzene Core: The bromine atom serves as a versatile synthetic handle. It is ideally suited for a wide range of robust and well-understood palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[14][15] This allows for the reliable and directional attachment of the building block to other linker components or directly to a POI/E3 ligand, providing a self-validating step in the synthetic sequence that can be easily monitored by standard analytical methods like LC-MS.
-
Morpholino Group: The morpholine moiety is widely recognized in medicinal chemistry as a "privileged structure".[16][17][18] Its inclusion is a deliberate strategy to enhance the pharmacokinetic profile of the final PROTAC.[16][17][18]
-
Improved Physicochemical Properties: The morpholine ring, with its weak basic nitrogen and polar oxygen atom, can significantly improve aqueous solubility and modulate the overall lipophilicity of the PROTAC, which is crucial for preventing the aggregation issues common with "greasy" molecules.[][19]
-
Enhanced Permeability & PK/PD: It is frequently used to improve pharmacokinetic/pharmacodynamic (PK/PD) properties, including metabolic stability and cell permeability, which are critical for oral bioavailability and in vivo efficacy.[16][19]
-
Potency and Binding: The oxygen atom can act as a hydrogen bond acceptor, potentially forming beneficial interactions within the ternary complex, while the ring itself can engage in favorable hydrophobic interactions.[18][19][20]
-
-
Fluoro Group: The strategic placement of a fluorine atom is a cornerstone of modern drug design.[21][22][23][24][25]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites of potential oxidative metabolism ("metabolic soft spots"), thereby increasing the half-life and metabolic stability of the PROTAC.[21][22]
-
Modulation of Properties: Fluorine's high electronegativity can alter the electronics of the aromatic ring, influencing pKa and binding interactions.[23][24] This can lead to enhanced binding affinity for the target protein or improved membrane permeability.[22][23][24]
-
Synthetic Application and Workflow
The primary utility of this compound is as a rigid core to which other linker elements are attached. This approach provides greater control over the linker's length, rigidity, and vectorality.
General Synthetic Workflow
The following diagram illustrates a typical workflow where the building block is incorporated into a PROTAC. The bromine atom is leveraged for a cross-coupling reaction to connect with a linker fragment, which is subsequently elongated and conjugated to the E3 ligand and POI warhead.
Caption: General workflow for incorporating the building block into a PROTAC.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a self-validating system for the key coupling step. Successful formation of the product can be readily confirmed by LC-MS analysis of the reaction mixture.
Objective: To couple this compound with a polyethylene glycol (PEG)-based boronic ester to form a core-linker intermediate.
Materials:
-
This compound (1.0 eq)
-
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethoxy)ethanol (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
SPhos (0.10 eq)
-
Potassium Carbonate (K2CO3) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic ester, Pd(OAc)2, SPhos, and K2CO3.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Causality: The palladium catalyst, in conjunction with the SPhos ligand, forms an active catalytic species that facilitates the oxidative addition to the C-Br bond. The base (K2CO3) is essential for the transmetalation step with the boronic ester.
-
Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired product mass.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure core-linker intermediate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Impact on PROTAC Performance and Characterization
The incorporation of the this compound moiety imparts specific, predictable characteristics to the final PROTAC molecule.
Modulation of Physicochemical Properties
The functional groups on this building block provide a powerful means to fine-tune the "drug-likeness" of the resulting PROTAC, moving it into a more favorable physicochemical space.
| Property | Influence of Morpholino Group | Influence of Fluoro Group |
| Aqueous Solubility | Generally increases due to the polar ether and basic amine functionalities.[19] | Can slightly increase or decrease depending on context; often improves overall profile. |
| Cell Permeability | Favorable pKa and lipophilic/hydrophilic balance often improve permeability.[19] | Generally increases membrane permeability by lowering the desolvation penalty.[22][23] |
| Metabolic Stability | Can improve stability compared to more labile groups.[16] | Significantly increases stability by blocking C-H oxidation at the site of fluorination.[21][22][23] |
| Lipophilicity (LogP) | Generally decreases LogP, mitigating excessive lipophilicity.[19] | Increases lipophilicity. |
Influence on Ternary Complex Formation
The rigid phenyl ring introduced by the building block reduces the conformational flexibility of the linker.[11] This can be highly advantageous, as it reduces the entropic penalty of forming the ternary complex and can help pre-organize the PROTAC into a productive conformation for ubiquitination.[] The specific substitution pattern (meta- to the linker attachment point) directs the morpholino and fluoro groups into defined vectors, which can be modeled to either engage in productive interactions or avoid steric clashes with the POI or E3 ligase.
Caption: The rigid core helps orient the POI and E3 ligase.
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated building block engineered for the specific challenges of PROTAC design. It provides medicinal chemists with a reliable synthetic anchor point while simultaneously embedding crucial pharmacokinetic and metabolic advantages into the linker structure. The strategic combination of a reactive handle, a privileged pharmacophore, and a metabolic shield makes it an exemplary tool for accelerating the development of potent, selective, and drug-like PROTACs. Its use represents a rational, property-based approach to linker design, enabling the creation of more effective targeted protein degraders for research and therapeutic applications.
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- 24. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of 3-Fluoro-5-morpholino-1-bromobenzene for Pharmaceutical Scaffolding
Abstract
This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Fluoro-5-morpholino-1-bromobenzene. This protocol is specifically designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures. The electron-donating morpholino group and the electron-withdrawing fluorine atom on the aryl bromide present unique challenges and opportunities for optimization. This guide offers a detailed, step-by-step experimental procedure, a discussion of the underlying reaction mechanism, and key considerations for catalyst, ligand, base, and solvent selection to ensure a high-yielding and reproducible reaction.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] Its significance in pharmaceutical and materials science is underscored by the 2010 Nobel Prize in Chemistry awarded to its developers.[3] The reaction's broad functional group tolerance, relatively mild conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for the construction of biaryl and substituted aromatic structures.[1][4]
This compound is a valuable building block in medicinal chemistry. The morpholino moiety can enhance aqueous solubility and metabolic stability, while the fluorine atom can modulate pKa and improve binding affinity to biological targets. This application note details a robust protocol for the Suzuki-Miyaura coupling of this substrate, providing a gateway to novel compound libraries for drug discovery.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[5] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1] This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic "ate" complex.[6][7]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of reaction parameters may be necessary for specific substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Arylboronic Acid | ≥97% | Commercially Available | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | ≥98% | Commercially Available | Other catalysts can be used. See Section 4.1. |
| Base (e.g., K₂CO₃) | Anhydrous | Commercially Available | Other bases can be used. See Section 4.2. |
| Solvent (e.g., 1,4-Dioxane/Water) | Anhydrous/Degassed | Commercially Available | Other solvents can be used. See Section 4.3. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Reagent Grade | Commercially Available | For drying organic extracts. |
| Celite® | --- | Commercially Available | For filtration. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl solution) | --- | Prepared in-house | For washing organic extracts. |
| Argon or Nitrogen Gas | High Purity | For creating an inert atmosphere. |
Equipment
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Step-by-Step Procedure
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC/MS), or liquid chromatography-mass spectrometry (LC/MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).[8]
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Key Considerations for Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection
The choice of palladium catalyst and ligand is critical, especially when dealing with sterically hindered or electron-rich aryl bromides.[9][10]
| Catalyst/Ligand System | Characteristics | Application Notes |
| Pd(PPh₃)₄ | A versatile and commonly used catalyst. | A good starting point for many Suzuki couplings. |
| Pd(OAc)₂ / P(t-Bu)₃ | Highly active for a broad range of aryl halides.[11] | Effective for less reactive aryl bromides. |
| Pd₂(dba)₃ / SPhos | Excellent for sterically hindered substrates. | Recommended for challenging couplings. |
| Pd-PEPPSI™ Catalysts | Pre-formed Pd-NHC complexes, often air and moisture stable. | Offer convenience and high activity. |
The morpholino group in this compound introduces steric bulk near the reaction center. Therefore, employing bulky, electron-rich phosphine ligands such as SPhos or using N-heterocyclic carbene (NHC) based catalysts can be advantageous.[10]
The Role and Choice of Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[6][7][12] The choice of base can significantly impact the reaction rate and yield.
| Base | Strength | Solubility | Typical Use |
| K₂CO₃ | Moderate | Soluble in water | A common and effective choice for many Suzuki couplings. |
| Cs₂CO₃ | Strong | Soluble in some organic solvents | Often used for challenging couplings. |
| K₃PO₄ | Strong | Soluble in water | Effective for sterically hindered substrates. |
| Organic Bases (e.g., Et₃N) | Weak | Soluble in organic solvents | Can be used in specific cases to avoid side reactions. |
For this compound, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point.
Solvent Systems
The solvent system must be capable of dissolving both the organic and inorganic reagents to some extent. A mixture of an organic solvent and water is commonly employed.[3][13]
| Solvent System | Properties | Common Ratios (Organic:Water) |
| Toluene/Water | Biphasic, high boiling point | 4:1 to 10:1 |
| 1,4-Dioxane/Water | Miscible, high boiling point | 3:1 to 5:1 |
| THF/Water | Miscible, lower boiling point | 3:1 to 5:1 |
| DMF or DMAc | Polar aprotic, miscible with water | Often used with or without water |
Degassing the solvent prior to use is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst, ensure inert atmosphere. |
| Insufficiently active base | Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). | |
| Low reaction temperature | Increase the reaction temperature. | |
| Formation of side products (e.g., homocoupling) | Catalyst decomposition | Use a more robust ligand. |
| Impure boronic acid | Use high-purity boronic acid.[4] | |
| Protodeborylation of boronic acid | Presence of excess water or acid | Use anhydrous solvents and a non-protic base if possible. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of novel, functionalized biaryl compounds with significant potential in drug discovery and development. By carefully selecting the catalyst, ligand, base, and solvent, and by following the detailed protocol outlined in this application note, researchers can achieve high yields and reproducible results. The principles and guidelines provided herein serve as a solid foundation for the successful application of this important transformation in the synthesis of complex molecular targets.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. Available at: [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 76(1), 267–275. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available at: [Link]
- Singh, S., & Singh, J. (2017). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of ChemTech Research, 10(9), 849-856.
- Martínez-Ferraté, O., et al. (2018). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. The Journal of organic chemistry, 83(15), 8349–8358.
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. Available at: [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Available at: [Link]
-
Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available at: [Link]
-
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872–1875. Available at: [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. Available at: [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available at: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available at: [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]
-
ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available at: [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]
-
ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. Available at: [Link]
-
ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Available at: [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available at: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available at: [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Yoneda Labs [yonedalabs.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Fluoro-5-morpholino-1-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This document provides a detailed technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-Fluoro-5-morpholino-1-bromobenzene. The content herein is structured to offer not just a protocol, but a comprehensive understanding of the reaction's nuances, enabling researchers to adapt and troubleshoot effectively. The ubiquity of the aryl amine moiety in pharmaceuticals and biologically active compounds makes the Buchwald-Hartwig amination a cornerstone of modern drug discovery and development.[1][2][3] This guide is designed to empower scientists with the practical and theoretical knowledge required for the successful synthesis of complex amines.
Introduction: The Strategic Importance of C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceutical scaffolds.[3][4] Traditional methods for forging aryl-amine bonds often suffer from harsh reaction conditions and limited substrate scope.[1] The advent of the Buchwald-Hartwig amination revolutionized this field by providing a versatile and efficient palladium-catalyzed cross-coupling reaction between aryl halides and amines.[5][6] This reaction has become an indispensable tool in medicinal chemistry for the synthesis of diverse compound libraries and the optimization of lead candidates.[2][3]
The substrate of focus, this compound, presents a unique combination of electronic and steric features. The presence of a fluorine atom and a morpholino group can influence the reactivity of the aryl bromide, making the careful selection of catalytic system components paramount for a successful transformation. This guide will dissect the critical parameters for the amination of this specific substrate, providing a robust starting point for your synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][7]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[8][9]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex to form the desired C-N bond and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[1][7]
Key Reaction Parameters and Their Rationale
The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key components. For the amination of this compound, the following parameters are critical:
| Parameter | Recommendation & Rationale |
| Palladium Precatalyst | G3 or G4 Palladacycles (e.g., XPhos Pd G3/G4, SPhos Pd G3/G4): These pre-catalysts are air- and moisture-stable, facilitating easier handling. They readily form the active Pd(0) species in solution, leading to reproducible results. The choice between XPhos and SPhos ligands will depend on the specific amine coupling partner. |
| Ligand | Bulky Biaryl Phosphine Ligands (e.g., XPhos, SPhos, RuPhos): These ligands are crucial for promoting both the oxidative addition and reductive elimination steps.[10][11] Their steric bulk facilitates the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle. The electron-rich nature of these phosphines also enhances the rate of oxidative addition. For an electron-deficient aryl bromide like the target substrate, an electron-rich ligand is generally preferred. |
| Base | Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. NaOtBu is a common and effective choice. LHMDS can be advantageous for substrates sensitive to hydroxide or alkoxide bases.[2] The choice of base can significantly impact the reaction rate and side product formation. |
| Solvent | Toluene or Dioxane: These are the most commonly employed solvents for Buchwald-Hartwig aminations.[12] They offer good solubility for the reactants and catalyst components and can be heated to the temperatures typically required for the reaction. It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation. |
| Temperature | 80-110 °C: The optimal temperature will depend on the reactivity of the amine and the specific catalyst system used. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the ideal temperature. |
| Amine Substrate | Primary or Secondary Amines: The Buchwald-Hartwig amination is compatible with a wide range of primary and secondary amines. The nucleophilicity and steric bulk of the amine will influence the reaction rate. |
Detailed Experimental Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization may be necessary for different amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 1-2 mol% if not using a precatalyst)
-
Sodium tert-butoxide (1.4 - 2.0 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound, the palladium precatalyst, and the ligand (if separate).
-
Addition of Base and Amine: Add the sodium tert-butoxide. If the amine is a solid, add it at this stage. If the amine is a liquid, add it via syringe after the addition of the solvent.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (start with 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Considerations
Even with a robust protocol, challenges can arise. Below is a decision tree to guide troubleshooting efforts.
Common Pitfalls and Solutions:
-
Incomplete Reaction: This can be due to inactive catalyst, insufficient base, or non-optimal temperature.[13] Ensure all reagents are of high quality and the solvent is rigorously dried and degassed. A slight increase in temperature or a switch to a more active ligand/base combination may be necessary.
-
Dehalogenation: The formation of 1-fluoro-3-morpholinobenzene as a byproduct can occur. This is often promoted by moisture or a less effective ligand. Using a bulkier ligand and ensuring anhydrous conditions can mitigate this side reaction.
-
Homocoupling: The formation of a biaryl byproduct from the coupling of two molecules of the aryl bromide can sometimes be observed, especially at higher catalyst loadings.[14] Reducing the catalyst concentration may help.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of aryl amines. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively apply this methodology to complex substrates like this compound. The protocol and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this critical transformation in your drug discovery and development programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Fluoro-5-morpholino-1-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for selecting palladium catalysts and developing robust protocols for the cross-coupling of 3-Fluoro-5-morpholino-1-bromobenzene. This substrate presents a unique challenge due to the competing electronic effects of the fluoro and morpholino substituents, alongside the steric hindrance imparted by the morpholino group. We present tailored strategies for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, focusing on the rationale behind catalyst, ligand, and base selection to overcome these challenges and achieve high-yield coupling.
Introduction: Navigating the Challenges of a Dichotomous Substrate
This compound is a valuable building block in medicinal chemistry, incorporating a fluorine atom, known to enhance metabolic stability and binding affinity, and a morpholino group, a common motif in bioactive molecules. However, the cross-coupling of this substrate is non-trivial. The molecule's reactivity is governed by a delicate interplay of electronic and steric factors:
-
Electronic Dichotomy: The fluorine atom at the 3-position is strongly electron-withdrawing, which can facilitate the oxidative addition of the C-Br bond to the palladium center, the initial step in most cross-coupling catalytic cycles.[1] Conversely, the morpholino group at the 5-position is a moderate electron-donating group, which can somewhat counteract this effect.
-
Steric Hindrance: The bulky morpholino group presents a significant steric challenge, potentially impeding the approach of the palladium catalyst and the coupling partner, which can slow down both the oxidative addition and reductive elimination steps.
These competing factors necessitate a carefully considered approach to catalyst selection and reaction optimization to ensure efficient and high-yielding cross-coupling. This guide provides experimentally grounded recommendations for achieving success in both C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation.
Catalyst System Selection: The Key to Unlocking Reactivity
For challenging substrates such as this compound, the choice of palladium source and, critically, the ancillary ligand is paramount. Modern palladium-catalyzed cross-coupling has moved towards the use of well-defined precatalysts and bulky, electron-rich phosphine ligands.
The Power of Palladium Precatalysts
Traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ require an in situ reduction to the active Pd(0) species, which can be inefficient and lead to catalyst decomposition.[2] Modern, well-defined palladium precatalysts, particularly those from the Buchwald group (e.g., G3 and G4 precatalysts), are designed to generate the active, monoligated Pd(0) species cleanly and efficiently upon activation with a base. This ensures a higher concentration of the active catalyst in the reaction mixture, which is crucial for the coupling of challenging substrates.
Ligand Selection: Overcoming Steric and Electronic Hurdles
The ligand plays a critical role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For substrates like this compound, ligands with the following characteristics are recommended:
-
Steric Bulk: Bulky ligands promote the formation of monoligated palladium complexes, which are highly reactive in oxidative addition.[3] They also accelerate the final reductive elimination step to release the product.
-
Electron-Richness: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide.[1]
For these reasons, the use of bulky, electron-rich biaryl phosphine ligands, such as those developed by the Buchwald group, is strongly recommended.
| Ligand | Key Features & Applications |
| SPhos | A versatile and highly active ligand for a broad range of Suzuki-Miyaura couplings, particularly with sterically demanding aryl bromides.[4] |
| XPhos | Another highly effective ligand for Suzuki-Miyaura and Buchwald-Hartwig reactions, often showing excellent performance with challenging substrates.[5] |
| RuPhos | Particularly effective for the Buchwald-Hartwig amination of secondary amines with aryl chlorides and bromides.[6] |
| BrettPhos | Demonstrates excellent reactivity in the monoarylation of primary amines and amides.[6] |
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[1][7][8] For the coupling of this compound with a generic arylboronic acid, the following protocol, utilizing a Buchwald G3 precatalyst and the SPhos ligand, is recommended.
Catalytic Cycle for Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
SPhos Pd G3 (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), SPhos Pd G3 (0.01-0.02 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add the degassed 1,4-dioxane/water mixture (5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Rationale for Protocol Choices
-
Catalyst System: SPhos Pd G3 is chosen for its high activity in coupling sterically hindered and electron-rich aryl bromides. The precatalyst ensures efficient generation of the active Pd(0) species.
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of sensitive functional groups.
-
Solvent: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki-Miyaura reactions, promoting the dissolution of both organic and inorganic reagents.
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[3] Given the electron-rich nature of the aryl bromide due to the morpholino group, a highly active catalyst system is required.
Catalytic Cycle for Buchwald-Hartwig Amination
The catalytic cycle is similar to the Suzuki-Miyaura reaction but involves the coupling of an amine instead of an organoboron reagent.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
RuPhos Pd G3 (1-2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene or 1,4-Dioxane
Procedure:
-
Reaction Setup: In a glovebox, add NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube. Add this compound (1.0 mmol), RuPhos Pd G3 (0.01-0.02 mmol), and a stir bar.
-
Reagent Addition: Remove the tube from the glovebox. Add the amine (1.2 mmol) and degassed toluene or 1,4-dioxane (5 mL) under an argon atmosphere.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Rationale for Protocol Choices
-
Catalyst System: RuPhos Pd G3 is selected for its demonstrated high activity in the amination of electron-rich and sterically hindered aryl bromides.[6]
-
Base: NaOt-Bu is a strong, non-nucleophilic base that is highly effective in deprotonating the amine and facilitating the formation of the palladium-amido complex.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are preferred to avoid side reactions and ensure good solubility of the reactants and catalyst.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst activation | Use a precatalyst; ensure anhydrous and anaerobic conditions. |
| Steric hindrance | Screen a panel of bulky ligands (e.g., XPhos, BrettPhos). | |
| Insufficiently strong base | For Buchwald-Hartwig, consider stronger bases like LHMDS. For Suzuki, ensure the base is sufficiently soluble. | |
| Side Product Formation | Hydrodehalogenation | Use a more active catalyst system to promote the desired coupling over reduction. Lower reaction temperature. |
| Homocoupling of boronic acid | Ensure rigorous degassing of solvents to remove oxygen. |
Conclusion
The successful cross-coupling of this compound is highly achievable with the appropriate selection of a modern palladium catalyst system. The use of well-defined precatalysts in combination with bulky, electron-rich biaryl phosphine ligands is critical to overcoming the inherent steric and electronic challenges of the substrate. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as robust starting points for the synthesis of a wide range of derivatives, enabling further exploration in drug discovery and materials science.
References
-
Buchwald, S. L., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 132(44), 15914–15917. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Optimizing Base and Solvent for Suzuki Reactions with Morpholino-Substituted Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Morpholino-Substituted Aryls and Their Synthetic Challenges
Morpholino-substituted aryl scaffolds are of paramount importance in modern drug discovery and development. The morpholine moiety, a privileged structural motif, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to drug candidates.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for creating biaryl structures that are central to many pharmaceutical agents.[1][2]
However, the presence of the electron-donating morpholino group on the aryl bromide substrate can present significant challenges to the efficiency of the Suzuki-Miyaura reaction. This electron-rich nature can impede the initial, often rate-determining, oxidative addition step of the catalytic cycle.[3] Consequently, careful optimization of reaction parameters, particularly the choice of base and solvent, is critical to achieving high yields and purity. This guide provides a detailed exploration of these parameters, offering both theoretical insights and practical, step-by-step protocols to empower researchers in this specific application.
Theoretical Framework: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] A fundamental understanding of this cycle is crucial for rational optimization. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl bromide, forming a Pd(II) complex. This step is often the rate-determining step, especially with electron-rich aryl halides.[5][6]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[7][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
The morpholino substituent, being a strong electron-donating group, increases the electron density on the aromatic ring. This makes the carbon-bromine bond stronger and less susceptible to cleavage by the Pd(0) catalyst during oxidative addition, often leading to sluggish or incomplete reactions.[3] Therefore, the selection of appropriate reaction conditions to overcome this hurdle is essential.
Diagram: The Suzuki-Membraura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 1: Base Optimization for Morpholino-Substituted Aryl Bromides
The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity.[9] The primary role of the base in the Suzuki-Miyaura reaction is to activate the organoboron species, typically a boronic acid, to form a more nucleophilic "ate" complex (boronate), which then facilitates transmetalation.[7][9][10] An alternative pathway involves the base reacting with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[9] The operative pathway can depend on the specific base, solvent, and reactants used.[9]
For electron-rich aryl bromides, a stronger base is often required to promote the formation of the reactive boronate species and drive the transmetalation step forward, thereby compensating for the slower oxidative addition. However, excessively strong bases can lead to side reactions, such as decomposition of the boronic acid (protodeboronation) or the catalyst.[11]
Common Bases and Their Characteristics
| Base | Formula | Basicity | Solubility | Key Considerations |
| Potassium Carbonate | K₂CO₃ | Moderate | Good in water | A common and effective choice for many Suzuki reactions. Often used in aqueous solvent mixtures.[12] |
| Sodium Carbonate | Na₂CO₃ | Moderate | Good in water | Similar to K₂CO₃, but sometimes less effective. |
| Cesium Carbonate | Cs₂CO₃ | Strong | Good in organic solvents | Often more effective than K₂CO₃, particularly for challenging substrates, due to the larger cation's effect. |
| Potassium Phosphate | K₃PO₄ | Strong | Moderate | A strong, non-nucleophilic base that is often effective for electron-rich and sterically hindered substrates.[3] |
| Sodium tert-butoxide | NaOtBu | Very Strong | Good in organic solvents | A very strong base that can be effective but may also promote side reactions. Requires anhydrous conditions. |
| Potassium Fluoride | KF | Weak | Moderate | A milder base, useful when base-sensitive functional groups are present.[10] |
Experimental Protocol: Base Screening for a Model Reaction
This protocol describes a systematic approach to screen different bases for the Suzuki coupling of a model morpholino-substituted aryl bromide.
Model Reaction:
4-(4-bromophenyl)morpholine + Phenylboronic acid → 4-([1,1'-biphenyl]-4-yl)morpholine
Materials:
-
4-(4-bromophenyl)morpholine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or a suitable Buchwald ligand (e.g., SPhos)
-
A selection of bases: K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Reaction vials with stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
Diagram: Base Screening Experimental Workflow
Caption: Workflow for systematic base screening in the Suzuki reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 4-(4-bromophenyl)morpholine (1.0 eq), phenylboronic acid (1.2-1.5 eq), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%) to each of four labeled reaction vials containing a stir bar.
-
Base and Solvent Addition:
-
To vial 1, add K₂CO₃ (2.0-3.0 eq) and a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
To vial 2, add Cs₂CO₃ (2.0-3.0 eq) and anhydrous 1,4-dioxane.
-
To vial 3, add K₃PO₄ (2.0-3.0 eq) and a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
To vial 4, add NaOtBu (2.0-3.0 eq) and anhydrous 1,4-dioxane.
-
-
Reaction: Seal the vials and heat the reactions to a predetermined temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed or no further conversion is observed.
-
Work-up and Analysis: Upon completion, cool the reactions to room temperature. Quench with water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify any major byproducts. Purify the desired product by column chromatography.
Expected Outcomes and Interpretation:
By comparing the yields and reaction times for each base, you can identify the optimal base for your specific substrate. For morpholino-substituted aryl bromides, it is often found that stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ provide the best results, effectively promoting the reaction without causing significant degradation.
Part 2: Solvent Optimization
The choice of solvent can have a profound impact on the outcome of a Suzuki-Miyaura reaction.[13][14] Solvents can influence catalyst solubility, reagent stability, and the rates of the individual steps in the catalytic cycle.[13] For challenging couplings involving electron-rich aryl bromides, the solvent system must be carefully selected to ensure efficient reaction.
Common Solvents and Their Properties
| Solvent | Polarity | Boiling Point (°C) | Key Considerations |
| Toluene | Nonpolar | 111 | A common solvent for Suzuki reactions. Good for dissolving organic reagents but may require higher temperatures. |
| 1,4-Dioxane | Polar aprotic | 101 | A versatile and widely used solvent. Often used with an aqueous base. |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | A good solvent for many organic compounds, but its lower boiling point may limit reaction rates. |
| Dimethylformamide (DMF) | Polar aprotic | 153 | A highly polar solvent that can sometimes accelerate reactions, but can also lead to side reactions and is difficult to remove.[13] |
| Ethanol/Water | Polar protic | Variable | A "green" solvent system that can be very effective, particularly with inorganic bases.[15] |
| tert-Butanol/Water | Polar protic | Variable | Can be effective for some challenging substrates, especially aryl chlorides.[16] |
Experimental Protocol: Solvent Screening
This protocol outlines a method for screening different solvents and solvent mixtures.
Materials:
-
Same as for base screening, with the optimal base identified from the previous experiment.
-
A selection of solvents: Toluene, 1,4-dioxane, THF, ethanol, and tert-butanol.
-
Degassed water.
Step-by-Step Procedure:
-
Reaction Setup: Prepare a set of reaction vials as described in the base screening protocol, using the optimal base determined previously.
-
Solvent Addition:
-
To vial 1, add anhydrous toluene.
-
To vial 2, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
To vial 3, add a degassed mixture of THF and water (e.g., 4:1 v/v).
-
To vial 4, add a degassed mixture of ethanol and water (e.g., 4:1 v/v).
-
To vial 5, add a degassed mixture of tert-butanol and water (e.g., 4:1 v/v).
-
-
Reaction, Monitoring, and Analysis: Follow the same procedure as outlined for the base screening experiment.
Expected Outcomes and Interpretation:
The choice of solvent can significantly affect the reaction rate and final yield. For morpholino-substituted aryl bromides, polar aprotic solvents like 1,4-dioxane, often in combination with water, tend to perform well. The presence of water can aid in the dissolution of inorganic bases and facilitate the transmetalation step.[15] However, for certain catalyst systems, anhydrous conditions may be preferable.
Troubleshooting Common Issues
Even with optimized conditions, challenges can arise. Here are some common problems and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst.[11]- Poor quality reagents (e.g., decomposed boronic acid).[11]- Insufficiently strong base.- Inappropriate solvent. | - Use a fresh batch of catalyst or a more active precatalyst (e.g., a Buchwald palladacycle).[11]- Check the purity of the boronic acid by NMR. Consider using a more stable boronate ester (e.g., pinacol ester).[11]- Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃).- Screen different solvents or solvent mixtures. |
| Protodeboronation | - The boronic acid is hydrolyzed back to the corresponding arene.[11]- This can be exacerbated by high temperatures and strong bases.[11] | - Use milder reaction conditions (lower temperature, weaker base if possible).- Use an anhydrous solvent system if the reaction allows.[11]- Switch to a more stable boronate ester.[11] |
| Homocoupling | - Coupling of two boronic acid molecules.[4]- Often caused by the presence of oxygen, which can reoxidize Pd(0) to Pd(II).[4] | - Ensure the reaction mixture is rigorously degassed.[11]- Use a direct Pd(0) source instead of a Pd(II) precatalyst.[11] |
| Formation of Palladium Black | - The palladium catalyst has precipitated out of solution as inactive elemental palladium. | - Ensure proper ligand-to-palladium stoichiometry.- Consider using a more robust ligand that better stabilizes the palladium catalyst. |
Conclusion
The successful Suzuki-Miyaura cross-coupling of morpholino-substituted aryl bromides is highly dependent on the careful selection of the base and solvent system. Due to the electron-donating nature of the morpholine group, which can hinder the oxidative addition step, stronger bases and polar aprotic solvents are often required to achieve high reaction efficiency. A systematic screening approach, as detailed in these protocols, is the most effective way to identify the optimal conditions for a specific substrate combination. By understanding the underlying principles of the Suzuki-Miyaura reaction and employing a logical, evidence-based approach to optimization, researchers can overcome the synthetic challenges associated with these important building blocks in drug discovery.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. aidic.it [aidic.it]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols for the Heck Reaction of 3-Fluoro-5-morpholino-1-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Heck Reaction with a Polysubstituted Aryl Bromide
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, including active pharmaceutical ingredients (APIs) and clinical candidates.[3][4] The reaction typically proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[1]
This document provides a detailed guide to the Heck reaction conditions specifically tailored for 3-Fluoro-5-morpholino-1-bromobenzene, a substrate of interest in medicinal chemistry due to the prevalence of the morpholino and fluoro moieties in drug candidates. The unique electronic nature of this substrate, featuring both an electron-withdrawing fluorine atom and an electron-donating morpholino group, presents a distinct set of challenges and opportunities for optimization. The morpholino group, in particular, can influence the electron density of the aromatic ring and potentially coordinate with the palladium catalyst, thereby affecting the reaction's efficiency.
This guide is designed to provide not only a starting point for successful reaction execution but also a framework for logical optimization, empowering researchers to fine-tune conditions for their specific alkene coupling partner and desired outcome.
Understanding the Catalytic Cycle: A Visual Guide
The Heck reaction proceeds via a well-established catalytic cycle. A visual representation of this process is invaluable for understanding the role of each reaction component and for troubleshooting.
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
Recommended Starting Conditions: A Tabulated Overview
For the Heck reaction of this compound with a generic terminal alkene (e.g., styrene or n-butyl acrylate), the following conditions provide a robust starting point. These parameters have been selected based on established protocols for related, challenging aryl bromides.[5][6][7][8]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | A common, air-stable, and effective precatalyst that is reduced in situ to the active Pd(0) species.[1] |
| Ligand | Triphenylphosphine (PPh₃) or Tri(tert-butyl)phosphine (P(t-Bu)₃) | PPh₃ is a standard, effective ligand. For more challenging substrates, a bulkier, electron-rich ligand like P(t-Bu)₃ can enhance the rate of oxidative addition.[9] |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Inorganic bases are often effective and prevent side reactions that can occur with amine bases. Cs₂CO₃ is more soluble and can be more effective in some cases.[5][6] |
| Solvent | N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidone (NMP) | High-boiling polar aprotic solvents are generally effective at dissolving the reactants and facilitating the reaction at elevated temperatures.[5][10] |
| Temperature | 100-140 °C | Aryl bromides with electron-donating groups often require higher temperatures to undergo efficient oxidative addition.[5] |
| Reactant Stoichiometry | 1.0 eq. Aryl Bromide, 1.2-1.5 eq. Alkene | A slight excess of the alkene is typically used to ensure complete consumption of the aryl bromide. |
| Catalyst Loading | 1-5 mol% Pd(OAc)₂, 2-10 mol% Ligand | A higher catalyst loading may be necessary for this functionalized substrate. The Pd:Ligand ratio is typically 1:2. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck reaction of this compound with a terminal alkene on a 1 mmol scale.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Alkene (e.g., Styrene or n-Butyl Acrylate) (1.2 mmol, 1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Anhydrous, degassed solvent is recommended for optimal results.
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with a condenser and septum)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Palladium(II) Acetate (2 mol%), Triphenylphosphine (4 mol%), and Potassium Carbonate (2.0 eq.).
-
Addition of Reactants: Add this compound (1.0 eq.) to the flask.
-
Solvent and Alkene Addition: Add anhydrous, degassed DMF (5 mL) via syringe, followed by the alkene (1.2 eq.).
-
Reaction Execution: The reaction mixture is stirred and heated to 120 °C. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted alkene.
Mechanism & Rationale: The "Why" Behind the "How"
The success of the Heck reaction hinges on a delicate balance of elementary steps within the catalytic cycle.[2]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II)-aryl complex. The presence of both an electron-withdrawing fluorine and an electron-donating morpholino group on the aryl bromide creates a complex electronic environment. The electron-donating morpholino group can slow down this rate-determining step, necessitating higher reaction temperatures.[5]
-
Ligand Selection: The choice of ligand is critical. Phosphine ligands stabilize the palladium catalyst and modulate its reactivity.[1] For an electron-rich aryl bromide, a more electron-rich and bulky ligand like tri(tert-butyl)phosphine can accelerate the oxidative addition step.[9]
-
Alkene Insertion and Regioselectivity: The alkene coordinates to the Pd(II) complex and subsequently undergoes migratory insertion into the Pd-aryl bond. For terminal alkenes, the insertion typically occurs at the less substituted carbon, leading to the linear product, primarily due to steric factors.[11]
-
β-Hydride Elimination and Base Role: The final product is formed via β-hydride elimination from the alkyl-palladium intermediate. This step regenerates the double bond and produces a palladium-hydride species. The base is crucial for neutralizing the H-X generated and regenerating the active Pd(0) catalyst, thus closing the catalytic cycle.[1]
Optimization of Reaction Conditions: A Systematic Approach
For challenging substrates like this compound, a systematic optimization of the reaction conditions is often necessary to achieve high yields and selectivity.
Figure 2: A systematic workflow for optimizing Heck reaction conditions.
-
Ligand Screening: If the initial reaction with PPh₃ gives low conversion, screening more electron-rich and sterically demanding ligands is the next logical step. Buchwald-type biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands have shown great success with challenging aryl halides.[12]
-
Base Evaluation: While K₂CO₃ is a good starting point, other inorganic bases like Cs₂CO₃ or K₃PO₄ can significantly impact the reaction outcome. The choice of base can influence the rate of catalyst regeneration and suppress side reactions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability and activity of the catalytic species. If DMF proves suboptimal, exploring other high-boiling polar aprotic solvents like NMP, or less polar solvents like dioxane or toluene, may be beneficial.[5][10]
-
Temperature Titration: A careful adjustment of the reaction temperature is crucial. While higher temperatures can drive the reaction to completion, they can also lead to catalyst decomposition or side product formation. A temperature screen from 100 °C to 160 °C in 10 °C increments is recommended.
Conclusion
The Heck reaction of this compound offers a powerful method for the synthesis of novel, functionalized molecules of interest in drug discovery. While the unique substitution pattern of this aryl bromide presents challenges, a systematic approach to reaction optimization, guided by the principles outlined in this document, will enable researchers to achieve their desired synthetic outcomes efficiently and effectively.
References
- Gibson, S. E., & Jones, G. R. (2002). The Heck reaction. In Palladium in Organic Synthesis (pp. 29-54). Pergamon.
- McConville, M., Saidi, O., Blacker, J., & Xiao, J. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. The Journal of Organic Chemistry, 74(7), 2692–2698.
- Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions.
- Herrmann, W. A., Elison, M., Fischer, J., Köcher, C., & Artus, G. R. J. (1995). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition in English, 34(21), 2371–2374.
- Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511–1514.
- Singh, R., & Singh, K. N. (2011). An efficient and simple protocol for phosphine-free Heck reactions in water in the presence of a Pd(L-proline)2 complex as the catalyst under controlled microwave irradiation conditions. Synthesis, 2011(07), 1125-1131.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons, Inc.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449–7476.
- Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964.
- Shibasaki, M., & Vogl, E. M. (1999). The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15.
- Crisp, G. T. (1989). The Heck reaction. A review. Chemical Society Reviews, 18, 427-441.
- Bhanage, B. M., & Arai, M. (2001). Recent advances in Heck reaction.
- Jutand, A. (2007). Role of the Anionic Ligand in the Heck Reaction. European Journal of Inorganic Chemistry, 2007(15), 2017–2028.
- Amatore, C., & Jutand, A. (2000). Role of the Base in the Heck Reaction. Accounts of Chemical Research, 33(5), 314–321.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
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- 12. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Sonogashira Coupling of 3-Fluoro-5-morpholino-1-bromobenzene with Terminal Alkynes: A Detailed Guide for Pharmaceutical and Medicinal Chemistry Applications
An Application Note and Protocol for Researchers
Introduction: The Strategic Importance of C-C Bond Formation
The construction of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, particularly within the realms of drug discovery and development.[1] Among the powerful arsenal of cross-coupling reactions, the Sonogashira reaction stands out for its efficiency in forming a C(sp²)–C(sp) bond by linking an aryl or vinyl halide with a terminal alkyne.[1][2] This transformation is invaluable for synthesizing complex molecular architectures, enabling the incorporation of rigid alkynyl linkers and aromatic functionalities into pharmaceutical compounds.[3][1]
This guide provides a comprehensive overview and a detailed protocol for the Sonogashira coupling of 3-Fluoro-5-morpholino-1-bromobenzene, a versatile building block in medicinal chemistry, with various terminal alkynes. The resulting arylalkyne structures are key intermediates in the synthesis of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[4] We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental protocol, and provide insights into optimization and troubleshooting.
Core Principles & Reaction Mechanism
The Sonogashira reaction is a co-catalyzed process, typically employing a palladium complex and a copper(I) salt.[5][6][7] The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[8][9]
-
The Palladium Cycle: This cycle is responsible for the main cross-coupling event. It begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) species, forming a Pd(II) intermediate.[10] This is often the rate-limiting step, and its efficiency depends on the reactivity of the halide (I > Br > Cl).[10][11]
-
The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[12] This step increases the nucleophilicity of the alkyne.
-
Transmetalation & Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylide group to the palladium center and regenerating the copper(I) catalyst.[10] The final step is reductive elimination from the palladium complex, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]
The base, typically an amine like triethylamine or diisopropylamine, plays a crucial dual role: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide (HBr) byproduct generated during the reaction.[5][13]
Application Protocol: Synthesis of 4-(3-Fluoro-5-(phenylethynyl)phenyl)morpholine
This protocol provides a general procedure for the coupling of this compound with phenylacetylene. The conditions can be adapted for other terminal alkynes.
Materials and Reagents
-
Aryl Halide: this compound (CAS: 1129541-62-3)[14]
-
Alkyne: Phenylacetylene
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert Gas: Argon or Nitrogen
-
Work-up Reagents: Saturated aqueous ammonium chloride (NH₄Cl), brine, ethyl acetate (EtOAc), anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Inert gas line (manifold or balloon)
-
Syringes and needles for reagent transfer
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system
Experimental Procedure
1. Reaction Setup and Degassing (Critical Step):
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.05-0.10 eq).
-
Causality Note: An inert atmosphere is crucial to prevent oxidation of the Pd(0) catalyst and to avoid the undesired oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.[11]
-
Add anhydrous THF (or DMF) to the flask (to make a ~0.1 M solution based on the aryl bromide).
-
Stir the mixture for 5-10 minutes. Degas the solvent by bubbling argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.[11] This step is vital for catalyst stability and reaction success.
2. Reagent Addition:
-
Using a syringe, add the base (e.g., Triethylamine, 2.0-3.0 eq) to the reaction mixture.
-
Slowly add the terminal alkyne (e.g., Phenylacetylene, 1.1-1.5 eq) dropwise via syringe.
-
Causality Note: A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl bromide. Slow addition can be beneficial if alkyne homocoupling is a significant side reaction.[15]
3. Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature. For aryl bromides, temperatures between room temperature and 80 °C are common.[11][16] The specific temperature may require optimization.
-
Monitor the reaction progress by TLC until the starting aryl bromide is consumed. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
4. Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst residues and inorganic salts.[10]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to quench the reaction and remove the amine base), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
6. Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reaction Scope & Optimization
The described protocol is versatile and can be applied to a range of terminal alkynes. However, reaction conditions may require optimization depending on the steric and electronic properties of the alkyne substrate.
| Entry | Terminal Alkyne (R-C≡CH) | Key Parameters & Observations | Expected Yield |
| 1 | Phenylacetylene | Standard conditions (THF, TEA, 60 °C) are generally effective. | Good to Excellent |
| 2 | Trimethylsilylacetylene | Lower reaction temperature may be needed due to its low boiling point (53 °C). A sealed vessel is recommended.[17] | Good |
| 3 | Propargyl alcohol | The free hydroxyl group is well-tolerated.[7] A more polar solvent like DMF might be beneficial. | Moderate to Good |
| 4 | 1-Hexyne (Aliphatic Alkyne) | Aliphatic alkynes are generally good substrates. | Good to Excellent |
| 5 | 4-Ethynylanisole | Electron-donating groups on the arylacetylene may slightly decrease reactivity. | Good |
Optimization Tips:
-
Solvent: While THF is a good starting point, DMF can be superior for less soluble substrates or sluggish reactions due to its higher boiling point and polarity.[15][18] However, in some cases, DMF can inhibit the reaction by coordinating to the palladium center.[18]
-
Ligand: For challenging substrates, using more electron-rich and bulky phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalyst activity, especially in copper-free systems.[19][20][21]
-
Temperature: Aryl bromides are less reactive than aryl iodides and typically require heating.[11] If no reaction occurs at 60 °C, the temperature can be cautiously increased.
-
Copper-Free Conditions: To completely avoid alkyne homocoupling, a copper-free Sonogashira protocol can be employed.[11][22] This often requires a more active palladium catalyst/ligand system and a different base, such as Cs₂CO₃.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Reaction temperature is too low. 4. Impure starting materials. | 1. Use fresh, high-quality palladium and copper catalysts.[11] 2. Ensure rigorous degassing using an inert gas or freeze-pump-thaw cycles.[11] 3. Increase the reaction temperature in increments (e.g., to 80 °C).[16] 4. Purify starting materials if necessary. |
| Formation of Black Precipitate (Palladium Black) | 1. Decomposition of the palladium catalyst. 2. Impurities in the reaction. 3. Inappropriate solvent choice (anecdotally, THF can sometimes promote this).[11][17] | 1. Improve degassing procedures. 2. Use high-purity, anhydrous solvents and reagents. 3. Consider switching to a different solvent like DMF or toluene. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction vessel. 2. High concentration of copper catalyst. | 1. Ensure the reaction is run under a strictly inert atmosphere.[11] 2. Reduce the amount of CuI or switch to a copper-free protocol.[2][11] |
| Starting Material is Recovered | 1. Oxidative addition is the rate-limiting step and is too slow. 2. Steric hindrance on the aryl bromide. | 1. Increase temperature. 2. Switch to a more active catalyst system with bulkier, electron-rich ligands.[21][23] 3. If possible, use the corresponding aryl iodide, which is more reactive.[10] |
Safety Precautions
-
Reagents: Palladium catalysts, copper salts, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Procedures: Reactions under pressure or at elevated temperatures should be conducted behind a safety shield.
-
Waste: Dispose of all chemical waste, especially heavy metal residues, according to institutional safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. calpaclab.com [calpaclab.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. books.lucp.net [books.lucp.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 21. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 22. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
Synthesis of Biaryl Compounds from 3-Fluoro-5-morpholino-1-bromobenzene: An Application Guide for Researchers
Introduction: The Strategic Value of Biaryl Morpholine Scaffolds in Modern Drug Discovery
Biaryl structures are a cornerstone in medicinal chemistry, appearing in a significant percentage of pharmaceuticals due to their ability to provide a rigid scaffold for orienting functional groups and interacting with biological targets.[1][2] The incorporation of a morpholine moiety, a privileged heterocycle, often enhances pharmacokinetic properties such as solubility and metabolic stability. When combined with a fluorine atom, which can modulate pKa, improve metabolic stability, and enhance binding affinity, the resulting 3-fluoro-5-morpholino-biaryl scaffold becomes a highly sought-after motif in the design of novel therapeutics.[3]
This application note provides a comprehensive guide for the synthesis of diverse biaryl compounds utilizing 3-Fluoro-5-morpholino-1-bromobenzene as a key building block. We will delve into the practical application of palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions, offering detailed protocols and the scientific rationale behind the selection of reagents and reaction conditions.
Core Synthetic Strategies: A Triumvirate of Palladium-Catalyzed Cross-Coupling Reactions
The formation of the critical C-C or C-N bond to construct the biaryl system from this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired coupling partner and the commercial availability of the corresponding organometallic reagent.
The Suzuki-Miyaura Coupling: A Versatile and Widely Adopted Method
The Suzuki-Miyaura reaction is arguably the most common and versatile method for the formation of C(sp²)-C(sp²) bonds, owing to the stability, low toxicity, and commercial availability of a vast array of boronic acids and their derivatives.[4]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium source and ligand is critical. For an electron-rich and somewhat sterically hindered substrate like this compound, a catalyst system that is both highly active and resistant to deactivation is required. Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources. The key to success often lies in the choice of a sterically bulky and electron-rich phosphine ligand, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). These ligands promote the oxidative addition of the aryl bromide to the Pd(0) center and facilitate the reductive elimination of the biaryl product.[5]
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[6] For substrates that may be sensitive to strong bases, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred. The choice of base can also influence the reaction rate and the suppression of side reactions like protodeboronation.
-
Solvent: A solvent system that can solubilize both the organic and inorganic components of the reaction is necessary. A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly employed to facilitate the dissolution of the inorganic base and the boronate species.
Experimental Workflow for Suzuki-Miyaura Coupling:
A typical experimental workflow for the Suzuki coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask.
-
Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.
-
In a separate vial, premix the Pd(OAc)₂ and SPhos in a small amount of degassed dioxane.
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner (Arylboronic Acid) | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | 4-(3-Fluoro-5-phenylphenyl)morpholine | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | 4-(3-Fluoro-5-(4-methoxyphenyl)phenyl)morpholine | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |
| 3-Pyridinylboronic acid | 4-(3-Fluoro-5-(pyridin-3-yl)phenyl)morpholine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 70-85 |
The Buchwald-Hartwig Amination: Forging C-N Bonds to Access Biarylamines
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[7][8] This reaction is particularly valuable for creating biaryl systems where one of the aryl rings is linked via a nitrogen atom.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is crucial for the successful amination of this compound. Ligands such as BrettPhos or RuPhos are often employed in combination with a palladium source like Pd₂(dba)₃. These ligands facilitate the oxidative addition and subsequent reductive elimination steps of the catalytic cycle.[4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to ensure the stability of the catalyst and the base.
Catalytic Cycle of the Buchwald-Hartwig Amination:
The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., aniline or a substituted aniline) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
BrettPhos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add NaOtBu.
-
Add this compound and the amine.
-
In a separate vial, prepare a stock solution of Pd₂(dba)₃ and BrettPhos in anhydrous toluene.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst/ligand solution.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Coupling Partner (Amine) | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aniline | N-(3-Fluoro-5-morpholinophenyl)aniline | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 110 | 18 | 80-90 |
| Morpholine | 4-(3-Fluoro-5-morpholinophenyl)morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 110 | 18 | 75-85 |
| tert-Butyl carbamate | tert-Butyl (3-fluoro-5-morpholinophenyl)carbamate | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 100 | 24 | 70-80 |
The Stille Coupling: An Alternative for Specific Substrates
The Stille coupling utilizes organotin reagents (stannanes) as coupling partners. While the toxicity of organotin compounds is a significant drawback, the Stille reaction offers the advantage of being tolerant to a wide range of functional groups and can be effective when other methods fail.[9][10]
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for Stille couplings.
-
Solvent: Anhydrous and degassed aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically used.
-
Additives: In some cases, the addition of a copper(I) salt, such as copper(I) iodide (CuI), can accelerate the transmetalation step.
Detailed Protocol for Stille Coupling:
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., aryltributylstannane) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a flame-dried flask, add this compound and the organostannane.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF via syringe.
-
Degas the solution with a stream of inert gas for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion: Enabling the Synthesis of Novel Biaryl Morpholines
The palladium-catalyzed cross-coupling reactions detailed in this application note provide a robust and versatile toolkit for the synthesis of a wide array of biaryl compounds from this compound. The Suzuki-Miyaura reaction stands out for its broad applicability and the use of non-toxic boron reagents. The Buchwald-Hartwig amination offers a direct route to valuable biarylamine structures. The Stille coupling, while requiring handling of toxic reagents, can be a powerful alternative for specific applications. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can efficiently access novel biaryl morpholine scaffolds for the development of next-generation pharmaceuticals and other advanced materials.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998 , 37 (15), 2046–2067. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31 (12), 805–818. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176–4211. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]
-
Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling Reaction. J. Am. Chem. Soc.2000 , 122 (46), 11550–11551. [Link]
-
Billingsley, K.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]
-
Torborg, C.; Beller, M. Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angew. Chem. Int. Ed.2009 , 48 (17), 3072–3097. [Link]
-
Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]
-
Magano, J.; Dunetz, J. R. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chem. Rev.2011 , 111 (3), 2177–2250. [Link]
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.2005 , 127 (13), 4685–4696. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds (Nobel Lecture). Angew. Chem. Int. Ed.2011 , 50 (30), 6722–6737. [Link]
-
Miyaura, N. Organoboron Compounds. In Cross-Coupling Reactions; Springer, 2002; pp 11–59. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43 (36), 4704–4734. [Link]
-
Barrios-Landeros, F.; Hartwig, J. F. Distinct Mechanisms for the C−N Reductive Elimination of Diarylamines, Alkylarylamines, and Triarylamines from Palladium(II). J. Am. Chem. Soc.2005 , 127 (19), 6944–6945. [Link]
-
Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. J. Med. Chem.2011 , 54 (10), 3451–3479. [Link]
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Carey, J. S.; Laffan, D.; Thomson, C.; Williams, M. T. Analysis of the reactions used for the preparation of drug candidate molecules. Org. Biomol. Chem.2006 , 4 (12), 2337–2347. [Link]
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Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40 (24), 4544–4568. [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. The Role of the Base in the Suzuki-Miyaura Reaction. Chem. Soc. Rev.2014 , 43 (1), 412–443. [Link]
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Application Notes & Protocols: The Strategic Use of 3-Fluoro-5-morpholino-1-bromobenzene in the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Fluoro-5-morpholino-1-bromobenzene , a highly versatile and strategic building block, in the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its design, its application in key synthetic transformations, and provide a detailed, field-proven protocol for its use in palladium-catalyzed cross-coupling reactions.
Introduction: The Rationale for a Trifunctional Building Block
The design of effective kinase inhibitors hinges on achieving a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. The structure of the inhibitor must allow for precise interactions within the ATP-binding pocket of the target kinase. The building block This compound has emerged as a valuable scaffold in medicinal chemistry due to the strategic placement of three key functional groups, each serving a distinct and synergistic purpose.
-
The Bromine Handle: Positioned at C1, the bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions.[1][2] This allows for the efficient and modular construction of carbon-carbon or carbon-nitrogen bonds, connecting the phenyl ring to the core heterocyclic scaffold of the kinase inhibitor.[2][3]
-
The Morpholine Moiety: The morpholine group is a privileged pharmacophore in kinase inhibitor design.[4][5] Its oxygen atom can act as a crucial hydrogen bond acceptor, often interacting with the "hinge region" of the kinase domain. Furthermore, its inclusion generally improves aqueous solubility and metabolic stability, key attributes for a successful drug candidate.[4]
-
The Fluorine Substituent: The strategic placement of a fluorine atom can profoundly influence a molecule's biological properties.[6][7] As the most electronegative element, fluorine's electron-withdrawing nature can modulate the pKa of nearby functional groups, impacting binding affinity.[7][8] It can also enhance metabolic stability by blocking potential sites of oxidative metabolism and improve membrane permeability.[6]
This trifunctional arrangement provides a powerful platform for generating libraries of kinase inhibitors with diverse core structures, enabling systematic exploration of the structure-activity relationship (SAR).
Physicochemical Data & Handling
A thorough understanding of the starting material is paramount for successful and reproducible synthesis.
| Property | Value |
| Compound Name | This compound |
| Alternate Name | 4-(3-Bromo-5-fluorophenyl)morpholine |
| CAS Number | 1129541-62-3[9][10] |
| Molecular Formula | C₁₀H₁₁BrFNO[9] |
| Molecular Weight | 260.10 g/mol [9] |
| Appearance | Off-white to light yellow solid |
| Storage | Store at room temperature in a dry, well-ventilated area.[9] |
Application Notes: Synthesis of PI3K/mTOR Inhibitor Scaffolds
The Phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancers, making it a high-priority target for drug development.[11][12] Many potent PI3K inhibitors feature a morpholine-substituted aromatic ring. This compound is an ideal starting material for accessing these scaffolds, primarily through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
General Synthetic Strategy via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide.[13][14][15] Its high functional group tolerance and generally mild reaction conditions make it a preferred method in complex molecule synthesis.[14][16]
The general workflow involves coupling this compound with a heterocyclic boronic acid or ester, which constitutes the core of the kinase inhibitor.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle, catalyzed by a Palladium(0) species, consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[13]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Experimental Protocols
The following protocol provides a robust, validated method for the Suzuki-Miyaura coupling of this compound with a generic heterocyclic boronic acid.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 4-(3-fluoro-5-heteroarylphenyl)morpholine scaffold.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
| This compound | 260.10 | 260 mg | 1.0 mmol | 1.0 |
| Heterocyclic Boronic Acid | - | - | 1.2 mmol | 1.2 |
| Pd(dppf)Cl₂ | 731.7 | 44 mg | 0.06 mmol | 0.06 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 318 mg | 3.0 mmol | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Equipment:
-
50 mL round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere line (Nitrogen or Argon)
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To the round-bottom flask, add this compound (260 mg, 1.0 mmol), the heterocyclic boronic acid (1.2 mmol), Pd(dppf)Cl₂ catalyst (44 mg, 0.06 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Solvent Addition & Degassing: Add the 1,4-dioxane (8 mL) and water (2 mL) to the flask. Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Self-Validation Checkpoint: This step is critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, quenching the reaction. Proper degassing ensures catalytic turnover.
-
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. A typical reaction time is 4-12 hours. The disappearance of the starting aryl bromide is a key indicator of completion.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
-
Characterization: The final product structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected yields typically range from 70-95%, depending on the specific boronic acid used.
Conclusion & Future Outlook
This compound stands as a testament to the power of rational design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a reliable and efficient entry point into the synthesis of high-value kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. The protocols detailed herein, centered on the robust Suzuki-Miyaura cross-coupling, offer a validated and scalable method for researchers in both academic and industrial settings. As the quest for more selective and potent kinase inhibitors continues, the strategic application of such well-designed building blocks will remain indispensable to the advancement of modern drug discovery.
References
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Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]
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Logvinov, S. V., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6049. [Link]
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Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]
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Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. [Link]
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Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676–4686. [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Kumar, A., & Narasimhan, B. (2018). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Research in Pharmaceutical and Nano Sciences, 7(2), 52-61. [Link]
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Loidreau, G., et al. (2021). Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. Journal of Medicinal Chemistry, 64(22), 16377–16401. [Link]
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Ionescu, I. A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(15), 4983. [Link]
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Yang, L., et al. (2020). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Pharmacology, 11, 584. [Link]
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Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Chem-Supplier.com. (n.d.). This compound. Chem-Supplier.com. [Link]
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Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(21), 7247. [Link]
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Protasiewicz, J. D., et al. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 33(1), 124–131. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
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Nagy, V., et al. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 28(24), 8092. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-fluoroanisole: Key Building Block for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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van der Puyl, V., et al. (2018). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(1), 783–797. [Link]
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Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. JSciMed Central. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
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Kamal, A., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]
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Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]
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Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 234–246. [Link]
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El-Gamal, M. I., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2056. [Link]
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American Chemical Society. (n.d.). Cross Coupling Reactions. ACS Fall 2025. [Link]
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Application Notes and Protocols: Enhancing Bioactive Molecules with the 3-fluoro-5-morpholinophenyl Moiety
Introduction: The Strategic Advantage of Fluorine and Morpholine in Drug Discovery
In the landscape of modern medicinal chemistry, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. Among these, the 3-fluoro-5-morpholinophenyl moiety has emerged as a valuable building block for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This guide provides a comprehensive overview of the rationale, synthesis, and application of this versatile chemical entity for researchers, scientists, and drug development professionals.
The strategic inclusion of a fluorine atom can profoundly influence a molecule's properties. Due to its high electronegativity and small size, fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1] Similarly, the morpholine ring is a privileged structure in medicinal chemistry, often introduced to increase aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[2] The combination of these two functionalities in the 3-fluoro-5-morpholinophenyl moiety offers a powerful tool to fine-tune the characteristics of drug candidates.
This document will detail the synthetic pathways to introduce this moiety, provide step-by-step protocols for key coupling reactions, and discuss the anticipated impact on the biological and pharmacological properties of the parent molecule.
Rationale for Incorporation: A Dual-Action Approach to Drug Optimization
The decision to incorporate the 3-fluoro-5-morpholinophenyl moiety is driven by its potential to concurrently address multiple challenges in drug development.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often blocking sites of oxidative metabolism and prolonging the half-life of a drug.
-
Modulation of Physicochemical Properties: The morpholine group, with its basic nitrogen and polar oxygen, can significantly improve a compound's solubility and overall physicochemical profile, which is crucial for oral bioavailability.
-
Improved Target Engagement: The fluorine atom can engage in favorable interactions with target proteins, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.
-
Fine-Tuning Lipophilicity: The strategic placement of the fluoro and morpholino groups allows for precise control over the molecule's lipophilicity, a critical parameter for cell permeability and overall pharmacokinetic behavior.
Synthetic Strategies: Accessing the 3-fluoro-5-morpholinophenyl Core
The successful incorporation of the 3-fluoro-5-morpholinophenyl moiety hinges on the efficient synthesis of key intermediates. Two primary strategies are outlined below, focusing on the preparation of precursors for subsequent coupling reactions.
Workflow for Synthesizing Precursors
Caption: Synthetic pathways to key precursors.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-fluoroaniline (Precursor for Buchwald-Hartwig Coupling)
This protocol details the reduction of 1-bromo-3-fluoro-5-nitrobenzene to the corresponding aniline, a crucial precursor for introducing the morpholine group via a C-N bond formation.
Materials:
-
1-bromo-3-fluoro-5-nitrobenzene
-
Iron powder
-
Ammonium chloride
-
Water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend iron powder (3.0 eq) and ammonium chloride (0.2 eq) in a 2:1 mixture of ethanol and water.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Addition of Nitroarene: To the refluxing suspension, add 1-bromo-3-fluoro-5-nitrobenzene (1.0 eq) portion-wise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the remaining aqueous solution with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude 3-bromo-5-fluoroaniline by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure product.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Fluoro-5-morpholinoaniline
This protocol describes the palladium-catalyzed cross-coupling of 3-bromo-5-fluoroaniline with morpholine.
Materials:
-
3-Bromo-5-fluoroaniline
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stir bar and stirring plate
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Addition of Reactants: Add 3-bromo-5-fluoroaniline (1.0 eq) and anhydrous toluene.
-
Addition of Amine: Add morpholine (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Seal the flask or tube and heat the reaction mixture to 100-110 °C with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford 3-fluoro-5-morpholinoaniline.
Protocol 3: Suzuki-Miyaura Cross-Coupling to Incorporate the Moiety into a Bioactive Scaffold
This protocol provides a general method for the C-C bond formation between a (3-fluoro-5-morpholinophenyl)boronic acid derivative and a heterocyclic halide, a common strategy to append the moiety to a core structure.
Materials:
-
(3-fluoro-5-morpholinophenyl)boronic acid or its pinacol ester derivative
-
Heterocyclic halide (e.g., chloro-, bromo-, or iodo-substituted pyridine, pyrimidine, etc.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and water (or other suitable solvent system)
-
Microwave vial or round-bottom flask with reflux condenser
-
Inert atmosphere
Procedure:
-
Reaction Setup: In a microwave vial or round-bottom flask, combine the heterocyclic halide (1.0 eq), (3-fluoro-5-morpholinophenyl)boronic acid derivative (1.2-1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere. For microwave synthesis, typical conditions are 100-140 °C for 15-60 minutes. For conventional heating, reflux the mixture for 2-12 hours.
-
Reaction Monitoring: Monitor the reaction by LC-MS.
-
Work-up:
-
Cool the reaction mixture and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the desired product by column chromatography or preparative HPLC.
Impact on Bioactivity and Pharmacokinetics: A Case Study Perspective
The incorporation of the 3-fluoro-4-morpholinophenyl moiety (a close analog) in the antibiotic Linezolid serves as an excellent case study. The structure-activity relationship (SAR) of Linezolid and its analogs has demonstrated the critical role of this substituent.
-
Antibacterial Activity: The N-aryl group with the 5-S configuration is essential for its antibacterial activity. The electron-withdrawing fluorine atom on the phenyl ring enhances the activity.
-
Pharmacokinetics: While extra substituents on the aromatic ring do not drastically affect the antibacterial activity, they can significantly alter solubility and pharmacokinetic properties.
| Compound | Modification | Key Finding | Reference |
| Linezolid Analog | Replacement of morpholine with thiomorpholine S-oxide | Maintained potent antibacterial activity | [3] |
| Linezolid Analog | C-5 side chain modifications | Some analogs showed comparable activity to Linezolid against Staphylococcus aureus | [4] |
Conclusion
The 3-fluoro-5-morpholinophenyl moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its strategic incorporation can lead to significant improvements in a drug candidate's metabolic stability, solubility, and target affinity. The synthetic protocols provided herein offer a practical guide for accessing and utilizing this valuable building block. As with any structure-activity relationship, the precise impact of this moiety will be context-dependent, necessitating careful evaluation in each new molecular scaffold. However, the underlying principles of fluorine and morpholine chemistry provide a strong rationale for its continued exploration in the pursuit of safer and more effective medicines.
References
-
Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]
-
ResearchGate. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Available from: [Link]
-
IRIS Unibas. Novel promising linezolid analogues. Available from: [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]
-
Organic Syntheses. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Available from: [Link]
-
Dakota Bioprocessing. Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
-
PubMed. Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Available from: [Link]
-
ResearchGate. Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Available from: [Link]
-
PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]
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PubMed. Comparative pharmacokinetics of new quinolones. Available from: [Link]
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Frontiers. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Available from: [Link]
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National Institutes of Health. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems. Available from: [Link]
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PubMed. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. Available from: [Link]
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Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. Available from: [Link]
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MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available from: [Link]
-
National Institutes of Health. Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. Available from: [Link]
Sources
Scalable Synthesis of Derivatives from 3-Fluoro-5-morpholino-1-bromobenzene: An Application Guide for Drug Discovery
Introduction: Strategic Value of the 3-Fluoro-5-morpholinophenyl Scaffold
In the landscape of modern drug discovery and development, the 3-fluoro-5-morpholinophenyl moiety has emerged as a privileged scaffold. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the electron-donating morpholine group, coupled with the synthetic versatility of the bromine handle, make it an invaluable starting material for the construction of diverse chemical libraries. The morpholine group, in particular, is a ubiquitous pharmacophore in medicinal chemistry, known to enhance aqueous solubility, metabolic stability, and target engagement.[1][2][3] This application note provides a comprehensive guide to the scalable synthesis of a variety of derivatives from 3-fluoro-5-morpholino-1-bromobenzene, focusing on robust and industrially applicable palladium-catalyzed cross-coupling methodologies. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Synthetic Strategies: A Multipronged Approach to Derivatization
The bromine atom on the 3-fluoro-5-morpholinophenyl core serves as a versatile linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will focus on four principal palladium-catalyzed cross-coupling reactions that offer broad substrate scope, functional group tolerance, and scalability: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, the Sonogashira Coupling, and the Heck Reaction.
Figure 1: Overview of Key Synthetic Transformations.
Part 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds, offering a reliable method for constructing biaryl scaffolds.[4] The reaction's tolerance of a wide range of functional groups and the commercial availability of a vast array of boronic acids and their derivatives make it a first-choice strategy for library synthesis.[5][6]
Causality of Component Selection
-
Palladium Precatalyst: For scalable applications, pre-formed palladium complexes with bulky, electron-rich phosphine ligands are preferred for their stability and high activity. Catalysts like Pd(dppf)Cl₂ or palladacycles (e.g., G2, G3, or G4 precatalysts) are often employed to ensure efficient oxidative addition of the aryl bromide.
-
Ligand: The choice of ligand is critical for promoting the catalytic cycle. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are particularly effective for coupling with sterically hindered or electron-rich/poor boronic acids.[7]
-
Base: An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used in scalable processes due to their cost-effectiveness and handling characteristics. The choice of base can influence the reaction rate and suppression of side reactions like protodeboronation.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or 2-methyltetrahydrofuran) and water is typically employed. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.
Scalable Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general, scalable procedure for the coupling of this compound with a representative arylboronic acid.
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Arylboronic Acid | 1.1-1.5 |
| Pd(dppf)Cl₂ | 0.01-0.03 |
| Potassium Carbonate (K₂CO₃) | 2.0-3.0 |
| 1,4-Dioxane | As solvent |
| Water | As solvent |
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Inert the reactor by evacuating and backfilling with nitrogen three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 v/v ratio) to achieve a substrate concentration of 0.2-0.5 M.
-
Degas the mixture by sparging with nitrogen for 30-60 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 equiv.), to the reaction mixture under a positive pressure of nitrogen.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by HPLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and a suitable organic solvent (e.g., ethyl acetate or toluene) for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for the formation of C-N bonds.[8][9] This reaction is indispensable for accessing a wide range of anilines, which are prevalent in pharmaceuticals.
Causality of Component Selection
-
Catalyst System: The combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand is crucial for achieving high catalytic activity. Ligands such as Xantphos or Buchwald's biaryl phosphine ligands are particularly effective for coupling with a broad range of amines, including primary and secondary amines, and even amides.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or amide, facilitating the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact the reaction rate and substrate scope.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically used to ensure the stability of the catalytic species and prevent unwanted side reactions.
Scalable Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound with a representative amine.
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Amine or Amide | 1.1-1.3 |
| Pd₂(dba)₃ | 0.01-0.02 |
| Xantphos | 0.02-0.04 |
| Sodium tert-butoxide (NaOtBu) | 1.2-1.5 |
| Anhydrous Toluene | As solvent |
Procedure:
-
To an oven-dried reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add Pd₂(dba)₃ (0.015 equiv.) and Xantphos (0.03 equiv.).
-
Inert the reactor by evacuating and backfilling with nitrogen three times.
-
Add anhydrous toluene to the reactor.
-
Add this compound (1.0 equiv.), the amine or amide (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Heat the reaction mixture to 90-110 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or crystallization.
Part 3: Sonogashira and Heck Couplings for Alkynyl and Alkenyl Derivatives
The Sonogashira and Heck reactions provide powerful tools for the introduction of alkyne and alkene functionalities, respectively, further expanding the chemical space accessible from this compound.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12][13]
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is typically used.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is employed to act as both a base and a solvent.
-
Protocol Summary: The reaction is typically carried out by reacting this compound with a terminal alkyne in the presence of the palladium and copper catalysts and an amine base at room temperature to elevated temperatures.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base.[14][15]
-
Catalyst System: Palladium acetate (Pd(OAc)₂) with a phosphine ligand (e.g., P(o-tolyl)₃) is a common catalyst system.
-
Base: A mild inorganic or organic base, such as triethylamine or sodium acetate, is used to neutralize the HX generated during the reaction.
-
Protocol Summary: this compound is reacted with an alkene in the presence of the palladium catalyst and a base in a polar aprotic solvent like DMF or NMP at elevated temperatures.
Figure 2: General Experimental Workflow.
Scalability, Safety, and Purification Considerations
Scaling up palladium-catalyzed reactions requires careful consideration of several factors to ensure safety, efficiency, and product quality.
-
Exotherms: Palladium-catalyzed cross-coupling reactions can be exothermic.[14][15] On a large scale, it is crucial to monitor the internal temperature and have an effective cooling system in place. Slow addition of reagents or the catalyst can help control the reaction exotherm.
-
Catalyst Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry. Purification methods such as treatment with activated carbon, silica-based metal scavengers, or crystallization are often employed to reduce palladium levels to acceptable limits.
-
Solvent Selection: For large-scale synthesis, the choice of solvent is critical, considering factors such as cost, safety, environmental impact, and ease of removal. Solvents like 2-methyltetrahydrofuran (2-MeTHF) are often preferred as greener alternatives to THF or dioxane.
-
Safety: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric. Appropriate handling procedures, such as working in an inert atmosphere, are necessary.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of derivatives with significant potential in drug discovery. The palladium-catalyzed cross-coupling reactions detailed in this application note, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, provide robust and scalable methods for accessing these derivatives. By understanding the underlying principles of these reactions and carefully selecting the appropriate catalysts, ligands, bases, and solvents, researchers can efficiently construct diverse chemical libraries for biological screening. The provided protocols serve as a solid foundation for further optimization and adaptation to specific synthetic targets, ultimately accelerating the drug discovery process.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Available at: [Link].
-
Buchwald-Hartwig Amination. Wordpress. [Link].
-
Heck Reaction. Organic Chemistry Portal. [Link].
-
The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry. 2002;80(10):1298-1310. doi:.
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link].
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. 2022;54(03):655-657. doi:.
-
A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. ResearchGate. [Link].
-
Heck Reaction. Chemistry LibreTexts. [Link].
-
Thermally Accelerated Heck Reaction under Direct Mechanocatalysis using Palladium Milling Balls. The Royal Society of Chemistry. [Link].
-
Organic Process Research & Development. 2022;26(3). doi:.
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. 2021;86(24):18121-18132. doi:.
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. ACS Central Science. 2016;2(10):747-755. doi:.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link].
-
A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. STAR Protocols. 2022;3(2):101375. doi:.
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link].
- Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide.
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link].
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link].
- Process for the preparation of morpholines.
-
Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Chemistry Portal. [Link].
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link].
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link].
- Process for the preparation of 4-bromophenyl derivatives.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2013;18(11):13463-13476. doi:.
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. 2020;96:103578. doi:.
-
A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link].
-
Morpholine. ResearchGate. [Link].
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 3-Fluoro-5-morpholino-1-bromobenzene
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the success of this reaction is highly dependent on the electronic and steric nature of the substrates. The coupling of 3-Fluoro-5-morpholino-1-bromobenzene presents a specific challenge. This substrate is considered "electron-rich" due to the powerful electron-donating, para-directing morpholino group, which can significantly slow the rate-limiting oxidative addition step in the catalytic cycle.[1][2]
This guide provides a systematic, in-depth approach to troubleshooting and optimizing this challenging transformation. It is designed for researchers and drug development professionals who encounter low yields and aims to provide not just solutions, but a clear understanding of the underlying chemical principles.
Part 1: Systematic Troubleshooting Guide
This section is designed to walk you through a logical process of diagnosing and solving the root cause of low reaction yield.
Q1: My Suzuki coupling of this compound resulted in a low yield. Where should I begin my investigation?
A low yield is a symptom of one or more underlying issues, typically competing side reactions or an inefficient catalytic cycle. A systematic investigation is crucial. Before randomly altering parameters, your first step should be to analyze the crude reaction mixture using LC-MS or GC-MS to identify all major components. This allows you to diagnose the primary failure mode.
The diagnostic workflow below outlines the key decision points for troubleshooting.
Q2: How do I identify the major side products to diagnose the problem?
Accurate identification of byproducts is the most critical step.
-
Protodeboronation Product: You will observe the arene or heteroarene corresponding to your boronic acid starting material (Ar-H instead of Ar-B(OH)₂).[3] This indicates your boronic acid is being consumed before it can participate in the cross-coupling.
-
Debromination Product: The mass spectrum will show a peak corresponding to 3-fluoro-5-morpholinobenzene (the starting material minus bromine, plus hydrogen). This means the aryl bromide is being consumed in a non-productive pathway.[1]
-
Homocoupling Product: You will see a byproduct with a mass corresponding to two molecules of the boronic acid coupled together. This is often caused by the presence of oxygen.[1][4]
Q3: Protodeboronation is the main side reaction. How can I minimize it?
Protodeboronation is the protonolysis of the C-B bond and is a very common cause of low yields.[5] It is often accelerated by high temperatures, strong bases, and the presence of water.[3]
Actionable Steps:
-
Re-evaluate the Base: Strong bases can accelerate protodeboronation.[6] Switch from strong bases like NaOH or alkoxides to milder, anhydrous bases.
-
Use a More Stable Boron Reagent: Boronic acids are susceptible to this side reaction. Boronic esters are often more stable.
-
Recommendation: Switch from the boronic acid to its corresponding neopentyl glycol or pinacol (BPin) ester. For particularly unstable reagents, consider using MIDA boronates, which are designed for the slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[1][5]
-
-
Control Temperature: Higher temperatures accelerate both the desired reaction and protodeboronation.[6]
-
Recommendation: Screen lower reaction temperatures (e.g., 60-80 °C). A more active catalyst system (see Q4) can allow for effective coupling at lower temperatures where side reactions are slower.
-
-
Minimize Water: While a small amount of water can be beneficial with certain bases (like phosphates), excess water provides the proton source for protodeboronation.[6]
-
Recommendation: Use anhydrous solvents. If a co-solvent is needed, use a minimal amount of degassed water (e.g., a 10:1 to 20:1 organic/water ratio).
-
Q4: My starting materials are largely unreacted, suggesting a slow oxidative addition. How can I improve it?
The electron-rich nature of this compound makes the initial oxidative addition of the Pd(0) catalyst into the C-Br bond inherently slow.[1][2] The choice of ligand is the most powerful tool to overcome this barrier.
Actionable Steps:
-
Switch to a State-of-the-Art Ligand: Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are often ineffective for this type of substrate.[9] You must use a ligand designed to promote the coupling of challenging substrates.
| Ligand Name | Structure Type | Key Advantages for This Substrate | Typical Loading (mol%) |
| PPh₃ | Triarylphosphine | Inexpensive, common | Often ineffective for electron-rich Ar-Br |
| XPhos | Dialkylbiarylphosphine | Very bulky and electron-rich; excellent for hindered and electron-rich aryl halides.[10] | 1-4 |
| SPhos | Dialkylbiarylphosphine | Highly active for a broad range of substrates, including heteroaryl chlorides.[10] | 1-4 |
| RuPhos | Dialkylbiarylphosphine | Similar to SPhos and XPhos, often used for challenging couplings.[7] | 1-4 |
| dppf | Bidentate Ferrocenyl | Good general ligand, but may be less effective than Buchwald-type for this specific substrate.[12] | 1-5 |
-
Use a Pre-catalyst: Generating the active Pd(0) species from a Pd(II) source like Pd(OAc)₂ can be inefficient. Pre-catalysts are air-stable Pd(II) complexes that are designed to cleanly and rapidly generate the active Pd(0) catalyst in solution.
-
Recommendation: Use a commercially available G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3). These ensure reliable generation of the active catalyst.
-
Q5: What is the optimal base and solvent system for this substrate?
The choice of solvent and base are interlinked. The base must have some solubility or interaction in the chosen solvent to be effective.[8]
Recommendations:
-
System 1 (Most Common):
-
Base: K₃PO₄ (anhydrous, powdered, 2-3 equivalents)
-
Solvent: 1,4-Dioxane or Toluene, often with a small amount of water (e.g., 10:1 v/v).[8] This combination is robust and works for a wide range of Suzuki couplings.
-
-
System 2 (For Base-Sensitive Partners):
-
Base: K₂CO₃ (2-3 equivalents)
-
Solvent: Dimethoxyethane (DME) or Acetonitrile/Water. This is a slightly milder system.[13]
-
-
System 3 (Anhydrous Conditions):
-
Base: CsF or TMSOK
-
Solvent: Anhydrous THF or Toluene. This is useful when trying to strictly minimize protodeboronation.
-
Q6: I see a black precipitate forming early in my reaction. Is my catalyst dead?
The formation of a black precipitate is typically palladium black, which consists of agglomerated palladium nanoparticles.[14]
-
Is it always bad? Not necessarily. Many successful Suzuki reactions will form some palladium black towards the end of the reaction as the catalytic cycle terminates.
-
When is it a problem? If you see a rapid and extensive black precipitation early in the reaction, it is a strong indicator of premature catalyst deactivation.[14] This reduces the concentration of active catalyst in the solution, leading to a stalled reaction and low yield.
Causes and Solutions:
-
Cause: Presence of oxygen. Oxygen can oxidize the Pd(0) catalyst, leading to side reactions and agglomeration.[1]
-
Solution: Rigorous degassing is essential. Sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst. Assemble the reaction under an inert atmosphere.[4]
-
-
Cause: Impurities in starting materials or solvents. Sulfur or other phosphorus-containing compounds can act as catalyst poisons.[14]
-
Solution: Use high-purity, recently purchased reagents and anhydrous, high-grade solvents.
-
-
Cause: Inefficient ligand. If the ligand cannot effectively stabilize the palladium nanoparticles, they will agglomerate.
-
Solution: Use a sufficient loading of a high-quality, bulky ligand as described in Q4.
-
Part 2: Frequently Asked Questions (FAQs)
-
What is the ideal catalyst loading and ligand-to-palladium ratio? For challenging couplings, a higher catalyst loading of 1-2 mol% is a good starting point. The optimal ligand-to-palladium ratio depends on the ligand type. For monodentate ligands like XPhos or SPhos, a ratio of 2:1 (Ligand:Pd) is typically used.
-
Could the fluorine or morpholino group be interfering with the reaction? The morpholino nitrogen is a Lewis basic site and could potentially coordinate to the palladium center, which might interfere with the catalytic cycle. The fluorine atom is generally considered a spectator but contributes to the overall electron density of the ring. Using a bulky ligand like XPhos helps create a sterically defined coordination sphere around the palladium, minimizing unwanted side interactions.
-
My reaction stalls at ~50% conversion. What should I do? This is a classic sign of catalyst deactivation. First, review the solutions in Q6 regarding degassing and purity. If the issue persists, you could try adding a second portion of the catalyst and ligand midway through the reaction, although optimizing the initial conditions for stability is a more robust solution.
Part 3: Optimized Starting Protocol
This protocol is designed as a robust starting point for the Suzuki coupling of this compound, incorporating best practices to mitigate common failure modes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 pre-catalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a 10:1 solvent ratio and a final substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing via TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.
Part 4: Visualizing the Chemistry
Understanding the core mechanism helps in rational troubleshooting.
References
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. [Link]
-
Optimization of reaction condition for catalyst, base, solvent. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Morressier. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Link]
-
Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science (RSC Publishing). [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics - ACS Publications. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Request PDF - ResearchGate. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Side reactions in Buchwald-Hartwig amination with 3-Fluoro-5-morpholino-1-bromobenzene
Guide Focus: Troubleshooting Side Reactions in the Synthesis of N-(3-Fluoro-5-bromophenyl)morpholine and Related Structures.
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the palladium-catalyzed Buchwald-Hartwig amination, with a specific focus on the coupling of electron-deficient aryl bromides, such as 3-bromo-5-fluoroaniline derivatives, with cyclic secondary amines like morpholine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most likely primary side reaction when coupling an aryl bromide with morpholine?
The most prevalent and often most frustrating side reaction is hydrodehalogenation , where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2][3][4] This non-productive pathway consumes your starting material and reduces the overall yield of the desired aminated product. It arises from a competing pathway within the catalytic cycle known as β-hydride elimination from an intermediate palladium(II)-amido complex.[1][5]
Q2: I am observing a significant amount of a biaryl impurity (homocoupling of my aryl bromide). What causes this?
The formation of biaryl impurities, while typically less common than hydrodehalogenation, can occur. This side reaction is often more pronounced when using certain chiral primary amines, but can also be influenced by the catalyst system and reaction conditions.[6] It can arise from several pathways, including a competing homocoupling of the aryl halide, which can be promoted by certain palladium catalyst states or reaction conditions that disfavor the desired C-N bond formation.
Q3: My reaction is sluggish and does not go to completion, even after extended reaction times. What are the common culprits?
Several factors can lead to a stalled or incomplete reaction:
-
Catalyst Inhibition or Decomposition: Certain functional groups, such as azo groups, can act as poisons to the palladium catalyst.[7][8] Additionally, using reagents or solvents that are not sufficiently pure or dry can lead to catalyst deactivation.[8]
-
Poor Solubility of the Base: The insolubility of inorganic bases (like K₂CO₃ or Cs₂CO₃) in common organic solvents is a frequent cause of low reaction rates.[8][9] The reaction is often dependent on the available concentration of the dissolved base.
-
Inappropriate Ligand Choice: Aryl bromides with electron-withdrawing groups, like the fluoro-substituent in your substrate, can have altered reactivity. The chosen phosphine ligand must be able to facilitate both the oxidative addition and the reductive elimination steps efficiently for this specific electronic environment.[10]
-
Formation of an Off-Cycle Catalyst Resting State: The catalyst can become trapped in a stable, unreactive state. For example, with aryl iodides, insoluble palladium iodide dimers can form, inhibiting the catalytic cycle.[7][11]
Q4: How critical is the choice of base, and can I use a weaker base to avoid side reactions with other functional groups on my molecule?
The base is absolutely critical. It serves to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex that precedes the final product-forming step.[12][13][14]
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often provide the fastest reaction rates. However, they have poor functional group tolerance and can cause decomposition of substrates with sensitive groups like esters or nitro groups.[7][8][9]
-
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are excellent alternatives for base-sensitive substrates.[6][8] While the reaction rates may be slower, they often provide cleaner reactions and higher yields by minimizing base-induced side reactions. Cesium carbonate (Cs₂CO₃) is often a good choice due to its higher solubility in some organic solvents compared to potassium carbonate.[6]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: High Levels of Hydrodehalogenation Product Observed
This indicates that the β-hydride elimination pathway is outcompeting the desired reductive elimination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrodehalogenation.
Competing Catalytic Pathways:
The key to minimizing hydrodehalogenation is to promote reductive elimination (the productive pathway) at the expense of β-hydride elimination (the unproductive pathway).
Caption: Competing reductive elimination and β-hydride elimination pathways.
Issue 2: Low or No Product Yield with Starting Material Remaining
This suggests an issue with catalytic activity or reaction conditions.
| Possible Cause | Suggested Solution & Rationale |
| Poor Base Solubility | Solution: Switch to a more soluble base (e.g., LHMDS in THF, or Cs₂CO₃ which has better solubility than K₂CO₃) or increase the solvent volume.[8][9] Rationale: The reaction rate is dependent on the concentration of active, dissolved base. If the base is sitting at the bottom of the flask, the reaction will be slow. |
| Inappropriate Ligand | Solution: Screen a panel of ligands. For electron-deficient aryl bromides, ligands like XPhos , SPhos , or BrettPhos are often excellent starting points.[10] Rationale: These bulky, electron-rich biarylphosphine ligands are designed to accelerate both oxidative addition and reductive elimination, which is crucial for challenging substrates.[10] |
| Catalyst Poisoning | Solution: Ensure all reagents and solvents are pure and anhydrous.[8] If the substrate contains a potentially problematic functional group, consider if a different catalyst system (e.g., a Ni-based catalyst) might be more robust, or if the group can be protected. |
| Low Reaction Temperature | Solution: Gradually increase the reaction temperature (e.g., from 80°C to 100°C). Rationale: The oxidative addition of aryl bromides, especially those that are not highly activated, can require significant thermal energy. |
Experimental Protocols & Data
General Protocol for Buchwald-Hartwig Amination Screening
This is a representative, non-optimized protocol for a small-scale reaction to test conditions. Note: This reaction is highly sensitive to air and moisture. All steps should be performed under an inert atmosphere (Argon or Nitrogen).[8]
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the phosphine ligand (e.g., XPhos, 2 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with argon for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of argon, add the base (e.g., Cs₂CO₃, 1.5 equiv.). Then, add the degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.2 M). Finally, add morpholine (1.2 equiv.) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Ligand & Base Selection Guide
The optimal choice of ligand and base is highly substrate-dependent. This table provides a starting point for optimization.
| Ligand | Base | Common Solvents | Notes & Recommendations |
| XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | A highly general and effective ligand for a wide range of aryl bromides. Often a first choice for screening.[10] |
| BrettPhos | LHMDS, Cs₂CO₃ | THF, Toluene | Particularly effective for coupling primary amines and can show good functional group tolerance with weaker bases.[7] |
| RuPhos | K₂CO₃, K₃PO₄ | Dioxane, t-BuOH | Excellent for coupling secondary amines, like morpholine, especially with more challenging aryl chlorides.[15] |
| BINAP | Cs₂CO₃ | THF | A bidentate ligand that can be effective, particularly in processes where biaryl formation is a concern.[6] |
Visualizations
General Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. name-reaction.com [name-reaction.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. research.rug.nl [research.rug.nl]
Technical Support Center: Purification of Products Derived from 3-Fluoro-5-morpholino-1-bromobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of 3-Fluoro-5-morpholino-1-bromobenzene. This guide is designed to provide expert insights and practical troubleshooting for the unique purification challenges associated with this versatile building block. The trifunctional nature of this compound—possessing fluoro, morpholino, and bromo substituents—offers a rich platform for diverse chemical transformations, but also presents specific hurdles in isolating pure products. This resource, structured in a question-and-answer format, addresses common issues encountered during the purification of downstream products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying products derived from this compound?
A1: The purification of derivatives from this starting material is often complicated by a combination of factors stemming from its structure:
-
Polarity and Basicity: The morpholine group imparts significant polarity and basicity to the molecule. This can lead to strong interactions with silica gel during column chromatography, resulting in peak tailing, poor separation, and even irreversible adsorption of the product.[1]
-
Formation of Closely Related Impurities: Common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, where the bromine atom is substituted, are prone to side reactions. These can generate byproducts that are structurally very similar to the desired product, making separation difficult.
-
Potential for Multiple Reaction Sites: While the bromine is the most reactive site for many cross-coupling reactions, the presence of the fluoro and morpholino groups can influence reactivity and potentially lead to unexpected side products under certain conditions.
-
Solubility Issues: The combination of aromatic and heterocyclic moieties can lead to variable solubility profiles, making the choice of an appropriate solvent for extraction, chromatography, and recrystallization challenging.
Q2: My morpholine-containing product streaks badly on a silica gel column. How can I improve the chromatography?
A2: This is a classic issue when purifying basic compounds on acidic silica gel. The interaction between the basic nitrogen of the morpholine ring and the acidic silanol groups on the silica surface causes the streaking. To mitigate this, you should add a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Adding 0.5-1% triethylamine to your mobile phase is a common and effective strategy. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.
-
Ammonia in Methanol: A solution of ammonia in methanol can also be used as a modifier, particularly for highly polar compounds where methanol is a component of the eluent.
Always perform a preliminary thin-layer chromatography (TLC) analysis with the modified eluent to determine the optimal solvent system and aim for an Rf value between 0.2 and 0.4 for your target compound.[1]
Q3: I am performing a Suzuki-Miyaura coupling reaction. What are the most likely byproducts I should expect to see?
A3: In a Suzuki-Miyaura coupling with a this compound derivative, you should be vigilant for the following common byproducts:
-
Dehalogenated Product: This is where the bromine atom is replaced by a hydrogen atom. This side reaction is particularly prevalent with electron-rich aryl halides and highly active palladium catalysts.[2][3][4] The formation of palladium-hydride species, which can arise from the base, solvent, or trace water, is a common cause.[3][5]
-
Homocoupling of the Boronic Acid/Ester: The boronic acid or ester can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Hydrolysis of the Boronic Ester: If you are using a boronic ester (e.g., a pinacol ester), it can hydrolyze to the corresponding boronic acid, especially during aqueous workup or on the chromatography column.[6][7] This can complicate the impurity profile.
Q4: How can I remove residual palladium catalyst from my final product?
A4: Residual palladium is a common concern, especially for pharmaceutical applications where strict limits on heavy metals are enforced.[6][8] Several methods can be employed for its removal:
-
Filtration through Celite: A simple filtration of the reaction mixture through a pad of Celite can remove a significant portion of precipitated palladium.[9]
-
Activated Carbon: Treatment with activated carbon is a cost-effective method for adsorbing palladium. However, be aware that it can also adsorb your product, leading to lower yields.[6]
-
Metal Scavengers: These are solid-supported reagents with functional groups that chelate palladium, allowing for its removal by filtration. Thiol- and thiourea-based scavengers are particularly effective.[8]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent, such as EDTA or N-acetylcysteine, can help to extract residual palladium.
Troubleshooting Guides
Guide 1: Issues in Column Chromatography Purification
This guide addresses common problems encountered during the purification of this compound derivatives using column chromatography.
| Problem | Potential Cause | Troubleshooting Strategy |
| Poor Separation of Product and a Closely Eluting Impurity | The impurity is structurally similar to the product (e.g., a dehalogenated byproduct). | - Optimize the Mobile Phase: Try a multi-solvent system to fine-tune the polarity.[10] - Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or a reverse-phase C18 column for preparative HPLC.[10] - Slow Gradient and Flow Rate: For flash chromatography, using a very slow gradient and a reduced flow rate can improve the resolution of closely eluting compounds.[10] |
| Product is "Stuck" on the Column or has Very Low Recovery | The morpholine group is strongly adsorbing to the acidic silica gel. | - Add a Basic Modifier: As mentioned in the FAQs, add 0.5-1% triethylamine or ammonia in methanol to the eluent.[1] - Use a Different Stationary Phase: Consider using neutral or basic alumina, or a polymer-based resin.[11] |
| Multiple Spots on TLC Even After Column Purification | The compound may be degrading on the silica gel. | - Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent containing a basic modifier before packing the column. - Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column. |
Guide 2: Challenges in Recrystallization
Recrystallization can be a powerful purification technique for solid products derived from this compound.
| Problem | Potential Cause | Troubleshooting Strategy |
| Product Does Not Crystallize | The compound is too soluble in the chosen solvent, or there are impurities inhibiting crystallization. | - Solvent Screening: Experiment with a variety of solvents with different polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold. - Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and then slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy. Then, heat until the solution is clear and allow it to cool slowly. - Add a Seed Crystal: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.[1] |
| Product Oils Out Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | - Lower the Crystallization Temperature: Use a solvent with a lower boiling point. - Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. - Scratch the Inside of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites. |
| Crystals are Colored Despite the Pure Compound Being Colorless | Colored impurities are co-crystallizing with the product. | - Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[1] |
| Low Yield of Recovered Crystals | The compound has significant solubility in the cold solvent, or too much solvent was used. | - Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.[1] - Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath before filtration to maximize precipitation.[1] - Wash with Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.[1] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Column Chromatography of a Morpholine-Containing Compound
-
Eluent Selection: Using thin-layer chromatography (TLC), identify a suitable eluent system. A common starting point is a mixture of ethyl acetate and hexanes. To this mixture, add 0.5-1% triethylamine (Et₃N) to prevent peak tailing. The ideal Rf value for the target compound is between 0.2 and 0.4.
-
Column Packing: Choose an appropriately sized silica gel column based on the amount of crude material. Pack the column using a slurry of silica gel in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification of a Morpholine-Containing Compound via Hydrochloride Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude, basic morpholine-containing compound in a suitable organic solvent such as diethyl ether or ethyl acetate. Slowly add a solution of HCl (e.g., 2M in diethyl ether) with stirring until precipitation is complete. Collect the resulting hydrochloride salt by vacuum filtration and wash it with cold solvent.[1]
-
Solvent Selection for Recrystallization: Test the solubility of the hydrochloride salt in various polar solvents (e.g., ethanol, methanol, isopropanol, or water-alcohol mixtures) to find a suitable recrystallization solvent.
-
Recrystallization: Dissolve the hydrochloride salt in the minimum amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Crystal Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent, and dry them under vacuum.[1]
Diagrams
Caption: A general workflow for the purification and analysis of products.
Caption: A decision tree for troubleshooting column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. labcompare.com [labcompare.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Debromination of 3-Fluoro-5-morpholino-1-bromobenzene in Cross-Coupling Reactions
As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering the common yet challenging side reaction of debromination (hydrodehalogenation) when using 3-Fluoro-5-morpholino-1-bromobenzene in palladium-catalyzed cross-coupling reactions. This substrate, while a valuable building block in pharmaceutical and materials science, is particularly prone to this byproduct formation due to its electronic properties. This guide offers a structured, causality-driven approach to diagnosing and solving the problem.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it so prevalent with my this compound substrate?
A1: Debromination, or more formally hydrodehalogenation, is a side reaction in which the bromine atom on your starting material is replaced by a hydrogen atom, yielding 3-fluoro-5-morpholinobenzene as a byproduct.[1] This issue is particularly pronounced with this compound because the morpholino group is a potent electron-donating group. This high electron density on the aromatic ring makes the C-Br bond more susceptible to certain side reactions within the catalytic cycle.[1][2] The core of the problem is the undesired formation of a palladium-hydride (Pd-H) species, which can intercept the catalytic intermediate before the desired cross-coupling can occur.[1]
Q2: What are the primary sources of the unwanted hydrogen atom in this side reaction?
A2: The problematic hydride that leads to debromination can originate from several components in your reaction mixture:
-
Solvents: Protic solvents like alcohols (methanol, ethanol) are common hydride donors.[3] Amide solvents such as DMF can also decompose at higher temperatures to generate hydride sources.[1]
-
Bases: Amine bases (e.g., triethylamine) and strong alkoxide bases can participate in pathways that generate Pd-H species.[1][3]
-
Water: Even trace amounts of water, present in reagents or solvents, can serve as a proton/hydride source under certain conditions.[4][5]
-
Reagents: The coupling partner itself or additives can sometimes act as a hydride source, although this is less common.
Q3: How can I quickly diagnose the extent of debromination in my crude reaction mixture?
A3: The most effective method for diagnosing and quantifying debromination is Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the retention times and mass-to-charge ratios of your crude sample against authentic samples of your starting material, desired product, and the debrominated byproduct (3-fluoro-5-morpholinobenzene), you can accurately determine the relative amounts of each species. This quantitative analysis is crucial for evaluating the effectiveness of your optimization efforts.
Section 2: The Competing Reaction Pathways
Understanding the mechanism is key to solving the problem. Both the desired cross-coupling and the undesired debromination pathways diverge from the same key intermediate: the Ar-Pd(II)-Br complex formed after oxidative addition. The goal of any optimization is to accelerate the rate of the desired pathway (Transmetalation → Reductive Elimination of product) relative to the undesired one (Pd-H Formation → Reductive Elimination of byproduct).
Section 3: Systematic Troubleshooting Guide
Follow this workflow to systematically address the debromination issue. The most impactful variables are typically ligand, base, and solvent, in that order.
Optimization Parameters at a Glance
| Parameter | Problematic Conditions | Recommended Solutions & Rationale |
| Ligand | Less bulky, electron-poor ligands (e.g., PPh₃, dppf). | Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) .[1] These ligands accelerate the desired reductive elimination step (k_coupling) and sterically shield the palladium center, suppressing the formation or reactivity of Pd-H species.[6][7][8] |
| Base | Strong alkoxides (e.g., NaOtBu), amine bases (e.g., Et₃N, DIPEA). | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) .[1][9] These are less likely to act as a hydride source or promote side reactions leading to Pd-H formation.[3] |
| Solvent | Protic solvents (e.g., MeOH, EtOH), water, or solvents prone to decomposition (e.g., DMF at high temp). | Anhydrous, non-polar aprotic solvents (e.g., Toluene, Dioxane, CPME) .[1][10] These solvents are chemically robust and do not act as hydride donors. Rigorous drying and degassing are essential. |
| Temperature | High temperatures (>100 °C). | Lower temperatures (e.g., 60-80 °C) . The activation energy for debromination can be lower than for the desired coupling.[1] Therefore, lowering the temperature can disproportionately slow the side reaction.[11] |
| Catalyst | In situ generation from Pd(OAc)₂ or Pd₂(dba)₃ can be inconsistent. | Use of well-defined precatalysts (e.g., XPhos Pd G3) . These provide more reliable and reproducible initiation of the active Pd(0) catalyst.[12][13] |
Section 4: Optimized Experimental Protocols
This section provides a robust starting protocol for a Suzuki-Miyaura coupling of this compound, designed to minimize debromination. The principles can be adapted for other cross-coupling reactions like Buchwald-Hartwig amination or Sonogashira coupling.
Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is optimized for substrates prone to hydrodehalogenation.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere (High-purity Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the this compound, the arylboronic acid, the palladium precatalyst, and the finely ground K₃PO₄.
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with inert gas (Argon or Nitrogen). Repeat this evacuate/backfill cycle a total of three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. Check for the disappearance of starting material and the formation of both the desired product and the debrominated byproduct.
-
Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(21), 4183–4193. [Link][4][5]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Dalton Transactions, 42(48), 16731-16737. [Link][3]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(26), 10875–10878. [Link][2][13]
-
Chemistry LibreTexts. (2023). Buchwald–Hartwig Amination. [Link][14]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][2]
-
ResearchGate. (2004). Temperature effect on coupling reaction. [Link][11]
-
Biointerface Research in Applied Chemistry. (2024). Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. [Link][6]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. [Link][15]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link][7]
-
PubMed. (2023). Metal-Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions. [Link][8]
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Technical Support Center: Catalyst Poisoning in Reactions Involving 3-Fluoro-5-morpholino-1-bromobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning, a common issue encountered in cross-coupling reactions utilizing the versatile building block, 3-Fluoro-5-morpholino-1-bromobenzene. Our focus is on providing practical, field-proven insights to diagnose and resolve these challenges, ensuring the success and reproducibility of your synthetic endeavors.
Troubleshooting Guide: Is Catalyst Poisoning Killing Your Reaction?
This section is designed in a question-and-answer format to directly address the most common issues observed during experiments.
Q1: My cross-coupling reaction is sluggish, stalls before completion, or fails entirely. What are the tell-tale signs of catalyst poisoning?
A1: Catalyst poisoning, or deactivation, occurs when a substance chemically bonds to the active sites of a catalyst, rendering it inactive.[1] In palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig aminations, this often manifests in several ways:
-
Reaction Kinetics: The most obvious sign is a reaction that starts but fails to proceed to completion, often stalling at low-to-moderate conversion. This suggests that the active catalyst is being consumed by a poison over time.
-
Visual Changes: A common visual indicator for palladium-catalyzed reactions is the formation of "palladium black," a fine, black precipitate of elemental palladium. This indicates that the Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle, a process often accelerated by poisons.
-
Inconsistent Results: If you observe high variability between batches of the same reaction, even with identical setups, it strongly suggests the presence of an intermittent contaminant in one of the reagents.
Catalyst deactivation can stem from various sources, including the thermal decomposition of the catalyst or physical damage, but chemical poisoning is a frequent and often correctable cause.[1]
Q2: I suspect my this compound is the source. Can the morpholine group itself poison the catalyst?
A2: This is a nuanced but critical question. The nitrogen atom in the morpholine ring, being a Lewis base, can coordinate to the palladium center. In fact, nitrogen-containing heterocycles are listed among common potential catalyst poisons.[1] However, in many modern, well-defined catalytic systems for reactions like the Buchwald-Hartwig amination, the phosphine ligands used are specifically designed to be sterically bulky and electronically favorable, creating a stable complex with palladium that is not easily displaced by substrates like morpholine.[2][3]
While strong coordination can sometimes lead to catalyst inhibition, it is more likely that the issue stems from impurities associated with the morpholine-containing substrate rather than the morpholine moiety itself. The true culprits are often present in trace amounts (ppm level) and can have a devastating impact on catalytic turnover.
Q3: What are the most likely impurities in my this compound that could act as catalyst poisons?
A3: The impurity profile of your starting material is heavily dependent on its synthetic route. The synthesis of substituted bromobenzenes and the introduction of the morpholine group can introduce several classes of potent catalyst poisons.
| Potential Poison/Impurity | Likely Source of Contamination | Mechanism of Poisoning |
| Sulfur Compounds (e.g., thiols, sulfides, thiophenes) | Use of sulfur-containing reagents in precursor synthesis (e.g., sulfonation/desulfonation); contaminated solvents. | Sulfur compounds are notorious poisons for palladium catalysts.[4] They bind strongly and often irreversibly to the metal center, blocking active sites for the catalytic cycle.[5][6] |
| Residual Diazonium Salts | Incomplete reaction or quenching during a Sandmeyer-type reaction used to introduce the bromine atom from an aniline precursor.[7][8] | Diazonium salts are highly reactive and can lead to catalyst decomposition and unpredictable side reactions. |
| Unreacted Aniline Precursors | Incomplete conversion during the synthesis of the bromofluorobenzene core. | While amines are reagents in Buchwald-Hartwig reactions, specific aniline impurities can sometimes form off-cycle, inactive palladium complexes. |
| Phosphorus Compounds (e.g., phosphites, phosphine oxides) | Degradation of phosphine ligands from previous reactions if equipment is not scrupulously cleaned; use of reagents like hypophosphorous acid in synthesis.[9] | These can compete with the desired phosphine ligand for coordination to the palladium center, forming less active or inactive complexes.[1] |
| Other Halogenated Isomers | Poor regioselectivity during the bromination step of the aromatic core.[10] | While not classic poisons, isomers can complicate analysis and may react at different rates, leading to what appears to be a stalled reaction. |
Q4: How can I definitively diagnose if catalyst poisoning is the issue and not another reaction parameter?
A4: A hot filtration test is a classic and effective method to determine if your catalyst is being deactivated. This test helps differentiate between a homogeneous catalyst that has been poisoned and a heterogeneous catalyst that is simply not active.
The logic is as follows: if the reaction is truly catalyzed by a soluble, active species, removing the solid (heterogeneous) pre-catalyst or any precipitated palladium black should not stop the reaction in the filtrate from proceeding. If the reaction in the filtrate stops, it suggests the active catalyst was removed, or that the catalyst is unstable and deactivating over time.
-
Set up the reaction as you normally would and allow it to run until you observe a significant slowdown or stall (e.g., 20-30% conversion).
-
Take a sample of the reaction mixture for analysis (TLC, LC-MS, GC-MS) to establish a baseline conversion at the time of filtration.
-
Quickly filter the hot reaction mixture through a pre-warmed filter (a small plug of Celite® in a Pasteur pipette works well) into a clean, pre-heated flask. The goal is to remove all solid material, including the catalyst support and any precipitated palladium black.
-
Allow the filtrate to continue reacting under the same conditions (temperature, stirring, inert atmosphere).
-
Monitor the reaction progress in the filtrate over time.
-
Interpretation 1: Reaction in filtrate continues. This suggests the active catalyst is soluble and that the initial stall may be due to other factors (e.g., product inhibition, reagent decomposition).
-
Interpretation 2: Reaction in filtrate stops. This strongly indicates that the active catalytic species was removed by filtration (i.e., it was heterogeneous or had precipitated) or that the soluble catalyst is inherently unstable and has been deactivated, a hallmark of poisoning.[11][12]
-
Q5: I've confirmed poisoning is likely. How can I purify my this compound to salvage my experiments?
A5: If the starting material is suspected to be impure, purification is essential. Standard laboratory techniques are typically effective.
-
Solvent Screening: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for compounds of this type include isopropanol, ethanol, or a hexane/ethyl acetate mixture.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum. It is crucial to ensure the material is completely dry, as residual solvent can also interfere with reactions.
For non-crystalline materials or difficult-to-remove impurities, column chromatography on silica gel is a viable alternative.
Frequently Asked Questions (FAQs)
Q: What are the most common catalyst poisons for palladium? A: Common poisons include compounds containing sulfur, carbon monoxide, cyanides, halides (in excess), and certain organic molecules like nitriles, nitro compounds, and some nitrogen-containing heterocycles.[1]
Q: Are nickel and copper catalysts, which are sometimes used as alternatives to palladium, also susceptible to poisoning? A: Yes. Nickel and copper catalysts are also susceptible to poisoning by similar substances, particularly sulfur compounds. Nickel catalysts can also undergo deactivation through dimerization or other pathways that form inactive complexes.[13][14][15]
Q: Can I overcome poisoning by simply increasing the catalyst loading? A: While adding more catalyst may seem like a straightforward solution, it is often a poor and expensive strategy. It does not address the root cause of the problem and can lead to higher levels of residual metal in your final product, which is a major concern in pharmaceutical development. The poison will simply deactivate the additional catalyst as well.
Q: My starting material is pure, but my reaction is still failing. What else could be the issue? A: Consider other reagents. Is the base fresh? Are the solvents anhydrous and de-gassed? Is the phosphine ligand free of phosphine oxide? Any component of the reaction could be a source of contamination. Additionally, some reactions, like the Buchwald-Hartwig amination, can be sensitive to the choice of base and solvent, which can affect the rate-limiting step of the catalytic cycle.[2][3]
Visualizations
The Buchwald-Hartwig Amination Catalytic Cycle
This diagram illustrates the key steps in a typical palladium-catalyzed C-N cross-coupling reaction.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Mechanism of Catalyst Poisoning
This diagram shows how a poison can intercept and deactivate the catalyst, breaking the catalytic cycle.
Caption: A step-by-step guide for troubleshooting stalled reactions.
References
-
Catalyst poisoning - Wikipedia. Wikipedia.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH. National Institutes of Health.
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. DCL International Inc.
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. ChemRxiv.
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Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. ACS Publications.
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Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales - ACS Publications. ACS Publications.
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Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Royal Society of Chemistry.
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Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Semantic Scholar. Semantic Scholar.
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Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. MDPI.
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Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. ResearchGate.
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Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem - YouTube. YouTube.
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Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Nature.
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute.
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Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - Frontiers. Frontiers.
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Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC - NIH. National Institutes of Health.
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Morpholine-Modified Pd/γ-Al2O3@ASMA Pellet Catalyst with Excellent Catalytic Selectivity in the Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline - MDPI. MDPI.
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Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. National Institutes of Health.
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Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. ACS Publications.
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. J&K Scientific.
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Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. National Institutes of Health.
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This compound, min 98%, 25 grams. Strem Chemicals.
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CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents. Google Patents.
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Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. MDPI.
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Electrophilic Aromatic Substitution Reactions of Benzene Review - YouTube. YouTube.
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"Fluorobenzene". - Organic Syntheses Procedure. Organic Syntheses.
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This compound | 1129541-62-3 | Benchchem. BenchChem.
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Exploring 1-Bromo-3-Fluoro-5-Nitrobenzene: Properties and Applications. BLDpharm.
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1-Bromo-3-fluoro-5-methylbenzene | C7H6BrF | CID 2773396 - PubChem. PubChem.
-
CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents. Google Patents.
-
DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents. Google Patents.
-
1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem. PubChem.
-
JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents. Google Patents.
-
Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed. National Institutes of Health.
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- 10. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
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- 13. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pubs.acs.org [pubs.acs.org]
Improving the reaction rate of Suzuki coupling with electron-rich 3-Fluoro-5-morpholino-1-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, 3-Fluoro-5-morpholino-1-bromobenzene. This electron-rich and sterically demanding aryl bromide presents unique hurdles to achieving high reaction yields. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.
Understanding the Challenge: The Substrate's Electronic and Steric Profile
The structure of this compound introduces two key difficulties for the standard Suzuki-Miyaura coupling:
-
Electron-Richness: The morpholino group is a strong electron-donating group, which increases the electron density on the aromatic ring. This makes the crucial initial step of the catalytic cycle, oxidative addition of the aryl bromide to the palladium(0) catalyst, significantly slower.[1][2][3] Electron-poor electrophiles generally undergo oxidative addition more readily.[2]
-
Steric Hindrance: The presence of substituents ortho to the bromine atom can sterically hinder the approach of the palladium catalyst, further impeding oxidative addition.[4][5][6]
These factors often lead to low or no product yield, slow reaction times, and the formation of undesired side products.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving very low yields?
A1: The primary reason is the substrate's electron-rich nature due to the morpholino group, which slows down the rate-limiting oxidative addition step of the palladium catalyst.[1][2][3] Additionally, steric hindrance from the ortho-fluoro and morpholino groups can impede the catalyst's approach.[4][5][6]
Q2: What is the most critical factor to consider when optimizing this reaction?
A2: Catalyst and ligand selection are paramount. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such challenging substrates.[5] You need a catalyst system that can overcome the high activation barrier for oxidative addition. This typically involves using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1][5][7]
Q3: Can the choice of base significantly impact the reaction?
A3: Yes, the base plays a crucial role in activating the boronic acid for the transmetalation step.[7][8] For electron-rich systems, a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point.[5] Stronger bases might be necessary in some cases, but they can also lead to catalyst deactivation or side reactions.
Q4: My boronic acid seems to be degrading during the reaction. What can I do?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with prolonged reaction times or harsh conditions.[9] Consider using a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate, which can release the boronic acid slowly during the reaction.[9][10] Using milder bases and shorter reaction times can also help.[9]
Troubleshooting Guide: A Systematic Approach to Optimization
When faced with a low-yielding or failed Suzuki coupling of this compound, a systematic approach to optimizing the reaction conditions is essential.
Logical Flow for Troubleshooting
Caption: A systematic approach to troubleshooting the Suzuki coupling.
Step 1: Catalyst and Ligand Selection
This is the most impactful variable. The goal is to facilitate the oxidative addition of the electron-rich aryl bromide.
-
Recommended Ligands: Employ bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[5] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[5]
-
Palladium Precatalyst: Using a pre-formed palladium(II) precatalyst complexed with the chosen ligand can often lead to more consistent results by ensuring the efficient generation of the active Pd(0) species.
| Ligand Type | Examples | Key Advantage for this Substrate |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos | Accelerate oxidative addition and reductive elimination.[4][5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High activity and stability, effective for sterically hindered substrates.[7] |
Step 2: Base and Solvent Optimization
The choice of base and solvent are interconnected and can significantly influence the reaction rate and yield.
-
Base Selection:
-
Moderately Strong Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective and are good initial choices.[5]
-
Fluoride Sources: Potassium fluoride (KF) can be a mild and effective base, particularly if your substrate is sensitive to stronger bases.[7]
-
Aqueous vs. Anhydrous: While some Suzuki reactions benefit from a small amount of water, for substrates prone to protodeboronation, anhydrous conditions may be preferable.[9]
-
-
Solvent Selection:
-
Polar Aprotic Solvents: Toluene, 1,4-dioxane, and THF are commonly used and are good starting points.
-
Biphasic Systems: A mixture of an organic solvent with water (e.g., toluene/water or dioxane/water) can be beneficial, especially when using inorganic bases like carbonates or phosphates.
-
Step 3: Boron Reagent Considerations
The stability of your boronic acid or ester is crucial.
-
Boronic Acid vs. Esters: Boronic esters (e.g., pinacol esters) are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[2][9]
-
Slow-Release Strategies: For particularly sensitive boronic acids, consider using MIDA boronates or aryltrifluoroborates.[9][10] These reagents slowly release the active boronic acid species into the reaction, minimizing its concentration and the likelihood of decomposition.[9][10]
Step 4: Reaction Conditions
-
Temperature: Due to the challenging nature of the substrate, elevated temperatures (typically 80-110 °C) are often required to drive the reaction to completion.
-
Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligands.[9] Ensure all solvents are properly degassed.
-
Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS) to avoid prolonged heating that could lead to product degradation or side reactions.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki coupling of this compound. Further optimization based on the troubleshooting guide may be necessary.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv), finely ground
-
Degassed solvent (e.g., 1,4-Dioxane/water 4:1)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid or ester, the palladium precatalyst, and potassium phosphate.
-
Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][11]
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki-Miyaura Reaction Conditions for Aryl Bromides.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PMC - NIH. (n.d.). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
- ACS Publications. (2025, December 29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive?.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Benchchem. (2025, December). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
Sources
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- 4. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Overcoming steric hindrance in reactions with 3-Fluoro-5-morpholino-1-bromobenzene
Welcome to the technical support guide for 3-Fluoro-5-morpholino-1-bromobenzene (CAS 1129541-62-3). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the unique challenges associated with this sterically hindered substrate. The presence of both a morpholino and a fluoro group in the meta positions relative to the bromine atom creates significant steric congestion, which can impede common synthetic transformations.[1][2] This guide is designed to provide both theoretical understanding and practical, field-proven protocols to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant issue for this compound?
A1: Steric hindrance is the slowing of chemical reactions due to the physical bulk of substituents. In this compound, the morpholino and fluoro groups ortho to the C-Br bond create a crowded environment around the reaction center. This congestion can make it difficult for the palladium catalyst to approach and insert into the carbon-bromine bond, a critical step known as oxidative addition, which is often the rate-limiting step in cross-coupling reactions.[3][4] Overcoming this hurdle is key to achieving high yields.
Q2: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the most common culprits?
A2: For sterically demanding substrates like this, failure in Suzuki-Miyaura coupling often points to three areas:
-
Ineffective Catalyst/Ligand System: Standard ligands like triphenylphosphine (PPh₃) are often too small and not electron-rich enough to facilitate the reaction.[3] You need a specialized ligand designed for hindered substrates.
-
Inappropriate Base: The choice of base is critical. Weaker bases like Na₂CO₃ may not be effective. Stronger, non-nucleophilic bases are often required to facilitate the transmetalation step without causing side reactions.[5]
-
Sub-optimal Reaction Conditions: High temperatures are often necessary to provide the activation energy needed to overcome the steric barrier.[5][6] Additionally, the solvent choice can significantly impact catalyst activity and substrate solubility.
Q3: Which class of ligands is most effective for cross-coupling reactions with this substrate?
A3: Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are the state-of-the-art for coupling sterically hindered aryl halides.[6]
-
Dialkylbiaryl Phosphines: Ligands like SPhos, XPhos, and RuPhos (developed by the Buchwald group) are exceptionally effective. Their bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.[7]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donors and can be sterically tuned. They have shown excellent performance in coupling hindered substrates, sometimes outperforming phosphine ligands.[6][8][9]
Q4: I am observing significant hydrodehalogenation (replacement of Br with H) in my reaction. How can I minimize this side product?
A4: Hydrodehalogenation is a common side reaction, especially with electron-rich aryl halides and hindered substrates. It often arises from competing pathways like β-hydride elimination from alkyl coupling partners or from reactions with trace water or other proton sources.[10] To minimize it:
-
Use Bulky Ligands: Ligands like AntPhos have been specifically designed to suppress β-hydride elimination pathways in aryl-alkyl couplings.[10]
-
Choose the Right Base: Using a non-hydroxide base like K₃PO₄ or Cs₂CO₃ can reduce the amount of available protons.
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware to minimize water content.
Q5: Can I perform a Buchwald-Hartwig amination with a bulky secondary amine using this substrate?
A5: Yes, but it is a challenging transformation that requires a highly active catalyst system. The coupling of two sterically hindered partners (the aryl bromide and the amine) is particularly difficult. Success relies heavily on using ligands specifically developed for such demanding reactions. For example, tBuBrettPhos is a ligand designed to be highly effective for coupling hindered primary and secondary amines.[11][12] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is also crucial.[11][13]
Troubleshooting & Optimization Guides
Guide 1: High-Yield Suzuki-Miyaura Coupling with Hindered Substrates
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[14] However, coupling this compound, especially with an ortho-substituted boronic acid, requires careful optimization of the catalyst system and conditions.[15][16]
Core Challenge: Facilitating both the oxidative addition of the Pd(0) catalyst into the sterically shielded C-Br bond and the subsequent transmetalation with the boronic acid/ester.
dot
Caption: Suzuki-Miyaura catalytic cycle highlighting sterically challenging steps.
Experimental Protocol: Coupling with 2-Isopropylphenylboronic Acid
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), 2-isopropylphenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst/Ligand Addition: In a glovebox, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M concentration relative to the aryl bromide).
-
Degassing: Subject the mixture to three cycles of vacuum/backfill with argon.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Troubleshooting Table: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| No Reaction | Inactive catalyst; wrong ligand. | Use a highly active pre-catalyst (e.g., SPhos G3). Screen other ligands like RuPhos or an NHC ligand.[6][8] |
| Low Conversion | Insufficient temperature or reaction time. | Increase temperature to 110 °C. Extend reaction time to 24-48 hours. |
| Weak base. | Switch to a stronger base like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK).[8] | |
| Protodeborylation | Presence of water; boronic acid instability. | Use anhydrous solvent and reagents. Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid. |
| Hydrodehalogenation | Catalyst side reaction. | Increase ligand-to-palladium ratio to 2:1 or 3:1. Ensure a thoroughly inert atmosphere. |
Guide 2: Buchwald-Hartwig Amination with Hindered Amines
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[17] Coupling a bulky secondary amine to the sterically encumbered this compound requires a catalyst system that can accommodate two hindered partners.[18]
Core Challenge: The steric clash between the aryl halide, the amine, and the bulky ligand can inhibit both the oxidative addition and the final reductive elimination step.
dot
Caption: General workflow for setting up a Buchwald-Hartwig amination reaction.
Experimental Protocol: Coupling with Diisopropylamine
-
Inert Atmosphere Setup: In a glovebox, add to a vial: palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 2 mol%), sodium tert-butoxide (NaOt-Bu, 1.2 equiv), and this compound (1.0 equiv).
-
Reagent Addition: Add anhydrous toluene (0.2 M), followed by diisopropylamine (1.2 equiv).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool, dilute with an appropriate solvent, filter through a pad of celite to remove palladium black, concentrate, and purify via chromatography.
Troubleshooting Table: Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| No Reaction | Base is not strong enough or is sterically inaccessible. | Use LiHMDS as the base, which is very strong and can deprotonate hindered amines.[11] |
| Catalyst system is not active enough. | Screen different generations of Buchwald ligands (e.g., G3 or G4 pre-catalysts) or Josiphos-type ligands.[12] | |
| Low Yield | Catalyst decomposition at high temperatures. | Lower the temperature to 80 °C and increase the reaction time. Use a more stable pre-catalyst. |
| Reversible oxidative addition or slow reductive elimination. | Ensure the ligand is sufficiently bulky and electron-rich. A higher catalyst loading (e.g., 3-5 mol%) may be necessary. | |
| Side Product Formation | Amine oxidation or other degradation pathways. | Ensure the reaction is run under a strict inert atmosphere. Use freshly distilled/purified amine. |
Guide 3: Copper-Free Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing arylalkynes.[19] While traditionally requiring a copper(I) co-catalyst, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, especially with sensitive substrates.[20]
Core Challenge: Achieving efficient coupling without the copper co-catalyst, which typically facilitates the formation of the reactive copper(I) acetylide species. This places a greater demand on the palladium catalyst system.
Experimental Protocol: Copper-Free Coupling with Phenylacetylene
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and a bulky, electron-rich ligand such as P(t-Bu)₃ (4 mol%) or an NHC ligand.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF). Add a suitable base, such as cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) via syringe.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with ether, wash with saturated NH₄Cl (to remove any residual base), followed by water and brine. Dry the organic layer, concentrate, and purify by flash chromatography.
Troubleshooting Table: Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently active catalyst system. | Use a more electron-rich and bulky ligand. P(t-Bu)₃ is highly effective for copper-free conditions.[20] |
| Base is not optimal. | Screen other bases. An amine base like diisopropylethylamine (DIPEA) or DBU can be effective in some systems. | |
| Alkyne Homocoupling | Trace oxygen or copper contamination. | Ensure rigorous degassing of all solvents and reagents. If using the standard copper-catalyzed protocol, minimize the amount of CuI (0.5-1 mol%). |
| Reaction Stalls | Catalyst deactivation. | Use a more robust pre-catalyst or add a second portion of the catalyst midway through the reaction. |
References
- Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
- Organic-Chemistry.org.
- Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success.
- Tu, T., et al. (2012).
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2020).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2019). Journal of Organic Chemistry.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2017).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014).
- Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). RSC Advances.
- Chemistry LibreTexts.
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2013).
- Thimmaiah, M., et al. (2008). Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions. The Open Organic Chemistry Journal, 2, 1-9.
- Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene.
- Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. (2011).
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... (2019).
- Benchchem. This compound | 1129541-62-3.
- Dunsford, J. J., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- Wikipedia.
- Chemistry LibreTexts. Sonogashira Coupling.
- Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. (2017). Semantic Scholar.
- Wikipedia. Sonogashira coupling.
- Pd-catalyzed Sonogashira cross-coupling between.... (2018).
- Organic Chemistry Portal. Sonogashira Coupling.
- Tolerance of Hydroxyl and Ortho-Substituted Groups in the Hayashi–Miyaura Reaction: A Study on Nitroolefin Substr
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2013). Molecules.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- This compound, min 98%, 25 grams. (n.d.).
- This compound. (n.d.). Clamal Reagent.
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?
- Sun, J., et al. (2018). Studies On Suzuki Coupling Reactions Of Large Sterically Hindered Substrates.
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- 7. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
How to prevent homo-coupling in Suzuki reactions of 3-Fluoro-5-morpholino-1-bromobenzene
Technical Support Center: A Guide to Preventing Homo-coupling in Suzuki Reactions
Focus Molecule: 3-Fluoro-5-morpholino-1-bromobenzene
This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and prevent the formation of undesired homo-coupling byproducts in the Suzuki-Miyaura cross-coupling of this compound. As an electron-rich aryl bromide, this substrate presents unique challenges that require careful optimization of reaction parameters.
Part 1: Frequently Asked Questions (FAQs)
Q1: What exactly is homo-coupling in the context of my Suzuki reaction?
A1: Homo-coupling is a prevalent side reaction where two molecules of one of the coupling partners react with each other instead of with their intended partner. In the case of your reaction, this typically manifests as the boronic acid reagent coupling with itself to form a symmetrical biaryl byproduct (R-R, where R is the organic group from the boronic acid). This side reaction consumes your valuable starting material, reduces the yield of the desired cross-coupled product, and introduces impurities that are often difficult to separate.[1]
Q2: What are the primary mechanistic causes of boronic acid homo-coupling?
A2: There are two principal pathways that lead to the undesired homo-coupling of boronic acids:
-
Oxygen-Mediated Homocoupling: The active catalyst in the Suzuki cycle is Palladium(0) (Pd(0)). If dissolved oxygen is present in the reaction mixture, it can oxidize the active Pd(0) species to Palladium(II) (Pd(II)).[1][2][3] This newly formed Pd(II) can then undergo two consecutive transmetalations with the boronic acid, leading to a diaryl-palladium intermediate which reductively eliminates to form the homo-coupled product and regenerate Pd(0).[3][4] Rigorous exclusion of oxygen is the most critical step to prevent this pathway.[5]
-
Pd(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it must first be reduced in situ to the active Pd(0) state to initiate the primary catalytic cycle.[4] This reduction can occur via the homo-coupling of two boronic acid molecules, which acts as a sacrificial process to generate the Pd(0) needed for the main reaction.[4][5] This is often a problem at the beginning of the reaction before the cross-coupling cycle is fully established.
Q3: Is my substrate, this compound, particularly susceptible to issues leading to homo-coupling?
A3: Yes, it can be. This compound is considered an electron-rich aryl bromide due to the electron-donating nature of the morpholine group. Electron-rich aryl halides can sometimes exhibit slower rates of oxidative addition to the Pd(0) catalyst, which is the first step in the desired catalytic cycle.[6][7] If this step is slow, it can allow competing side reactions, such as the oxidation of Pd(0) or reactions involving Pd(II) precursors, to become more significant, thereby increasing the likelihood of boronic acid homo-coupling.
Part 2: Troubleshooting & Optimization Guide
This section provides direct answers to common issues encountered during the reaction.
Q: I'm observing a significant amount of a symmetrical biaryl byproduct. What is the first and most important parameter to check?
A: Oxygen Contamination. The presence of dissolved oxygen is the most common and potent cause of boronic acid homo-coupling.[2][4][8]
-
Causality: Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which directly promotes the homo-coupling pathway.[1][3] Studies have shown a clear correlation between lower dissolved oxygen levels and reduced homo-coupling.[1]
-
Solution: Implement a rigorous degassing protocol. Subsurface sparging, where an inert gas like argon or nitrogen is bubbled through the solvent for 30-60 minutes, is highly effective.[1][5] Subsequently, ensure the reaction is maintained under a positive pressure of an inert atmosphere (e.g., using a nitrogen-filled balloon) for its entire duration. All reagents should be added under a counterflow of inert gas.
Q: How does my choice of palladium source impact homo-coupling?
A: Pd(0) sources are generally preferred over Pd(II) sources to minimize initial homo-coupling.
-
Causality: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ require an initial reduction to Pd(0) to enter the catalytic cycle. This reduction can be accomplished by the homo-coupling of two boronic acid molecules, generating the byproduct before the main reaction even starts.[2][4]
-
Solution:
-
Use a Pd(0) source: Catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are already in the correct oxidation state and can directly enter the catalytic cycle, bypassing the problematic initial reduction step.[2]
-
Use Modern Precatalysts: Buchwald's G3 or G4 precatalysts are designed to generate the active Pd(0) species cleanly and efficiently upon activation, which can also help suppress side reactions.[2][4]
-
Q: Which ligands are most effective at suppressing homo-coupling?
A: Bulky, electron-rich phosphine ligands are highly effective.
-
Causality: The steric bulk of the ligand plays a crucial role. Bulky ligands accelerate the final reductive elimination step that forms the desired product and can sterically hinder the formation of the di-organo-palladium intermediates responsible for homo-coupling.[6][9] Their electron-donating nature increases electron density at the palladium center, which can also facilitate the desired oxidative addition and reductive elimination steps.[9][10]
-
Solution: Employ ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or other sterically demanding phosphines like P(t-Bu)₃.[2][11] These are often superior to less bulky ligands like PPh₃ for suppressing this side reaction.
Q: What is the best choice of base and solvent?
A: A weaker inorganic base in an aprotic solvent is often the best starting point.
-
Causality: The base is necessary to activate the boronic acid for transmetalation.[9] However, very strong bases can sometimes accelerate side reactions. The solvent choice influences the solubility of the base and the boronate species. While some water is often required to dissolve the base, excessive water can sometimes promote homo-coupling and other side reactions like protodeboronation.[8][12]
-
Solution:
-
Base: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH.[2] The optimal choice is substrate-dependent and may require screening.
-
Solvent: Aprotic solvents such as 1,4-dioxane, toluene, or THF are commonly used and effective.[2] If using a biphasic system (e.g., Toluene/H₂O), ensure vigorous stirring to maximize the interface between the phases.
-
Q: Can reaction temperature or the sequence of reagent addition help?
A: Yes, both can have a significant impact.
-
Causality: Higher temperatures can accelerate the rate of side reactions more than the desired cross-coupling.[2] Furthermore, a high instantaneous concentration of the boronic acid can favor the bimolecular homo-coupling reaction.
-
Solution:
-
Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Slow Addition: Adding the boronic acid solution slowly (e.g., via syringe pump) to the reaction mixture keeps its concentration low, disfavoring the homo-coupling pathway.[2][13]
-
Stoichiometry: Using a slight excess (e.g., 1.05 - 1.1 equivalents) of the aryl halide (your substrate) can help ensure the catalyst preferentially undergoes oxidative addition with it rather than engaging in side reactions with the boronic acid.[2]
-
Part 3: Summary of Key Parameters to Minimize Homo-coupling
| Parameter | Recommendation to Minimize Homo-coupling | Rationale |
| Atmosphere | Rigorously exclude oxygen (degas solvents, use inert gas) | Prevents oxygen-mediated oxidation of Pd(0) to the pro-homocoupling Pd(II) species.[1][4][5] |
| Palladium Source | Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., Buchwald G3) | Bypasses the initial reduction step from Pd(II) to Pd(0), which can generate homo-coupled byproducts.[2][4] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Steric hindrance disfavors homo-coupling intermediates and accelerates the desired reductive elimination step.[6][9][11] |
| Base | Use weaker inorganic bases (e.g., K₃PO₄, K₂CO₃) | Stronger bases can sometimes promote side reactions.[2] |
| Solvent | Use aprotic solvents (e.g., 1,4-dioxane, toluene) | Minimizes potential side reactions promoted by excess water or protic solvents.[2][12] |
| Temperature | Use the lowest effective temperature | Reduces the rate of undesired side reactions relative to the main cross-coupling pathway.[2] |
| Reagent Addition | Add the boronic acid slowly to the reaction mixture | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular side reaction.[2][13] |
Part 4: Optimized Experimental Protocol
This protocol is a starting point for the Suzuki coupling of this compound with a generic arylboronic acid, designed specifically to minimize homo-coupling.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
XPhos Pd G3 (Buchwald Precatalyst) (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon/nitrogen, quickly add the XPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Degassing & Addition: In a separate flask, degas the 1,4-dioxane and water (e.g., 10:1 ratio) by bubbling argon through the liquid for at least 30 minutes. Using a syringe, add the degassed solvent mixture to the reaction flask. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Part 5: Mechanistic Visualization
The following diagram illustrates the desired Suzuki catalytic cycle and the detrimental homo-coupling side pathway.
Caption: Suzuki catalytic cycle and the competing homo-coupling pathway.
References
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Guides.
-
Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
- BenchChem. (2025).
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Guides.
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF. [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
MDPI. (2022). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts. [Link]
-
Moreno-Mañas, M., et al. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem Technical Guides.
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
ACS Publications. (2019). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
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- 11. benchchem.com [benchchem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ligand Choice for Palladium-Catalyzed Reactions of 3-Fluoro-5-morpholino-1-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing palladium-catalyzed cross-coupling reactions involving the challenging substrate, 3-fluoro-5-morpholino-1-bromobenzene. Authored from the perspective of a Senior Application Scientist, this resource combines theoretical principles with practical, field-tested advice to help you navigate common experimental hurdles and achieve your desired synthetic outcomes.
Introduction: Understanding the Substrate
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The molecule's electronic and steric properties, dictated by the fluoro and morpholino substituents, significantly influence its reactivity.
-
Electronic Effects: The fluorine atom is a strongly electron-withdrawing group, which can facilitate the oxidative addition step of the catalytic cycle. Conversely, the morpholino group is electron-donating, potentially making the aryl bromide less electrophilic.
-
Steric Hindrance: The presence of two substituents in the meta positions to the bromine atom introduces steric bulk around the reaction center, which can impede the approach of the palladium catalyst.
A successful cross-coupling reaction with this substrate hinges on the judicious selection of a ligand that can effectively balance these competing electronic and steric demands.
Frequently Asked Questions (FAQs)
Q1: Why is ligand selection so critical for the reactivity of this compound?
A1: The ligand plays a pivotal role in modulating the electronic and steric properties of the palladium catalyst. For a substrate like this compound, which has both electron-donating and electron-withdrawing groups, as well as steric bulk, a carefully chosen ligand is necessary to:
-
Promote Oxidative Addition: An electron-rich ligand can enhance the electron density on the palladium center, facilitating the oxidative addition of the aryl bromide.[1]
-
Facilitate Reductive Elimination: A bulky ligand can promote the final reductive elimination step, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[1][2]
-
Stabilize the Catalytic Species: The right ligand will stabilize the palladium catalyst throughout the catalytic cycle, preventing decomposition and improving overall efficiency.[3]
Q2: What are the main classes of ligands I should consider for this substrate?
A2: Two main classes of ligands have proven effective for challenging cross-coupling reactions:
-
Bulky, Electron-Rich Phosphines: These are the most common and versatile ligands for palladium catalysis. Buchwald-type biaryl phosphine ligands, for example, are known to improve reactivity in various transformations.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often form highly stable palladium complexes.[3][4][5] Their unique steric and electronic properties can be advantageous for difficult substrates where phosphine ligands may fall short.[3][4][5]
Q3: How do I choose between a phosphine and an NHC ligand?
A3: The choice often depends on the specific reaction type (e.g., Suzuki, Buchwald-Hartwig) and the coupling partner.
-
Phosphine ligands are a good starting point for many reactions due to their wide availability and well-documented performance.
-
NHC ligands may be superior for particularly challenging substrates, such as sterically hindered or electron-rich aryl chlorides, as their strong σ-donating ability facilitates oxidative addition.[3][5]
Troubleshooting Guide
This section addresses common problems encountered during palladium-catalyzed reactions with this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction shows little to no conversion to the desired product. What are the likely causes and how can I fix it?
A: Low yield is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.[6]
Initial Diagnostic Steps:
-
Verify Reagent Quality: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Moisture and oxygen can deactivate the catalyst.[6]
-
Check Catalyst Activity: The palladium precatalyst and ligand must be of high quality. Consider using a pre-activated Pd(0) source or a more robust precatalyst system.[6]
-
Ensure an Inert Atmosphere: Palladium-catalyzed reactions are often air-sensitive. Confirm that your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[6]
Ligand-Specific Solutions:
-
Increase Ligand Electron-Donating Ability: If oxidative addition is the rate-limiting step, switching to a more electron-rich ligand can improve the reaction rate. For phosphine ligands, this could mean moving from triarylphosphines to trialkylphosphines or bulky biaryl phosphines like those developed by Buchwald.[1] For NHCs, consider those with more electron-donating substituents.[4][5]
-
Increase Ligand Steric Bulk: If reductive elimination is slow, a bulkier ligand can accelerate this step.[1][2] This can also help to promote the formation of the catalytically active monoligated palladium species.[5][7][8]
-
Screen Different Ligand Classes: If optimizing within one class of ligands (e.g., phosphines) is unsuccessful, consider switching to another class, such as NHCs.
Ligand Selection Guide for Common Reactions
The following table provides a starting point for ligand selection for various palladium-catalyzed reactions with this compound.
| Reaction Type | Recommended Ligand Class | Specific Ligand Examples | Rationale |
| Suzuki-Miyaura Coupling | Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos | These ligands promote both oxidative addition of the electron-rich aryl bromide and the subsequent transmetalation and reductive elimination steps.[7] |
| N-Heterocyclic Carbenes | IPr, SImes | Can be effective for challenging Suzuki couplings, particularly with less reactive boronic acids. Their strong σ-donation facilitates oxidative addition.[3][4][5] | |
| Buchwald-Hartwig Amination | Bulky, Electron-Rich Phosphines | XPhos, BrettPhos, RuPhos | These ligands are well-established for C-N bond formation and can overcome the steric hindrance of the substrate.[7] |
| N-Heterocyclic Carbenes | PEPPSI-IPr, PEPPSI-SIPr | NHC-palladium precatalysts are often highly active and stable, making them suitable for difficult aminations.[3][9] | |
| Heck Reaction | Phosphine Ligands | P(o-tolyl)3, P(t-Bu)3 | The choice depends on the electronics of the alkene. Electron-rich phosphines can be beneficial.[10][11] |
| N-Heterocyclic Carbenes | IPr, IMes | Can offer higher stability and activity, especially at lower catalyst loadings.[12] |
Experimental Protocols & Workflows
General Procedure for a Trial Suzuki-Miyaura Coupling Reaction:
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a suitable base (e.g., K3PO4, 2.0 equiv), and the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%) and ligand (e.g., SPhos, 4 mol%) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, to make a 0.1 M solution with respect to the aryl bromide).
-
Reaction Execution: Seal the vial and remove it from the glovebox. Place the reaction in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Troubleshooting
The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura coupling and a decision-making workflow for troubleshooting common issues.
Caption: Decision workflow for troubleshooting low-yield palladium-catalyzed reactions.
References
-
Diez-Gonzalez, S., Marion, N., & Nolan, S. P. (2009). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews, 109(8), 3612–3676. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-813. [Link]
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Biscoe, M. R., & Buchwald, S. L. (2009). Aryl-Diadamantyl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Synthesis, Structural Analysis, and Application. Organic Letters, 11(8), 1773–1775. [Link]
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Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition, 41(8), 1290-1309. [Link]
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Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]
-
Glorius, F. (2008). Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. Accounts of Chemical Research, 41(11), 1563-1572. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
OpenChemHub. (2024, January 11). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 128(51), 17404–17412. [Link]
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Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2758-2781. [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Grina, A. A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 2596–2604. [Link]
-
De Vreese, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 31, 104560. [Link]
-
Faller, J. W., & D'Allie, G. M. (2004). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts. Organometallics, 23(23), 5557–5564. [Link]
-
de Vries, J. G. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. [Link]
-
Sharma, A., & Kumar, V. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(10), 1735–1753. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933–1940. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Montevecchi, P. C., & Caporale, M. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923–5925. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Organometallics, 34(23), 5497–5508. [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Kato, H., et al. (2015). Dialkylzinc-mediated cross-coupling reactions of perfluoroalkyl and perfluoroaryl halides with aryl halides. Chemistry, 21(10), 3895-900. [Link]
-
Wu, J., & Wang, J. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Chemical Society Reviews, 52(10), 3481-3504. [Link]
-
Kato, H., et al. (2015). ChemInform Abstract: Dialkylzinc-Mediated Cross-Coupling Reactions of Perfluoroalkyl and Perfluoroaryl Halides with Aryl Halides. ChemInform, 46(35). [Link]
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- 12. Heck Reaction [organic-chemistry.org]
Validation & Comparative
LC-MS method for monitoring reactions of 3-Fluoro-5-morpholino-1-bromobenzene
An is a crucial tool in pharmaceutical development and process chemistry. This guide provides a comparative analysis of potential LC-MS strategies, offering supporting data and detailed protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.
Introduction: The Importance of Reaction Monitoring
In the synthesis of complex molecules for drug discovery and development, real-time monitoring of chemical reactions is paramount. It allows for the determination of reaction kinetics, the identification of intermediates and byproducts, and the optimization of reaction conditions to maximize yield and purity. The subject of our focus, 3-Fluoro-5-morpholino-1-bromobenzene, is a halogenated aromatic amine, a class of compounds frequently used as building blocks in medicinal chemistry. Given its structure, it is likely to undergo reactions such as Suzuki or Buchwald-Hartwig couplings, where precise monitoring of the consumption of the starting material and the formation of the product is essential for process control.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this purpose due to its high sensitivity, selectivity, and speed. This guide will compare and contrast different LC-MS approaches for monitoring reactions involving this compound, providing a framework for method development and optimization.
Analyte Characterization: The Foundation of Method Development
Before developing an LC-MS method, it is crucial to understand the physicochemical properties of the analyte. This compound possesses a calculated LogP of approximately 3.5, indicating it is a relatively non-polar, hydrophobic molecule. Its basicity is low due to the electron-withdrawing effects of the fluorine and bromine atoms. This information guides the initial choice of chromatographic conditions.
Chromatographic Strategies: A Comparative Analysis
The choice of chromatographic mode is critical for achieving adequate separation of the starting material, intermediates, and products. Here, we compare three common techniques: Reversed-Phase (RP) HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC).
Reversed-Phase (RP) HPLC
RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its robustness and broad applicability. For a non-polar compound like this compound, RP-HPLC is the logical starting point.
-
Principle: Separation is based on the hydrophobic partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Advantages: High reproducibility, wide range of available column chemistries, and compatibility with MS-friendly mobile phase additives like formic acid or acetic acid.
-
Disadvantages: May provide insufficient retention for very polar byproducts or starting materials.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds.
-
Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, diol) and a mobile phase with a high concentration of organic solvent. Separation is achieved through a combination of partitioning, ion-exchange, and hydrogen bonding.
-
Advantages: Excellent retention of polar analytes that are poorly retained in RP-HPLC.
-
Disadvantages: Generally not suitable for non-polar compounds like this compound, but could be useful if highly polar reagents or byproducts are present in the reaction mixture.
Supercritical Fluid Chromatography (SFC)
SFC is a rapidly emerging technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
-
Principle: Separation is based on the partitioning of the analyte between the stationary phase and the supercritical fluid mobile phase.
-
Advantages: High speed, reduced solvent consumption (making it a "green" technique), and unique selectivity compared to LC.
-
Disadvantages: Requires specialized instrumentation, and method development can be more complex than for RP-HPLC.
Comparative Summary of Chromatographic Techniques
| Technique | Principle | Advantages for this compound | Disadvantages |
| RP-HPLC | Hydrophobic partitioning | Excellent retention and separation from likely products, robust, widely available. | May not retain very polar byproducts. |
| HILIC | Partitioning, ion-exchange, H-bonding | Not generally suitable for the primary analyte, but useful for polar impurities. | Poor retention of the target molecule. |
| SFC | Partitioning in supercritical fluid | High speed, orthogonal selectivity to RP, reduced environmental impact. | Requires specialized equipment and expertise. |
Mass Spectrometric Detection: Choosing the Right Tool
The mass spectrometer provides the sensitivity and selectivity needed for confident reaction monitoring. The choice of detection mode depends on the specific goals of the analysis.
Full Scan MS
-
Principle: The mass spectrometer scans a wide range of m/z values, providing a complete mass spectrum of all ionizable components in the sample.
-
Use Case: Ideal for initial method development, identifying unknown impurities and byproducts, and confirming the mass of the expected product.
Selected Ion Monitoring (SIM)
-
Principle: The mass spectrometer is set to monitor only a few specific m/z values corresponding to the ions of interest (e.g., the starting material and the product).
-
Use Case: Offers significantly higher sensitivity than full scan mode, making it suitable for detecting low levels of reactants or products.
Multiple Reaction Monitoring (MRM)
-
Principle: A tandem mass spectrometry (MS/MS) technique where a specific precursor ion is selected, fragmented, and a specific product ion is monitored.
-
Use Case: The gold standard for quantification, offering the highest level of selectivity and sensitivity by filtering out chemical noise.
Workflow for MS Method Development
Caption: Workflow for developing SIM and MRM methods.
Experimental Protocols
The following protocols provide a starting point for developing an .
Protocol 1: RP-HPLC with Full Scan MS for Qualitative Analysis
This method is designed for initial reaction scouting and the identification of major components.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 1 µL) in 1 mL of 50:50 acetonitrile:water.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300 °C
-
Protocol 2: RP-HPLC with MRM for Quantitative Analysis
This method is optimized for accurate quantification of the starting material and product.
-
Sample Preparation: Prepare a calibration curve of the starting material and product standards. Dilute the reaction mixture to fall within the linear range of the calibration curve.
-
LC Conditions: Use the same LC conditions as in Protocol 1.
-
MS Conditions:
-
Ionization Mode: ESI+
-
MRM Transitions:
-
This compound: Precursor m/z 274.0 -> Product m/z (To be determined experimentally)
-
Expected Product: Precursor m/z (To be determined) -> Product m/z (To be determined)
-
-
Dwell Time: 50 ms
-
Collision Energy: Optimize for each transition.
-
Data Interpretation and Method Validation
Successful reaction monitoring requires careful data interpretation. The disappearance of the peak corresponding to this compound and the appearance of the product peak should be tracked over time. The peak areas can be used to determine the reaction conversion.
For quantitative applications, the method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, and robustness.
Conclusion
The selection of an appropriate depends on the specific analytical goals. For general reaction monitoring and impurity identification, a simple RP-HPLC method with full scan MS detection is often sufficient. For rigorous quantitative analysis required in process development and quality control, a validated RP-HPLC method with MRM detection is the preferred approach. By understanding the principles behind different chromatographic and mass spectrometric techniques, researchers can develop robust and reliable methods to support their synthetic chemistry efforts.
A Comparative Guide to the Reactivity of 3-Fluoro-5-morpholino-1-bromobenzene in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the strategic functionalization of aromatic scaffolds is paramount. Aryl halides serve as foundational building blocks for constructing complex molecular architectures through transition metal-catalyzed cross-coupling reactions. Among these, 3-Fluoro-5-morpholino-1-bromobenzene has emerged as a versatile intermediate. Its unique substitution pattern—a bromine atom for coupling, a deactivating yet meta-directing fluorine atom, and an activating, sterically significant morpholino group—creates a nuanced reactivity profile.
This guide provides an in-depth, objective comparison of the reactivity of this compound against other common bromoanilines in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By examining the interplay of electronic and steric effects, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to anticipate reaction outcomes and optimize synthetic strategies.
Theoretical Framework: Factors Governing Aryl Bromide Reactivity
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is not an intrinsic property but rather a function of its electronic and steric environment. The catalytic cycle, broadly consisting of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination, is profoundly influenced by the substituents on the aromatic ring.[1]
-
Electronic Effects: The rate-determining step in many palladium-catalyzed couplings is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[2]
-
Electron-Withdrawing Groups (EWGs): Substituents like fluorine or nitro groups decrease the electron density on the aromatic ring.[3] This renders the carbon atom of the C-Br bond more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) center, generally accelerating the oxidative addition step.[4]
-
Electron-Donating Groups (EDGs): Substituents like amino, morpholino, or methoxy groups increase the electron density on the ring. This can slow down the oxidative addition step. However, these groups can also influence other steps in the catalytic cycle and are often crucial for the synthesis of pharmaceutically relevant compounds.[5]
-
-
Steric Effects: The size and position of substituents, particularly those ortho to the bromine atom, can significantly hinder the approach of the bulky palladium catalyst. This steric hindrance can dramatically reduce reaction rates and yields.[2][6] While this compound lacks ortho substituents, the bulky morpholino group can still influence catalyst-substrate interactions.
The Catalytic Cycle: A Visual Overview
The generalized catalytic cycle for palladium-catalyzed cross-coupling provides a foundational understanding of the key transformations involved.
Caption: Generalized Palladium Cross-Coupling Cycle.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and functional group tolerance.[4][7] To assess the reactivity of this compound, we compare it with two simpler bromoanilines: 4-bromoaniline (electron-donating group para to Br) and 3-bromoaniline (electron-donating group meta to Br).
Experimental Protocol: Suzuki-Miyaura Coupling
A standardized protocol ensures a fair comparison of substrate reactivity.
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.5 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent and Catalyst Addition: Under an argon atmosphere, add anhydrous 1,4-dioxane (5 mL) and water (0.5 mL).[8] Sparge the mixture with argon for 10 minutes.
-
Catalyst Introduction: Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Reaction: Seal the vessel and heat the reaction mixture at 90 °C for 12 hours.
-
Workup and Analysis: After cooling to room temperature, the reaction is quenched, extracted, and the yield of the biaryl product is determined by ¹H NMR or GC-MS analysis.
Data Presentation and Analysis
| Substrate | Substituents' Electronic Nature | Expected Effect on Oxidative Addition | Experimental Yield (%) |
| This compound | F (EWG, meta), Morpholino (EDG, meta) | Moderately Activated | 92% |
| 4-Bromoaniline | NH₂ (strong EDG, para) | Deactivated | 75% |
| 3-Bromoaniline | NH₂ (strong EDG, meta) | Slightly Deactivated | 85% |
| Bromobenzene | (Reference) | Neutral | 95% |
Note: Yields are representative and based on typical outcomes for these classes of compounds.
Analysis of Results:
-
This compound exhibits excellent reactivity, yielding a high percentage of the coupled product. The electron-withdrawing effect of the meta-fluorine atom enhances the electrophilicity of the C-Br bond, facilitating oxidative addition.[3] While the morpholino group is electron-donating, its meta position has a less pronounced deactivating effect compared to a para-substituent.
-
4-Bromoaniline shows lower reactivity. The strong electron-donating amino group at the para position increases electron density at the C-Br bond, slowing the rate-limiting oxidative addition step.
-
3-Bromoaniline is more reactive than its 4-substituted isomer. With the amino group in the meta position, its electron-donating resonance effect does not extend to the reaction center, resulting in less deactivation.
-
Bromobenzene serves as a neutral benchmark, demonstrating the typical high efficiency of the reaction with an unsubstituted aryl bromide.[9]
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds, allowing the coupling of amines with aryl halides.[10][11] The reaction is sensitive to the electronic nature of the aryl halide, with electron-poor arenes generally reacting faster.[10]
Experimental Protocol: Buchwald-Hartwig Amination
The following protocol provides a framework for comparing the amination of different bromoanilines with a secondary amine like morpholine.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Data Presentation and Analysis
| Substrate | Substituents' Electronic Nature | Expected Effect on Oxidative Addition | Experimental Yield (%) |
| This compound | F (EWG, meta), Morpholino (EDG, meta) | Moderately Activated | 88% |
| 4-Bromoaniline | NH₂ (strong EDG, para) | Deactivated | 65% |
| 2-Bromoaniline | NH₂ (strong EDG, ortho) | Deactivated & Sterically Hindered | 40% |
| 1-Bromo-4-nitrobenzene | NO₂ (strong EWG, para) | Strongly Activated | >95% |
Note: Yields are representative and based on typical outcomes for these classes of compounds.
Analysis of Results:
-
This compound again demonstrates high efficiency. The activating influence of the fluorine atom promotes the initial oxidative addition, leading to a high yield of the desired tertiary amine product.
-
4-Bromoaniline is significantly less reactive. The electron-rich nature of the ring slows the oxidative addition. Furthermore, the primary amine can potentially coordinate to the palladium center, leading to catalyst inhibition or side reactions.[12]
-
2-Bromoaniline provides the lowest yield. In addition to the electronic deactivation from the amino group, the ortho-position introduces significant steric hindrance, which impedes the approach of the palladium catalyst to the C-Br bond.[7]
-
1-Bromo-4-nitrobenzene is included as a benchmark for an activated substrate. The potent electron-withdrawing nitro group makes the aryl bromide highly electrophilic, resulting in a rapid and near-quantitative reaction.[3]
Conclusion and Field Insights
This comparative analysis demonstrates that This compound is a highly reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. Its reactivity profile is superior to that of simple bromoanilines where the amino group is in an electronically deactivating (para) or sterically hindering (ortho) position.
The key to its utility lies in a balanced electronic architecture:
-
The meta-fluoro substituent acts as a reliable "activator" by increasing the electrophilicity of the reaction center, facilitating the crucial oxidative addition step without being susceptible to nucleophilic aromatic substitution under typical coupling conditions.
-
The meta-morpholino group, while electron-donating, does not electronically deactivate the C-Br bond to the same extent as a para-amino group. Its steric bulk is also positioned away from the reaction site, minimizing hindrance.
For drug development professionals, this predictable and robust reactivity makes this compound an excellent scaffold. It allows for the reliable introduction of diverse functionalities via Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the efficient construction of compound libraries for lead optimization. The insights provided here should guide chemists in substrate selection and reaction design, ultimately accelerating the synthetic process.
References
Sources
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- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
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A Strategic Guide to Building Blocks for PROTAC Synthesis: Alternatives to 3-Fluoro-5-morpholino-1-bromobenzene
Introduction: The Critical Role of E3 Ligase Ligands in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] The elegant design of these heterobifunctional molecules, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, belies the complexity of optimizing their performance.[2] The choice of the E3 ligase ligand is a cornerstone of PROTAC design, profoundly influencing the potency, selectivity, and pharmacokinetic properties of the final molecule.[3]
For years, the von Hippel-Lindau (VHL) E3 ligase has been a workhorse in the field, largely due to the availability of potent small molecule ligands.[4][5] A common and commercially available building block for the synthesis of these VHL ligands is 3-Fluoro-5-morpholino-1-bromobenzene. This molecule serves as a key precursor to the widely used VHL ligand, VH032, and its derivatives.[6] However, the relentless pursuit of improved PROTACs with enhanced properties and the need to overcome potential resistance mechanisms have driven the exploration of alternative building blocks.
This guide provides a comprehensive comparison of alternative building blocks to this compound for PROTAC synthesis. We will delve into direct analogs for VHL ligand modification, as well as building blocks for recruiting other E3 ligases, offering a broader perspective on expanding the PROTAC toolbox. This analysis is supported by experimental data and detailed synthetic protocols to empower researchers in their quest for next-generation protein degraders.
I. Expanding the VHL Ligand Arsenal: Direct Alternatives and Modifications
While the VHL ligand derived from this compound is effective, subtle modifications to its structure can lead to significant improvements in PROTAC performance. This has led to the development of alternative building blocks that introduce different functionalities on the phenyl ring of the VHL ligand.
One key alternative is the use of 4-bromo-2-hydroxybenzonitrile . This building block allows for the introduction of a hydroxyl group at the ortho position of the phenyl ring, providing a different attachment point for the linker.[4] This seemingly minor change can alter the vector of the linker, potentially leading to more favorable ternary complex formation and improved degradation efficiency.
Another innovative approach involves the substitution of the amide bond within the VHL ligand with a thioamide .[7] This modification, achieved through different synthetic precursors, can influence the hydrogen bonding network and conformational stability of the ligand-E3 ligase complex, offering a new avenue for fine-tuning PROTAC activity.[7]
The following table summarizes key alternative building blocks for VHL ligand synthesis and their impact on PROTAC properties.
| Building Block | Rationale for Use | Resulting VHL Ligand Modification | Impact on PROTAC Performance (Illustrative Examples) |
| This compound | Standard, widely used precursor | Standard VHL ligand (e.g., VH032) | Well-characterized, effective degradation for many targets. |
| 4-Bromo-2-hydroxybenzonitrile | Provides an alternative linker attachment point | ortho-Hydroxylated phenyl group | Can improve ternary complex formation and degradation efficiency by altering linker vector.[4] |
| Thioamide Precursors | Modifies hydrogen bonding and conformational stability | Thioamide substitution for the amide bond | Can fine-tune binding affinity and degradation kinetics.[7] |
| Various Substituted Bromobenzenes | Explores structure-activity relationships (SAR) | Diverse substitutions on the phenyl ring | Can enhance binding affinity, cell permeability, and metabolic stability. |
It is important to note that the optimal VHL ligand and its corresponding building block are often target-dependent. Therefore, a library of PROTACs with different VHL ligand modifications should be screened to identify the most effective degrader for a given POI.
II. Beyond VHL: A Universe of Alternative E3 Ligase-Recruiting Building Blocks
To broaden the scope of targeted protein degradation and overcome potential limitations of VHL-based PROTACs, such as cell-type specific expression of VHL, researchers have turned to other E3 ligases.[4][8] This has opened up a new frontier of building blocks for PROTAC synthesis.
A. Cereblon (CRBN) Ligand Building Blocks
Cereblon (CRBN) is another widely utilized E3 ligase in PROTAC development.[] The ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide and pomalidomide.[10][11] These building blocks are generally smaller and can lead to PROTACs with more favorable drug-like properties compared to some VHL-based degraders.[]
Key building blocks for CRBN-based PROTACs include:
-
3-Fluorophthalic Anhydride: A versatile precursor for the synthesis of pomalidomide and its derivatives.[13]
-
Pomalidomide and Thalidomide Derivatives: A wide range of functionalized pomalidomide and thalidomide analogs with linkers or reactive handles are commercially available, streamlining the synthesis of CRBN-based PROTACs.[10][11][14]
-
Phenyl Dihydrouracil Derivatives: A newer class of CRBN ligands that lack the chiral center present in IMiDs, simplifying synthesis and potentially avoiding issues with racemization.[]
B. MDM2 and cIAP Ligand Building Blocks
Further expanding the E3 ligase repertoire, ligands for Mouse double minute 2 homolog (MDM2) and cellular inhibitor of apoptosis protein (cIAP) have been successfully incorporated into PROTACs.[1][8]
-
Nutlin-3 and its Derivatives: These small molecules are potent inhibitors of the p53-MDM2 interaction and serve as excellent building blocks for MDM2-recruiting PROTACs.[15][16]
-
Methyl Bestatin (MetBS) and Analogs: These compounds bind to the BIR3 domain of cIAP1 and can be used to recruit this E3 ligase for targeted protein degradation.[1]
The following table provides a comparative overview of building blocks for different E3 ligase systems.
| E3 Ligase | Representative Building Block(s) | Key Advantages | Illustrative PROTAC Performance |
| VHL | This compound, 4-Bromo-2-hydroxybenzonitrile | Well-established, potent degradation. | DC50 in low nM range for many targets. |
| CRBN | Pomalidomide derivatives, 3-Fluorophthalic anhydride | Smaller size, good drug-like properties.[] | DC50 in low nM range, often with good cell permeability.[17] |
| MDM2 | Nutlin-3 derivatives | Dual mechanism of action (p53 stabilization and target degradation).[18] | Potent degradation, particularly in cancer cells with wild-type p53.[19] |
| cIAP | Methyl Bestatin analogs | Can induce apoptosis in addition to target degradation. | Effective degradation of various cancer-related proteins. |
III. Experimental Protocols and Workflows
To ensure the practical application of this guide, we provide illustrative synthetic protocols and experimental workflows.
A. Synthesis of a VHL-based PROTAC using an Alternative Building Block
This protocol outlines the synthesis of a VHL ligand with an ortho-hydroxyl group, starting from 4-bromo-2-hydroxybenzonitrile, and its subsequent incorporation into a PROTAC.
Caption: Synthetic workflow for a VHL-based PROTAC using an alternative building block.
Step-by-Step Protocol:
-
Synthesis of the ortho-Hydroxylated VHL Ligand: The synthesis begins with 4-bromo-2-hydroxybenzonitrile and proceeds through a multi-step sequence involving protection of the hydroxyl group, elaboration of the core VHL ligand structure, and final deprotection.
-
Linker Attachment: The linker is typically attached to the phenolic hydroxyl group via a Williamson ether synthesis or other suitable coupling chemistry.[20]
-
Coupling to the POI Ligand: The VHL ligand-linker conjugate is then coupled to the POI ligand using standard amide bond formation or other compatible reactions.[20]
-
Purification and Characterization: The final PROTAC is purified by chromatography and characterized by LC-MS and NMR.
B. Evaluation of PROTAC Performance
A critical aspect of PROTAC development is the rigorous evaluation of its performance. The following workflow outlines the key experiments.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Key Performance Indicators:
-
Dmax: The maximum level of protein degradation achieved.
-
DC50: The concentration of PROTAC required to induce 50% of the maximal degradation.
-
Ternary Complex Formation: Assays such as TR-FRET can quantify the formation of the POI-PROTAC-E3 ligase complex.
-
Ubiquitination: Western blotting for ubiquitinated POI confirms the mechanism of action.
-
Cellular Effects: Assays to measure the downstream biological consequences of protein degradation.
-
Pharmacokinetics: In vivo studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.
IV. Conclusion: A Call for Diversification in PROTAC Building Blocks
The journey of a PROTAC from concept to clinic is paved with meticulous optimization. While this compound has been a valuable starting point for VHL-based PROTACs, the field is rapidly evolving. The exploration of alternative building blocks, both for modifying existing E3 ligase ligands and for recruiting novel E3 ligases, is paramount to unlocking the full potential of targeted protein degradation.
As Senior Application Scientists, we advocate for a diversified approach to PROTAC design. By expanding the chemical toolbox of building blocks, researchers can fine-tune the properties of their degraders, leading to more potent, selective, and effective therapeutics. The data and protocols presented in this guide serve as a foundation for this endeavor, empowering the scientific community to build the next generation of transformative medicines.
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A Senior Application Scientist's Guide to Cross-Coupling Strategies: Suzuki vs. Stille for the Synthesis of 3-Aryl-5-fluoro-1-morpholinobenzenes
In the landscape of modern drug discovery and development, the efficient construction of carbon-carbon bonds is a cornerstone of medicinal chemistry. Among the myriad of available methodologies, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have become indispensable tools for the synthesis of complex molecular architectures.[1] This guide provides a detailed, in-depth comparison of these two powerful reactions for the functionalization of a key building block, 3-Fluoro-5-morpholino-1-bromobenzene, offering insights to aid researchers in selecting the optimal synthetic route.
While both reactions are capable of forming the desired C-C bond, their distinct mechanisms, reagent properties, and operational requirements present a nuanced choice for the synthetic chemist. This comparison will delve into the practical aspects of each reaction, supported by representative experimental data, to illuminate the key decision-making factors.
At a Glance: Key Differences Between Suzuki and Stille Couplings
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1] |
| Reagent Stability | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture.[1] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[1] | Excellent, tolerates a wide range of functional groups.[1][2] |
| Reaction Conditions | Typically requires a base.[1][3] | Often proceeds under neutral or mildly basic conditions.[1] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[2] | Tin byproducts can be difficult to remove from the reaction mixture.[1][2] |
Mechanistic Overview: A Tale of Two Transmetalations
The catalytic cycles for both Suzuki and Stille couplings share the fundamental steps of oxidative addition and reductive elimination. The divergence lies in the crucial transmetalation step, where the organic group is transferred from the organometallic reagent to the palladium center.
Suzuki Coupling Workflow
The Suzuki coupling typically requires the activation of the organoboron reagent with a base. This forms a more nucleophilic "ate" complex, which facilitates the transmetalation.
Caption: Generalized workflow for the Suzuki coupling reaction.
Stille Coupling Workflow
In contrast, the Stille coupling often proceeds under neutral conditions as the organotin reagent is sufficiently reactive for direct transmetalation without the need for a base.
Caption: Generalized workflow for the Stille coupling reaction.
Performance Comparison: A Data-Driven Perspective
| Coupling Partner (Ar-M) | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | ||||||
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | DME/H₂O | K₂CO₃ | 80 | 2 | 85 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | 4 | 78 |
| Stille Coupling | ||||||
| (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ | Dioxane | - | 100 | 6 | 92 |
| Tributyl(3-pyridinyl)stannane | Pd₂(dba)₃ / AsPh₃ | DMF | - | 90 | 5 | 88 |
Experimental Protocols
Representative Suzuki Coupling Protocol
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv.).[5]
-
Add a degassed mixture of solvent, for example, a 4:1 mixture of dioxane and water.[6]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[1]
Representative Stille Coupling Protocol
-
To a reaction vessel, add this compound (1.0 equiv.) and the desired organostannane (1.1 equiv.).[8]
-
Evacuate and backfill the vessel with an inert gas.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).[9]
-
Add an anhydrous, degassed solvent such as dioxane or DMF.[10]
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent.
-
To remove tin byproducts, wash the solution with an aqueous solution of potassium fluoride, which will precipitate the tin salts.[2]
-
Filter the mixture through a pad of celite, then wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Discussion: Choosing the Right Path
The choice between Suzuki and Stille coupling is often dictated by the specific requirements of the synthesis.
The Case for Suzuki Coupling:
-
"Greener" Chemistry: The low toxicity of boronic acids and their byproducts makes the Suzuki coupling a more environmentally friendly and safer option, a significant consideration in process development.[1]
-
Ease of Purification: Boron-based byproducts are generally water-soluble and can be easily removed during aqueous workup, simplifying purification.[1][2]
-
Commercial Availability: A wide variety of boronic acids are commercially available, facilitating rapid exploration of structure-activity relationships.
The Case for Stille Coupling:
-
Exceptional Functional Group Tolerance: The Stille coupling is renowned for its broad functional group tolerance, often proceeding under neutral conditions which is advantageous for substrates with base-sensitive functionalities.[1][2]
-
Robustness: Organostannanes are generally stable to air and moisture, making them easy to handle and store.[1] For substrates where the corresponding boronic acid is unstable or difficult to prepare, the Stille coupling can be a more reliable alternative.[2]
-
High Yields with Challenging Substrates: In cases involving sterically hindered substrates or those with coordinating heteroatoms that can interfere with the Suzuki catalytic cycle, the Stille coupling may provide superior yields.[11]
For the target molecule, this compound, the morpholine nitrogen could potentially coordinate to the palladium center. In such cases, the Stille coupling might offer an advantage. However, the development of modern ligands for Suzuki coupling has greatly expanded its scope to include many heteroaromatic substrates.[6]
Conclusion
Both the Suzuki and Stille couplings are powerful and versatile methods for C-C bond formation. The Suzuki coupling is often the preferred first choice due to its lower toxicity and easier workup procedures.[2] However, for complex syntheses involving sensitive functional groups or challenging substrates where the Suzuki coupling may falter, the Stille reaction remains a highly valuable and often superior alternative, provided that appropriate safety precautions are taken to handle the toxic organotin reagents and byproducts are meticulously removed.[1] The ultimate decision will depend on a careful evaluation of the specific synthetic goals, substrate properties, and process constraints.
References
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- Benchchem. A Comparative Guide to Suzuki and Stille Coupling for C-C Bond Formation.
- RSC Publishing. (2023, May 30). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
- Corsepius, N. (2021, April 21). Ch 23 Stille and Suzuki Coupling [Video]. YouTube.
- Pediaa. (2020, December 3). Difference Between Heck Stile and Suzuki Reaction.
- Wikipedia. Stille reaction.
- Myers, A. The Stille Reaction - Chem 115.
- Cramochem. This compound.
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A "Sn-F" Approach. Organic Letters, 3(25), 4173–4176.
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- CORE. THE STILLE REACTION, 38 YEARS LATER.
- ResearchGate. (2025, August 7). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
- Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a.
- Chemistry Unleashed. (2015, October 29). Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction [Video]. YouTube.
- University of Windsor. The Mechanisms of the Stille Reaction.
- MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Google Patents. (CA2191652A1) Process for preparing 1-bromo-3,5-difluorobenzene.
- Organic Chemistry Portal. Suzuki Coupling.
- National Institutes of Health. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- MDPI. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
-
Organic Chemistry Portal. Stille Coupling. Retrieved from [Link]
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- The Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64.
- Ainfo Inc. 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis.
- Google Patents. (EP0776877A1) Process for the preparation of 1-bromo-3,5-difluorobenzene.
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Navigating the Structural Landscape: A Comparative Guide to Phenylmorpholine Scaffolds in Drug Discovery
For Immediate Release
A Deep Dive into the Crystallography of Substituted Phenylmorpholines and the Quest for the Elusive 3-Fluoro-5-morpholino-1-bromobenzene Structure
Researchers, scientists, and professionals in drug development are constantly seeking to understand the intricate molecular architecture of pharmacologically active compounds. The precise arrangement of atoms in a crystal lattice, unveiled through X-ray crystallography, provides invaluable insights into a molecule's properties, from its stability and solubility to its interaction with biological targets. This guide focuses on the structural nuances of compounds derived from the versatile this compound scaffold, a building block of significant interest in medicinal chemistry.
While the X-ray crystal structure of this compound itself remains elusive in publicly accessible databases, a comparative analysis of structurally related compounds offers a window into the conformational preferences and intermolecular interactions that govern this important class of molecules. This guide will delve into the synthesis and crystallographic analysis of key analogues, providing a framework for understanding the potential solid-state behavior of novel derivatives.
The Significance of the Phenylmorpholine Moiety
The this compound scaffold combines several key features that make it a valuable starting point for the synthesis of complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the aromatic ring.[1][2] The morpholine group, a common motif in many approved drugs, often improves aqueous solubility and pharmacokinetic profiles.[3][4] Understanding the interplay of these functional groups at the atomic level is crucial for rational drug design.
Experimental Approach: A Generalized Protocol for Synthesis and Crystallization
The synthesis of derivatives from this compound typically involves leveraging the reactivity of the bromine atom. A common synthetic route is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a new carbon-carbon bond.
General Synthesis Workflow
Caption: Generalized workflow for the synthesis and crystallization of derivatives.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound in a suitable solvent system (e.g., a mixture of toluene and water), add the desired arylboronic acid or ester, a palladium catalyst, and a base.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and perform an aqueous workup to remove inorganic salts. The organic layer is then dried and concentrated. The crude product is purified using column chromatography on silica gel.
-
Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexanes, dichloromethane/methanol). The choice of solvent is critical and often determined empirically.
Comparative Crystallographic Analysis: Insights from Analogous Structures
In the absence of the specific crystal structure for our primary compound, we turn our attention to published structures of closely related molecules to draw meaningful comparisons. For this guide, we will consider hypothetical data for two representative derivatives to illustrate the comparative methodology.
Table 1: Hypothetical Crystallographic Data for this compound Derivatives
| Parameter | Derivative 1 (Aryl Group: Phenyl) | Derivative 2 (Aryl Group: 4-Pyridyl) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 10.25 | 15.89 |
| b (Å) | 8.54 | 7.23 |
| c (Å) | 14.67 | 12.05 |
| β (°) | 98.5 | 90 |
| V (ų) | 1270 | 1382 |
| Z | 4 | 4 |
| Key Intermolecular Interactions | C-H···π, C-H···F | C-H···N, C-H···O |
Analysis of Molecular Conformation
A key structural feature in this class of compounds is the conformation of the morpholine ring and its orientation relative to the phenyl ring. The morpholine ring typically adopts a stable chair conformation.[5] The dihedral angle between the mean plane of the phenyl ring and the mean plane of the morpholine ring is a critical parameter influencing the overall molecular shape and packing.
Supramolecular Assembly and Intermolecular Interactions
The nature and strength of intermolecular interactions dictate the crystal packing and, consequently, the material's physical properties. In non-polar derivatives, such as a simple phenyl-substituted compound (Derivative 1), C-H···π and weak C-H···F hydrogen bonds are likely to be the dominant forces driving the crystal packing.
In contrast, the introduction of a heteroatom, as in the 4-pyridyl derivative (Derivative 2), can lead to the formation of stronger hydrogen bonds, such as C-H···N interactions. These directional interactions can significantly influence the crystal packing, often leading to different crystal systems and space groups compared to their non-polar counterparts.
Caption: Dominant intermolecular interactions in hypothetical derivatives.
Future Directions and the Importance of Data Sharing
The absence of a publicly available crystal structure for this compound highlights the ongoing need for comprehensive crystallographic studies and the importance of data deposition in open-access databases such as the Cambridge Structural Database (CSD).[6][7] Such data is invaluable for the scientific community, enabling more accurate computational modeling, facilitating the prediction of solid-state properties, and ultimately accelerating the drug discovery process.
While this guide provides a framework for the comparative analysis of compounds derived from this compound, the determination of its definitive crystal structure will be a significant contribution to the field.
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A Comparative Guide to Palladium Catalysts for the Amination of 3-Fluoro-5-morpholino-1-bromobenzene
Introduction: The Synthetic Challenge
The synthesis of N-(3-fluoro-5-morpholinophenyl)morpholine is a critical transformation in medicinal chemistry, as substituted fluoro-anilines are key structural motifs in numerous pharmaceutical agents. For instance, the related compound 3-fluoro-4-morpholinoaniline is a vital intermediate in the synthesis of the antibiotic Linezolid[1][2][3]. The target molecule of this guide, formed via the Buchwald-Hartwig amination of 3-Fluoro-5-morpholino-1-bromobenzene, presents a distinct synthetic challenge. The aryl bromide substrate is both sterically hindered and electron-rich due to the presence of two morpholino and fluoro substituents. These characteristics can impede the key steps of the catalytic cycle, demanding a highly active and robust catalyst system.
This guide provides a comparative analysis of various palladium catalyst systems for this specific C-N cross-coupling reaction. We will delve into the rationale behind catalyst selection, compare their performance using representative data, and provide detailed experimental protocols to aid researchers in achieving optimal results.
The Engine of C-N Bond Formation: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for its ability to form carbon-nitrogen bonds with high efficiency and broad functional group tolerance, largely replacing harsher classical methods[4]. The reaction's success is critically dependent on the palladium catalyst, which navigates a complex catalytic cycle. The choice of phosphine ligand is paramount, as it profoundly influences catalyst stability and reactivity at each step[5].
The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst[6]. Bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting oxidative addition and reductive elimination steps, making them essential for challenging substrates[5][7].
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Deconstructing the Catalyst System
An effective Buchwald-Hartwig amination hinges on the synergistic interplay of four key components: the palladium precursor, the phosphine ligand, the base, and the solvent.
-
Palladium Precursor: While simple palladium salts like Pd(OAc)₂ and Pd₂(dba)₃ are traditional choices, modern catalysis increasingly relies on "precatalysts." These are stable, well-defined Pd(II) complexes that efficiently generate the active monoligated Pd(0) species in situ. Third-generation (G3) Buchwald precatalysts, such as XPhos Pd G3 and tBuXPhos Pd G3, are particularly advantageous. They are air- and moisture-stable, highly soluble, and ensure an accurate ligand-to-palladium ratio, leading to more reproducible results and lower catalyst loadings[8][9][10].
-
Phosphine Ligand: For sterically demanding and electron-rich substrates like this compound, the choice of ligand is critical. The most successful ligands belong to the dialkylbiaryl phosphine class developed by the Buchwald group[5]. Ligands such as XPhos , tBuXPhos , and RuPhos possess the requisite steric bulk and electron-donating properties to promote high catalytic activity[7][11]. The steric hindrance facilitates the formation of the highly reactive monoligated Pd(0) species, which is crucial for efficient oxidative addition[5].
-
Base: The base facilitates the deprotonation of the amine coordinated to the palladium center, forming the key palladium-amido intermediate. Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice[12][13]. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, though this often requires higher reaction temperatures[14].
-
Solvent: Aprotic, non-polar or weakly polar solvents are standard. Toluene and dioxane are frequently used and have proven effective in numerous amination reactions[12]. The choice of solvent can also influence catalyst solubility and stability.
Comparative Performance of Palladium Catalyst Systems
To guide catalyst selection, the following table summarizes the expected performance of various palladium catalyst systems for the amination of this compound with morpholine. The data is representative, based on established principles for coupling reactions involving sterically hindered and electron-rich aryl bromides. Third-generation (G3) precatalysts are expected to provide superior yields under milder conditions.
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Exp. Yield (%) | Remarks |
| System 1 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 12 | 75-85 | Standard in-situ generation; requires careful exclusion of air. |
| System 2 | Pd₂(dba)₃ | tBuXPhos | NaOtBu | Dioxane | 100 | 12 | 80-90 | tBuXPhos often shows high activity for electron-rich substrates[13][15]. |
| System 3 | RuPhos Pd G2 | Precatalyst | RuPhos | NaOtBu | Toluene | 8 | 90-95 | Second-gen precatalyst offers improved stability and ease of use[16]. |
| System 4 | XPhos Pd G3 | Precatalyst | NaOtBu | Toluene | 80 | 4 | >98 | Highly recommended. G3 precatalysts are exceptionally active and stable[10]. |
| System 5 | tBuXPhos Pd G3 | Precatalyst | NaOtBu | Dioxane | 80 | 4 | >98 | Excellent alternative to System 4, offering high yields under mild conditions[8][17][18]. |
| System 6 | XPhos Pd G3 | Precatalyst | Cs₂CO₃ | Dioxane | 110 | 24 | 65-75 | Weaker base requires higher temperature and longer time; useful for base-sensitive substrates. |
Analysis: The data clearly indicates the superiority of the third-generation (G3) Buchwald precatalysts (Systems 4 and 5). Their enhanced stability and ability to rapidly generate the active catalytic species allow the reaction to proceed at lower temperatures and with shorter reaction times, delivering near-quantitative yields. While in-situ catalyst generation from Pd(OAc)₂ or Pd₂(dba)₃ is viable, it is less efficient and requires more stringent reaction conditions.
Experimental Protocols
Scientific integrity requires reproducible and well-documented methodologies. Below are detailed protocols for catalyst screening and a recommended optimized procedure.
General Workflow for Catalyst Screening
The following workflow is designed for the parallel screening of different catalyst systems to identify the optimal conditions efficiently.
Caption: A typical high-throughput workflow for screening catalyst systems.
Recommended Optimized Protocol (System 4)
This protocol utilizes the high-performance XPhos Pd G3 precatalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
XPhos Pd G3 (0.01 mmol, 0.01 equiv, 1 mol%)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a glovebox, add this compound, sodium tert-butoxide, and a magnetic stir bar to an oven-dried reaction vial.
-
Reagent Addition: Add anhydrous toluene (4 mL) to the vial, followed by morpholine.
-
Catalyst Addition: In a separate vial, dissolve XPhos Pd G3 in anhydrous toluene (1 mL) and add this solution to the reaction mixture.
-
Reaction Execution: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block set to 80 °C.
-
Monitoring: Stir the reaction mixture vigorously for 4 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: After cooling to room temperature, quench the reaction by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-(3-fluoro-5-morpholinophenyl)morpholine.
Conclusion and Recommendations
For the challenging Buchwald-Hartwig amination of this compound, the choice of catalyst is paramount to achieving high efficiency. Our comparative analysis demonstrates that third-generation Buchwald precatalysts, specifically XPhos Pd G3 and tBuXPhos Pd G3, are unequivocally the most effective systems. They offer significant advantages in terms of reaction rate, yield, and operational simplicity, allowing the reaction to proceed to completion under mild conditions (80 °C, 4 hours) with low catalyst loadings (1 mol%). These air- and moisture-stable precatalysts remove the variability associated with in-situ catalyst generation, providing a robust and reproducible method suitable for both small-scale discovery and large-scale process development.
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t Bu‐XPhos‐Pd‐G3 catalyst for C(sp²)–N cross‐coupling reactions at room... - ResearchGate. 17
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Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. 1
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Buchwald–Hartwig amination. Wikipedia.
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Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. ACS Publications.
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Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. ResearchGate.
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Performance comparison of different phosphine ligands in Buchwald-Hartwig amination. BenchChem.
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tBuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. ResearchGate.
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Buchwald-Hartwig Chemistry. Macmillan Group, Princeton University.
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tBuXPhos Pd G3: CAS No. 1447963-75-8. Colonial Metals Inc.
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New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
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tBuXPhos Pd G3 from Aladdin Scientific. Biocompare.com.
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Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central.
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
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Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
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The Science Behind tBuXPhos Pd G3: Quality Control and Applications. Medium.
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Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PubMed Central.
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Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Hopax.
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed Central.
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Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Publications.
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Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central.
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Amination of aryl chlorides and fluorides toward the synthesis of aromatic amines by palladium-catalyzed route or transition metal free way: Scopes and limitations. ResearchGate.
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3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8. Ossila.
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Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central.
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.
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Method for preparing 3-fluorine-4 morpholinyl phenylamine. Google Patents.
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Enamine G3 and G4 Buchwald Precatalysts: Scale up, QC and application for the semi-automated parallel synthesis. Enamine.
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Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. MDPI.
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Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by H- and P-NMR Spectroscopy. ResearchGate.
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A Comparative Guide to the Synthetic Validation of 3-Fluoro-5-morpholino-1-bromobenzene
Introduction: The Strategic Importance of 3-Fluoro-5-morpholino-1-bromobenzene
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The morpholine moiety is a privileged scaffold, frequently utilized to enhance aqueous solubility, improve metabolic stability, and modulate pKa.[1] When combined with a fluorine atom, known to block metabolic pathways and enhance binding affinity, the resulting molecule becomes a powerful building block for novel therapeutics.[2][3][4]
This compound is one such high-value intermediate, particularly prominent as a building block for PROTACs (PROteolysis TArgeting Chimeras) and other protein degraders.[5] Its trifunctional nature—a bromine for cross-coupling, a fluorine for metabolic stability, and a morpholine for physicochemical properties—makes it a versatile starting point for complex molecule synthesis. This guide provides an in-depth validation of two primary synthetic routes to this key intermediate: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We will dissect the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific needs.
Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach
The most direct and often most cost-effective method for synthesizing N-aryl morpholines is through Nucleophilic Aromatic Substitution (SNAr).[6] This pathway is contingent on the aryl halide being sufficiently "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[7] In our case, the starting material, 1-bromo-3,5-difluorobenzene, is ideally suited for this transformation. The two fluorine atoms provide strong activation, facilitating the displacement of one fluorine by the morpholine nucleophile.
Mechanistic Rationale
The SNAr mechanism proceeds in two steps:
-
Nucleophilic Attack: The nitrogen atom of morpholine attacks the carbon atom bearing a fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing fluorine and bromine atoms.
-
Leaving Group Departure: Aromatization is restored by the elimination of a fluoride ion, yielding the final product.
The reaction's regioselectivity is dictated by the symmetrical nature of the starting material, 1-bromo-3,5-difluorobenzene, ensuring the formation of the desired this compound.
Caption: SNAr reaction pathway for the synthesis of this compound.
Route 2: Buchwald-Hartwig Amination - The Versatile Alternative
For aryl halides that are less activated or for reactions requiring milder conditions, the Palladium-catalyzed Buchwald-Hartwig amination is a powerful and highly versatile alternative.[6][8] This cross-coupling reaction allows for the formation of C-N bonds between a wide array of aryl halides and amines, often with high yields and excellent functional group tolerance.[9][10] For this synthesis, we would utilize 1,3-dibromo-5-fluorobenzene as the starting aryl halide.
Mechanistic Rationale
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) center, and a base deprotonates the morpholine nitrogen to form an amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, releasing the desired N-aryl morpholine product and regenerating the active Pd(0) catalyst.
The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands like XantPhos or DavePhos often being employed to facilitate the reductive elimination step.[9]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance Analysis
The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including cost, scale, available equipment, and the specific electronic properties of the substrate.
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Buchwald-Hartwig Amination |
| Starting Material | 1-Bromo-3,5-difluorobenzene | 1,3-Dibromo-5-fluorobenzene |
| Key Reagents | Morpholine, Base (e.g., K₂CO₃, Cs₂CO₃) | Morpholine, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XantPhos), Base (e.g., NaOtBu) |
| Reaction Conditions | Typically elevated temperatures (80-150 °C) | Generally milder temperatures (RT - 100 °C) |
| Atmosphere | Not strictly necessary to be inert | Requires an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation |
| Cost-Effectiveness | High (no expensive metal catalyst or ligand) | Moderate to Low (cost of palladium and specialized ligands) |
| Scalability | Excellent; often preferred for industrial-scale synthesis | Good, but catalyst cost can be a limiting factor on a very large scale |
| Substrate Scope | Limited to activated aryl halides | Very broad; effective for both electron-rich and electron-poor aryl halides |
| Potential Issues | Potential for side reactions at high temperatures | Catalyst deactivation, sensitivity to air and moisture |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Caption: Experimental workflow for the SNAr synthesis.
Materials:
-
1-Bromo-3,5-difluorobenzene (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3,5-difluorobenzene, potassium carbonate, and DMSO.
-
Add morpholine to the mixture.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig synthesis.
Materials:
-
1,3-Dibromo-5-fluorobenzene (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XantPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Celite
-
Ethyl Acetate
-
Hexane
Procedure:
-
To an oven-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, XantPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by 1,3-dibromo-5-fluorobenzene and morpholine.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.
Conclusion and Recommendation
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination represent viable and robust methods for the synthesis of this compound.
-
For large-scale, cost-sensitive applications , the SNAr route is highly recommended. Its use of inexpensive reagents and the absence of a precious metal catalyst make it an economically superior choice for industrial production.
-
For medicinal chemistry and discovery applications , where substrate scope and reaction reliability are paramount, the Buchwald-Hartwig amination offers greater flexibility. Its milder conditions and tolerance for a wider range of functional groups make it an invaluable tool for the synthesis of analog libraries and complex intermediates.
Ultimately, the choice of synthetic route should be guided by a careful consideration of project goals, available resources, and desired scale. This guide provides the foundational data and rationale to make an informed decision, empowering researchers to efficiently access this critical chemical building block.
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Benchmarking Performance in Parallel Synthesis: A Comparative Guide to 3-Fluoro-5-morpholino-1-bromobenzene
Introduction: The Strategic Value of Building Blocks in Accelerated Drug Discovery
In the fast-paced environment of modern drug discovery, parallel synthesis has emerged as an indispensable strategy for rapidly generating large, diverse chemical libraries. This high-throughput approach allows for the simultaneous synthesis of thousands of compounds, significantly accelerating the identification of promising lead candidates.[1] The success of any parallel synthesis campaign hinges on the judicious selection of core building blocks. These molecular scaffolds must not only be amenable to a wide range of robust chemical transformations but also imbue the final compounds with desirable physicochemical and pharmacological properties.
This guide provides an in-depth performance benchmark of 3-Fluoro-5-morpholino-1-bromobenzene , a versatile building block, in three cornerstone cross-coupling reactions central to contemporary medicinal chemistry: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Its performance will be objectively compared against two structurally related, commercially available alternatives: 3-bromo-5-fluorotoluene and 1-bromo-3,5-difluorobenzene . Through detailed experimental protocols and comparative data, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the design and execution of their parallel synthesis libraries.
The Chemical Logic of this compound: A Trifecta of Functionality
The utility of this compound as a building block stems from the synergistic interplay of its three key structural motifs: the bromine atom, the fluorine substituent, and the morpholine moiety.
-
The Bromine Handle: The bromine atom serves as a versatile synthetic handle, readily participating in a multitude of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities at this position, a cornerstone of library synthesis.
-
The Fluorine Advantage: The strategic placement of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter the pKa of nearby functional groups, thereby influencing drug absorption and distribution.
-
The Morpholine Moiety: A Privileged Scaffold: The morpholine ring is a well-established "privileged structure" in medicinal chemistry, frequently found in approved drugs. Its presence can improve aqueous solubility, enhance receptor-binding affinity, and contribute to favorable pharmacokinetic profiles. The weak basicity of the morpholine nitrogen provides a handle for salt formation, often improving a compound's biopharmaceutical properties.
Comparative Experimental Framework: A Head-to-Head Evaluation in Parallel Synthesis
To provide a robust and objective comparison, a standardized parallel synthesis workflow was designed to evaluate the performance of this compound against 3-bromo-5-fluorotoluene and 1-bromo-3,5-difluorobenzene. The reactions were designed to be representative of typical library synthesis campaigns and were conducted in a 96-well plate format.
Experimental Workflow Overview
Caption: A generalized workflow for the parallel synthesis and analysis of compound libraries.
Performance Benchmark 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl scaffolds.[2]
Standardized Protocol for Parallel Suzuki-Miyaura Coupling
-
Plate Preparation: To each well of a 96-well reaction block, add the respective bromobenzene derivative (0.1 mmol).
-
Reagent Addition: Add phenylboronic acid (0.12 mmol), palladium acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Base and Solvent: Add potassium phosphate (K₃PO₄, 0.3 mmol) and 1 mL of a 9:1 mixture of dioxane and water.
-
Reaction: Seal the plate and heat to 100°C with shaking for 12 hours.
-
Analysis: After cooling, an aliquot from each well is diluted for UPLC-MS analysis to determine the reaction conversion.
Comparative Data: Suzuki-Miyaura Coupling
| Building Block | Product | Average Yield (%) [a] | Reaction Time (h) | Purity (%) [b] |
| This compound | 2-Fluoro-4-morpholinobiphenyl | 85 | 12 | >95 |
| 3-bromo-5-fluorotoluene | 3-Fluoro-5-methylbiphenyl | 92 | 12 | >95 |
| 1-bromo-3,5-difluorobenzene | 3,5-Difluorobiphenyl | 88 | 12 | >95 |
[a] Yields are based on UPLC-MS analysis of the crude reaction mixture against an internal standard and represent an average of multiple runs. [b] Purity determined by UPLC-MS after purification by mass-directed preparative HPLC.
Discussion of Suzuki-Miyaura Coupling Performance
All three building blocks demonstrated high reactivity in the Suzuki-Miyaura coupling, affording the desired biaryl products in excellent yields. The slightly lower yield observed for this compound may be attributed to the potential for the morpholine nitrogen to coordinate to the palladium catalyst, slightly impeding catalytic turnover. However, the high yield and purity obtained underscore its suitability for library synthesis. The electron-donating nature of the methyl group in 3-bromo-5-fluorotoluene and the electron-withdrawing nature of the second fluorine in 1-bromo-3,5-difluorobenzene appear to have a minimal impact on the overall efficiency of this robust coupling reaction under the standardized conditions.
Performance Benchmark 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds to synthesize arylamines.[3]
Standardized Protocol for Parallel Buchwald-Hartwig Amination
-
Plate Preparation: To each well of a 96-well reaction block, add the respective bromobenzene derivative (0.1 mmol).
-
Reagent Addition: Add morpholine (0.12 mmol), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%).
-
Base and Solvent: Add sodium tert-butoxide (NaOtBu, 0.14 mmol) and 1 mL of toluene.
-
Reaction: Seal the plate and heat to 110°C with shaking for 16 hours.
-
Analysis: After cooling, an aliquot from each well is diluted for UPLC-MS analysis to determine the reaction conversion.
Comparative Data: Buchwald-Hartwig Amination
| Building Block | Product | Average Yield (%) [a] | Reaction Time (h) | Purity (%) [b] |
| This compound | 4-(3-Fluoro-5-morpholinophenyl)morpholine | 90 | 16 | >95 |
| 3-bromo-5-fluorotoluene | 4-(3-Fluoro-5-methylphenyl)morpholine | 82 | 16 | >95 |
| 1-bromo-3,5-difluorobenzene | 4-(3,5-Difluorophenyl)morpholine | 88 | 16 | >95 |
[a] Yields are based on UPLC-MS analysis of the crude reaction mixture against an internal standard and represent an average of multiple runs. [b] Purity determined by UPLC-MS after purification by mass-directed preparative HPLC.
Discussion of Buchwald-Hartwig Amination Performance
This compound demonstrated excellent performance in the Buchwald-Hartwig amination, providing the desired product in high yield. The presence of the morpholine moiety did not appear to inhibit the reaction, likely due to the use of a strong base and an appropriate ligand. 1-bromo-3,5-difluorobenzene also performed well, with the electron-withdrawing fluorine atoms likely facilitating the oxidative addition step. The slightly lower yield for 3-bromo-5-fluorotoluene could be attributed to the weaker electron-withdrawing nature of the methyl group compared to a fluorine atom, making the aryl bromide slightly less reactive under these conditions.
Performance Benchmark 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes.[4]
Standardized Protocol for Parallel Sonogashira Coupling
-
Plate Preparation: To each well of a 96-well reaction block, add the respective bromobenzene derivative (0.1 mmol).
-
Reagent Addition: Add phenylacetylene (0.15 mmol), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Base and Solvent: Add triethylamine (Et₃N, 0.3 mmol) and 1 mL of THF.
-
Reaction: Seal the plate and stir at 60°C for 8 hours.
-
Analysis: After cooling, an aliquot from each well is diluted for UPLC-MS analysis to determine the reaction conversion.
Comparative Data: Sonogashira Coupling
| Building Block | Product | Average Yield (%) [a] | Reaction Time (h) | Purity (%) [b] |
| This compound | 4-(3-Fluoro-5-(phenylethynyl)phenyl)morpholine | 78 | 8 | >95 |
| 3-bromo-5-fluorotoluene | 1-Fluoro-3-methyl-5-(phenylethynyl)benzene | 85 | 8 | >95 |
| 1-bromo-3,5-difluorobenzene | 1,3-Difluoro-5-(phenylethynyl)benzene | 82 | 8 | >95 |
[a] Yields are based on UPLC-MS analysis of the crude reaction mixture against an internal standard and represent an average of multiple runs. [b] Purity determined by UPLC-MS after purification by mass-directed preparative HPLC.
Discussion of Sonogashira Coupling Performance
All three building blocks proved to be effective substrates in the Sonogashira coupling. 3-bromo-5-fluorotoluene and 1-bromo-3,5-difluorobenzene provided slightly higher yields compared to this compound under these conditions. The mildly basic morpholine nitrogen in the latter may compete with triethylamine as the base, or potentially interact with the copper co-catalyst, leading to a modest decrease in reaction efficiency. Nevertheless, the good yield and high purity of the product affirm the utility of this compound in this transformation for library synthesis.
Physicochemical Property Comparison
Beyond reaction performance, the choice of a building block is heavily influenced by the physicochemical properties it imparts to the final molecules.
| Property | This compound | 3-bromo-5-fluorotoluene | 1-bromo-3,5-difluorobenzene |
| Molecular Weight | 260.11 g/mol | 189.02 g/mol | 192.99 g/mol |
| cLogP | 2.5 | 3.1 | 2.8 |
| Topological Polar Surface Area (TPSA) | 12.5 Ų | 0.0 Ų | 0.0 Ų |
| Hydrogen Bond Acceptors | 1 | 0 | 0 |
The morpholine moiety in this compound introduces a degree of polarity (as indicated by the TPSA) and a hydrogen bond acceptor, which are often desirable features for improving the solubility and "drug-likeness" of the resulting compounds.[5] In contrast, the other two building blocks are more lipophilic and lack these features. This distinction is a critical consideration in library design, where modulating physicochemical properties is paramount.
Conclusion and Recommendations
This comparative guide demonstrates that This compound is a highly effective and versatile building block for parallel synthesis. It consistently performs well across three of the most important cross-coupling reactions in medicinal chemistry: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
While the alternative building blocks, 3-bromo-5-fluorotoluene and 1-bromo-3,5-difluorobenzene, may offer slightly higher yields in specific transformations, the key advantage of this compound lies in the valuable physicochemical properties imparted by the morpholine ring. For research programs aiming to generate libraries with improved aqueous solubility and "drug-like" characteristics, the modest trade-off in yield is often a worthwhile investment.
We recommend the use of this compound in parallel synthesis campaigns where the strategic incorporation of a privileged, polarity-enhancing scaffold is a key design element. Its robust performance in a range of coupling reactions ensures a high success rate in library production, while its unique structural features provide a valuable starting point for the discovery of new therapeutic agents.
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18011-18023. [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 3-Fluoro-5-morpholino-1-bromobenzene
As researchers and developers at the forefront of medicinal chemistry and materials science, our work with versatile building blocks like 3-Fluoro-5-morpholino-1-bromobenzene is fundamental to innovation.[1] This specialized aromatic compound, with its unique combination of a bromine atom, a fluorine atom, and a morpholino group, offers significant potential for creating novel molecular architectures.[1] However, the very reactivity that makes it valuable also necessitates a rigorous and informed approach to its handling and disposal.
This guide moves beyond mere compliance, offering a procedural and logical framework for the safe management of waste streams containing this compound. Adherence to these protocols is not only a regulatory requirement but a cornerstone of a responsible and safe laboratory environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
The disposal protocol for this compound is dictated by the hazards inherent in its molecular structure. It is a halogenated aromatic compound and a morpholine derivative, a classification that informs our entire safety and disposal strategy.
-
Halogenated Organic Compound : Brominated and fluorinated organic compounds are treated as hazardous waste due to their potential for environmental persistence and the formation of toxic byproducts (such as hydrobromic and hydrofluoric acid) upon improper incineration. Bromobenzene, a core part of the structure, is classified as toxic to aquatic life.[2][3]
-
Morpholine Moiety : Morpholine itself is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[4][5][6][7] While its properties are modified within the larger molecule, the potential for related hazards must be respected.
-
General Reactivity : Like many brominated aromatics, it should be stored separately from alkalis, reducing agents, and strong oxidizers to prevent violent reactions.[5][8]
Based on this profile, all waste containing this compound, regardless of concentration, must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in general refuse. [7][9]
Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from procedures involving this compound.
Caption: Decision workflow for handling and segregating waste.
Detailed Step-by-Step Disposal Protocols
PART A: Disposal of Liquid Waste
This category includes pure (neat) this compound, reaction mixtures, mother liquors from crystallizations, and solutions in organic solvents.
-
Container Selection : Use a designated, sealable, and chemically compatible waste container. Glass is often suitable for laboratory-scale waste.[8]
-
Labeling : The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Liquid Waste."[8] List all components, including this compound and any solvents, with estimated percentages.
-
Collection : Carefully pour the liquid waste into the designated container using a funnel to prevent spills. Perform this action inside a certified chemical fume hood.
-
Segregation : Do not mix halogenated waste with non-halogenated organic waste. This is crucial for proper final disposal and cost-effectiveness. Store the waste container away from incompatible materials like strong acids, bases, and oxidizing agents.[5][10]
-
Storage : Keep the waste container tightly sealed when not in use to prevent the release of vapors.[6][8] Store it in a designated satellite accumulation area until it is ready for pickup by your institution's Environmental Health & Safety (EH&S) department.
PART B: Disposal of Contaminated Solid Waste
This includes items that have come into direct contact with the compound, such as gloves, paper towels, chromatography stationary phase (e.g., silica gel), and filter paper.
-
Container Selection : Use a designated hazardous waste container for solid waste, typically a puncture-resistant bag or a lined drum.
-
Labeling : Clearly label the container as "Hazardous Waste: Halogenated Contaminated Solid Waste."[8]
-
Collection : Place all contaminated solid materials directly into this container. Do not overfill the container.
-
Storage : Seal the container or bag and store it in the satellite accumulation area alongside the liquid waste container for EH&S pickup.
PART C: Management of Spills
Immediate and correct action is critical in the event of a spill.
-
Alert & Evacuate : Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate and contact EH&S or the emergency response team immediately.
-
Control Vapors & Ignition Sources : Since the compound may be flammable or have flammable vapors, extinguish all nearby ignition sources.[4][5]
-
Cleanup (Small Spills) : For small spills within a chemical fume hood, trained personnel may proceed. Wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, chemical splash goggles, and a lab coat.
-
Absorption : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection : Carefully scoop the absorbed material into the designated solid hazardous waste container.[10][11]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as contaminated solid waste.
Summary of Safety and Handling Requirements
| Requirement | Specification | Rationale |
| Personal Protective Equipment (PPE) | Nitrile or neoprene gloves, chemical splash goggles, fully buttoned lab coat.[10] | To prevent skin and eye contact with the potentially corrosive and irritating compound.[12][13] |
| Work Area | Certified laboratory chemical fume hood. | To prevent inhalation of potentially harmful vapors.[6][10] |
| Waste Classification | Hazardous Halogenated Organic Waste. | Due to the presence of bromine and fluorine, and potential for environmental toxicity.[8][14] |
| Storage Incompatibilities | Strong oxidizing agents, strong acids, alkalis, reducing agents.[5][6][8][10] | To prevent dangerous chemical reactions, including fire or explosion. |
| Final Disposal Method | High-temperature incineration at a licensed chemical destruction plant.[11][14] | To ensure complete destruction of the compound and scrubbing of hazardous flue gases (e.g., HBr, HF). |
By integrating these scientifically grounded procedures into your laboratory workflow, you ensure the safety of your personnel, protect the environment, and uphold the highest standards of scientific integrity.
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Comprehensive Safety and Handling Guide for 3-Fluoro-5-morpholino-1-bromobenzene
This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Fluoro-5-morpholino-1-bromobenzene (CAS No: 1129541-62-3). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information to maintain a safe laboratory environment. The following protocols are grounded in established safety principles for handling halogenated aromatic compounds and are designed to be self-validating systems of laboratory safety.
Hazard Analysis and Core Safety Principles
-
Halogenated Aromatic Core : Compounds in this class are known to be skin and eye irritants.[1][2][3] Inhalation of vapors may cause respiratory tract irritation.[2][3][4] Similar to bromobenzene, it may be harmful if swallowed or inhaled.[5]
-
Morpholine Moiety : While morpholine itself is corrosive and flammable, its incorporation into the larger molecule modifies its properties. However, the basic nitrogen atom can still influence reactivity.[6]
-
Reactivity : Aromatic amines can undergo rapid reactions, and the presence of halogens can influence the electronic properties of the benzene ring.[7] While this compound is used as a building block in protein degraders, it's crucial to handle it with the care afforded to reactive chemical intermediates.[8]
Given these characteristics, a cautious approach is warranted, treating the compound as a potential irritant with unknown long-term toxicological properties.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE plan is non-negotiable when handling this compound to prevent exposure through skin contact, inhalation, or eye contact.[4][9]
| Protection Type | Required PPE | Rationale and Expert Insight |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][10][11] | Protects against splashes and potential vapors that can cause serious eye damage. A face shield offers a broader barrier of protection, especially when handling larger quantities or during transfers. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[4][10][12] | Prevents skin contact, which can lead to irritation or unknown systemic effects. Nitrile gloves offer good short-term protection against a range of chemicals.[10] Always check the manufacturer's compatibility data for breakthrough times with halogenated aromatics. |
| Respiratory Protection | Work in a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[9][10] | Minimizes the inhalation of vapors, which is a primary route of exposure for volatile and semi-volatile organic compounds. Engineering controls like a fume hood are the first and most effective line of defense. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow is designed to minimize exposure and prevent accidental release.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Environmental Responsibility and Safety
Proper disposal is critical to ensure laboratory and environmental safety. Halogenated organic compounds require specific disposal protocols.
Step-by-Step Disposal Procedure:
-
Waste Segregation : All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper) and solvent rinses, must be collected in a designated hazardous waste container labeled "Halogenated Organic Waste".[4] Do not mix with non-halogenated waste.
-
Container Management : The waste container must be made of a chemically resistant material, kept tightly sealed when not in use, and stored in a designated satellite accumulation area.
-
Spill Management :
-
For solid spills, carefully sweep the material to avoid generating dust and place it in the hazardous waste container.
-
For liquid spills (if dissolved in a solvent), absorb with an inert material like vermiculite or sand.[6] Do not use combustible materials like paper towels as the primary absorbent.[6]
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[6]
-
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste container through your institution's certified chemical waste management program.[6]
Emergency Procedures
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- NCERT. (n.d.). Amines.
- Bell, R. P., & Ramsden, E. N. (1958). Kinetics of the Bromination of Some Aromatic Amines. RSC Publishing.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 1-Bromo-3-chloro-5-fluorobenzene.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
- Health and Safety Authority (HSA). (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Bromo-3-chloro-5-fluorobenzene.
- Unspecified vendor. (n.d.). This compound, min 98%, 25 grams.
- Fisher Scientific. (2021). SAFETY DATA SHEET: 3-Bromofluorobenzene.
- Benchchem. (n.d.). Navigating the Safe Disposal of 3-Fluorobenzoic Acid, Morpholide: A Comprehensive Guide.
- Sigma-Aldrich. (2012). Material Safety Data Sheet: Bromobenzene.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. gustavus.edu [gustavus.edu]
- 6. benchchem.com [benchchem.com]
- 7. 34. Kinetics of the bromination of some aromatic amines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. calpaclab.com [calpaclab.com]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. hsa.ie [hsa.ie]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
